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  • Product: (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride
  • CAS: 2216751-08-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, a derivative of the amino acid alanine, is a compound of increasing interest within the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid dihydrochloride, a derivative of the amino acid alanine, is a compound of increasing interest within the scientific community. Its structural similarity to endogenous molecules such as arginine and creatine lends it significant potential in various research and development applications, particularly in the study of metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, offering insights into its characterization, handling, and biological relevance.

Identity and Structure

(S)-2-amino-3-guanidinopropanoic acid dihydrochloride is the dihydrochloride salt of (S)-2-amino-3-guanidinopropanoic acid. The presence of the guanidinium group, a strong base, and the alpha-amino acid moiety makes this molecule highly polar and capable of engaging in multiple intermolecular interactions.

Molecular Structure:

Chemical Structure of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

Physicochemical Properties

The physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride are largely dictated by its ionic nature and the presence of multiple functional groups capable of hydrogen bonding.

PropertyValueSource(s)
CAS Number 2216751-08-3[1]
Molecular Formula C4H12Cl2N4O2
Molecular Weight 219.07 g/mol
Appearance White to off-white solid/powder
Melting Point Data not available for dihydrochloride salt. 3-Guanidinopropionic acid melts at 222 °C with decomposition.
Solubility Soluble in water. Sparingly soluble in ethanol and DMSO.[2][3][4][5]
pKa (Guanidinium Group) Estimated to be ~12.5 (based on arginine)[6]

Expert Insights: The high pKa of the guanidinium group ensures that it remains protonated and positively charged under physiological conditions, a key feature for its biological interactions.[7] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride.

Expected ¹H NMR Spectral Features (in D₂O):

  • α-proton (CH): A multiplet between 3.5 and 4.0 ppm.

  • β-protons (CH₂): Two diastereotopic multiplets between 3.0 and 3.5 ppm.

  • NH protons: Exchangeable with D₂O, may not be observed or may appear as a broad signal.

Expert Insights: The specific chemical shifts will be dependent on the solvent, pH, and concentration. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.[8]

Example Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, referencing the residual HDO peak at ~4.79 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation information for structural verification.

Expected Mass Spectral Features:

  • Electrospray Ionization (ESI-MS): In positive ion mode, the base peak is expected to correspond to the protonated molecule [M+H]⁺ at m/z 147.1. The dihydrochloride will not be observed directly.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information, with characteristic losses of ammonia, water, and fragments of the guanidino group.[10][11]

Example Protocol for ESI-MS:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride and for its quantification in various matrices. Due to its polar nature, derivatization or specialized chromatographic techniques are often employed.[12]

Expert Insights: Reversed-phase HPLC can be challenging for such a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for underivatized analysis.[13] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve retention and detection sensitivity in reversed-phase systems.[14][15]

Example Protocol for HPLC (HILIC):

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to higher aqueous content (e.g., 90% B to 50% B over 15 minutes).

  • Detection: UV at 210 nm or by mass spectrometry (LC-MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Stability and Storage

Proper storage is critical to maintain the integrity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride.

  • Recommended Storage: Store at 2-8 °C in a tightly sealed container under an inert atmosphere and protected from light.[16]

  • Stability: The guanidinium group is generally stable, especially in its protonated form.[7][17] However, like all amino acids, it may be susceptible to degradation over long periods, especially at elevated temperatures or in the presence of reactive species. The solid dihydrochloride salt is expected to be stable under the recommended storage conditions.

Safety and Handling

(S)-2-amino-3-guanidinopropanoic acid dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[18]

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area.[18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Biological Context and Applications

(S)-2-amino-3-guanidinopropanoic acid is an analog of 3-guanidinopropionic acid, a compound known to have antidiabetic and antiobesity effects in animal models.[19][20] 3-Guanidinopropionic acid can act as a creatine analog and has been shown to improve insulin sensitivity.[21][22] Research into analogs such as (S)-2-amino-3-guanidinopropanoic acid aims to identify compounds with improved therapeutic profiles, potentially with reduced off-target effects.[23][24]

Potential Research Applications:

  • Metabolic Research: Investigating its effects on glucose and lipid metabolism.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics for metabolic syndrome and type 2 diabetes.

  • Enzyme Inhibition Studies: Exploring its potential as an inhibitor of enzymes involved in creatine metabolism or other pathways.

Conclusion

(S)-2-amino-3-guanidinopropanoic acid dihydrochloride is a valuable research compound with significant potential in the field of metabolic disease research. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The methodologies and insights provided herein are intended to support researchers in their investigations of this promising molecule.

References

[7] Xu, B., Jacobs, M. I., Kostko, O., & Ahmed, M. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. ChemPhysChem, 18(10), 1286-1289. Available at: [Link]

[12] Kandhro, A. J., & Khuhawar, M. Y. (2011). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of Liquid Chromatography & Related Technologies, 34(14), 1393-1404. Available at: [Link]

[6] Reddit. (2020, January 19). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? r/OrganicChemistry. Available at: [Link]

[25] Bye, J. W., & Falconer, R. J. (2015). Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl. International Journal of Pharmaceutics, 483(1-2), 237-243. Available at: [Link]

[17] Englander, J. J., & Englander, S. W. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. Proceedings of the National Academy of Sciences, 106(8), 2565-2570. Available at: [Link]

[26] Alkorta, I., Elguero, J., & Frontera, A. (2015). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. Molecules, 20(5), 8963-8975. Available at: [Link]

[19] Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., ... & Yu, J. H. (2001). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of medicinal chemistry, 44(8), 1217-1230. Available at: [Link]

[27] ResearchGate. (n.d.). HPLC separation of guanidino compounds. Available at: [Link]

[28] Gravem, H. J., & Sherwin, J. E. (1975). Gas-Liquid Chromatographic Measurement of Guanidino Acids. Clinical Chemistry, 21(3), 389-393. Available at: [Link]

[23] Vaillancourt, V. A., Larsen, S. D., Tanis, S. P., Burr, J. E., Connell, M. A., Cudahy, M. M., ... & Yu, J. H. (2001). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of medicinal chemistry, 44(8), 1231-1248. Available at: [Link]

[14] US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available at: [Link]

[20] Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., ... & Yu, J. H. (2001). Synthesis and Biological Activity of Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid: Discovery of a Novel Aminoguanidinoacetic Acid Antidiabetic Agent. Journal of Medicinal Chemistry, 44(8), 1217-1230. Available at: [Link]

[24] ResearchGate. (2025, August 6). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Available at: [Link]

[29] Cardiff University. (n.d.). The Synthesis of Bicyclic Guanidino Amino Acids. ORCA. Available at: [Link]

Various. (n.d.). By compound. Available at: [Link]

[8] Unknown. (n.d.). Bio NMR spectroscopy. Available at: [Link]

[13] Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. Available at: [Link]

[30] Kim, S., & Cross, T. A. (2011). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 524-531. Available at: [Link]

[31] Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]

[9] Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

[32] PubChem. (n.d.). Fmoc-L-2-Amino-3-guanidinopropionic acid. Available at: [Link]

[10] Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. Available at: [Link]

[2] Wikipedia. (n.d.). Guanidinopropionic acid. Available at: [Link]

[33] Sani, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1324. Available at: [Link]

[34] Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available at: [Link]

[35] Seebach, D., et al. (2000). Sequencing of β-Peptides by Mass Spectrometry. CHIMIA International Journal for Chemistry, 54(11), 696-700. Available at: [Link]

[11] Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]

[4] GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Available at: [Link]

[5] Grdadolnik, J., et al. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences, 25(1), 325. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of (S)-2-amino-3-guanidinopropanoic Acid Salts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystal structure analysis of (S)-2-amino-3-guanidinopropanoic acid salts, a topic of increasing interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of (S)-2-amino-3-guanidinopropanoic acid salts, a topic of increasing interest in medicinal chemistry and materials science. As a shorter-chain analogue of L-arginine, this non-proteinogenic amino acid and its salts exhibit unique structural features and potential for developing novel therapeutic agents and functional materials. This document, structured with full editorial control, will delve into the methodologies for crystal growth, the intricacies of their structural analysis via single-crystal X-ray diffraction, and a discussion of the key crystallographic features and their implications.

Introduction: The Significance of (S)-2-amino-3-guanidinopropanoic Acid and its Crystalline Salts

(S)-2-amino-3-guanidinopropanoic acid, a homologue of the naturally occurring amino acid L-arginine, presents a fascinating case for structural and functional investigation. The guanidinium group, a key feature of this molecule, is a versatile functional group known for its ability to form strong, directional hydrogen bonds and participate in various non-covalent interactions. These interactions play a pivotal role in molecular recognition, protein folding, and the stabilization of supramolecular architectures.

In the pharmaceutical realm, guanidine-containing compounds have a rich history and are found in a wide array of therapeutic agents, including antidiabetic, anti-inflammatory, and antimicrobial drugs. The ability of the guanidinium group to interact with biological targets such as enzymes and receptors makes it a valuable pharmacophore. Furthermore, analogues of guanidinopropionic acid have been explored for their potential in treating metabolic disorders like non-insulin-dependent diabetes mellitus.

The crystallization of (S)-2-amino-3-guanidinopropanoic acid with different counter-ions (as salts) allows for the fine-tuning of its physicochemical properties, such as solubility and stability, which are critical for drug development. Moreover, the arrangement of the molecules in the crystalline state can give rise to interesting material properties, including non-linear optical (NLO) activity. Amino acid-based crystals, particularly those that crystallize in non-centrosymmetric space groups, are promising candidates for applications in photonics and optoelectronics. The study of the crystal structures of these salts is therefore essential for understanding their structure-property relationships and for the rational design of new drugs and materials.

Methodologies for Crystal Growth and Analysis

The journey from a powdered compound to a well-defined three-dimensional crystal structure involves two critical stages: the growth of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis and Crystallization of (S)-2-amino-3-guanidinopropanoic Acid Salts

The synthesis of the parent compound, (S)-2-amino-3-guanidinopropanoic acid, can be achieved through established methods of amino acid synthesis, such as the Strecker synthesis or amination of an appropriate α-halo acid precursor. For the preparation of its salts, the synthesized amino acid is typically reacted with the corresponding acid (e.g., hydrochloric acid, nitric acid) in a suitable solvent.

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For amino acid salts, slow evaporation from an aqueous solution is a commonly employed and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

This protocol provides a general framework for the crystallization of (S)-2-amino-3-guanidinopropanoic acid salts. Optimization of solvent, concentration, and temperature may be required for specific salts.

  • Dissolution: Dissolve a precisely weighed amount of the (S)-2-amino-3-guanidinopropanoic acid salt in a high-purity solvent (e.g., deionized water, ethanol/water mixture) at a slightly elevated temperature to ensure complete dissolution and create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm pore size) into a clean crystallization vessel. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent at a constant temperature. A controlled environment with minimal vibrations is ideal.

  • Crystal Growth: Monitor the vessel over several days to weeks for the appearance of single crystals. The rate of evaporation will influence the size and quality of the crystals.

  • Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solution.

  • Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry or dry under a gentle stream of inert gas.

Foundational

Unraveling the Dynamics of Intramolecular Charge Transfer in L-Arginine Homologues: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of intramolecular charge transfer (ICT) in L-arginine and its homologues. Tailored for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the mechanism of intramolecular charge transfer (ICT) in L-arginine and its homologues. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the core principles, experimental methodologies, and computational approaches essential for investigating this critical photophysical process. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Significance of Intramolecular Charge Transfer in L-Arginine Systems

L-arginine, with its unique guanidinium group, plays a pivotal role in a myriad of biological processes, from protein structure and function to being a precursor for nitric oxide signaling.[1][2] The inherent electronic properties of the guanidinium moiety, a strong electron-donating group, in conjunction with the amino acid backbone, create a fascinating scaffold for studying intramolecular charge transfer (ICT). ICT is a fundamental process where photoexcitation induces the transfer of an electron from an electron-donor (D) to an electron-acceptor (A) part of the same molecule.[3] This phenomenon is at the heart of various applications, including the development of fluorescent probes, sensors, and materials for optoelectronics.

Understanding the ICT mechanism in L-arginine homologues—a series of molecules with varying alkyl chain lengths separating the alpha-amino acid and the guanidinium group—offers a unique opportunity to probe the distance and conformational dependence of charge transfer processes in a biologically relevant context. These insights are crucial for the rational design of novel fluorescent sensors for biological imaging and diagnostics, as well as for understanding electron transfer processes in peptides and proteins.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

A predominant mechanism governing ICT in flexible donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model.[3][4][5] This model posits that upon photoexcitation, the molecule initially reaches a locally excited (LE) state. Subsequently, a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties, leads to a lower-energy, charge-separated TICT state.[3][4]

In the context of L-arginine homologues, the guanidinium group can act as the electron donor and a suitably attached chromophore can function as the electron acceptor. The flexible alkyl chain allows for the necessary conformational freedom to achieve the twisted geometry required for the formation of the TICT state. The stability and emission properties of this TICT state are highly sensitive to the surrounding environment, particularly solvent polarity.[6][7]

TICT_Mechanism GS Ground State (D-A) LE Locally Excited State (D*-A) GS->LE Photoexcitation (hν) LE->GS TICT TICT State (D+-A-) LE->TICT Twisting/Rotation Emission_LE LE Fluorescence LE->Emission_LE TICT->GS Emission_TICT TICT Fluorescence (Red-shifted) TICT->Emission_TICT Non_Rad Non-radiative decay TICT->Non_Rad

Caption: The Jablonski diagram illustrating the Twisted Intramolecular Charge Transfer (TICT) mechanism.

Experimental Investigation of ICT in L-Arginine Homologues

A multi-faceted approach combining steady-state and time-resolved fluorescence spectroscopy is essential to experimentally elucidate the ICT mechanism.

Synthesis of Fluorescent L-Arginine Homologues

To study ICT, it is often necessary to derivatize the L-arginine homologues with a fluorescent reporter group that can act as an electron acceptor. A common strategy is to attach a fluorophore, such as a naphthalimide or dansyl group, to the α-amino group.

Conceptual Synthetic Scheme:

Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product L-Arginine Homologue L-Arginine Homologue Coupling Reaction Coupling Reaction L-Arginine Homologue->Coupling Reaction Fluorophore-NCS Fluorophore-NCS Fluorophore-NCS->Coupling Reaction Fluorescent L-Arginine Homologue Fluorescent L-Arginine Homologue Coupling Reaction->Fluorescent L-Arginine Homologue

Caption: A conceptual workflow for the synthesis of fluorescent L-arginine homologues.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements provide initial but crucial insights into the ICT process.

Experimental Protocol: Solvent Polarity Study

  • Sample Preparation: Prepare stock solutions of the fluorescent L-arginine homologue in a non-polar solvent (e.g., dioxane). Prepare a series of solutions with varying solvent polarity by mixing the stock solution with increasing amounts of a polar solvent (e.g., water or acetonitrile). Ensure the final concentration of the fluorophore is low enough to avoid aggregation (typically in the micromolar range).

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[8]

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Set the emission wavelength range to cover the expected emission of both the LE and TICT states.

    • Use a quartz cuvette for all measurements.[8]

  • Data Acquisition:

    • Record the fluorescence emission spectrum for each solvent mixture.

    • Record the absorbance of each solution at the excitation wavelength to correct for inner filter effects if necessary.

  • Data Analysis:

    • Plot the emission spectra for all solvent mixtures on the same graph.

    • Analyze the changes in the emission maximum (λ_em), Stokes shift, and fluorescence quantum yield as a function of solvent polarity. A significant red-shift in the emission maximum with increasing solvent polarity is a strong indicator of ICT.[6][7]

Solvent PolarityEmission Maximum (λ_em)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
LowShorter WavelengthSmallerHigher
HighLonger WavelengthLargerLower
Caption: Expected trends in fluorescence properties with increasing solvent polarity for a molecule undergoing ICT.
Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state processes, allowing for the direct observation of the LE and TICT state kinetics.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Sample Preparation: Prepare samples in solvents of different polarities as described for steady-state measurements.

  • Instrument Setup:

    • Use a pulsed laser source with a wavelength corresponding to the absorption maximum of the fluorophore.

    • The detector should be a high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT).

    • Calibrate the instrument using a known standard with a single exponential decay.

  • Data Acquisition:

    • Collect the fluorescence decay curves at the emission maxima of the LE and TICT states.

  • Data Analysis:

    • Fit the fluorescence decay curves to a multi-exponential decay model. In a simple TICT model, a dual-exponential decay is often observed. The shorter lifetime component can be attributed to the decay of the LE state, while the longer lifetime component corresponds to the decay of the TICT state.

    • The analysis of the decay kinetics at different emission wavelengths can reveal the rise time of the TICT state, providing direct evidence for the charge transfer process.[9]

Computational Modeling of ICT in L-Arginine Homologues

Computational chemistry provides a powerful tool to complement experimental findings and gain a deeper understanding of the ICT mechanism at the molecular level.

Workflow for Computational Investigation:

Computational_Workflow cluster_0 Molecular Modeling cluster_1 Ground State Calculations cluster_2 Excited State Calculations cluster_3 Analysis Build_Model Build Molecular Model of L-Arginine Homologue Derivative GS_Opt Ground State Geometry Optimization (DFT) Build_Model->GS_Opt GS_Props Calculate Ground State Properties (HOMO, LUMO) GS_Opt->GS_Props ES_Opt Excited State Geometry Optimization (TD-DFT) GS_Opt->ES_Opt Analyze_Results Analyze Geometries, Energies, and Orbitals of LE and TICT States GS_Props->Analyze_Results PES_Scan Potential Energy Surface Scan (TD-DFT) along the twisting coordinate ES_Opt->PES_Scan PES_Scan->Analyze_Results

Caption: A typical workflow for the computational study of ICT in L-arginine homologues.

Methodology:

  • Model Building: Construct the 3D structure of the fluorescently labeled L-arginine homologue.

  • Ground State Calculations: Perform geometry optimization and electronic structure calculations for the ground state using Density Functional Theory (DFT). This will provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which can indicate the donor and acceptor moieties.

  • Excited State Calculations: Use Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited states.

    • Vertical Excitation Energies: Calculate the vertical excitation energies to simulate the absorption spectrum.

    • Excited State Geometry Optimization: Optimize the geometry of the first excited state (S1) to identify the geometries of the LE and potential TICT states.

    • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan along the dihedral angle corresponding to the bond connecting the donor and acceptor to map the energy profile from the LE to the TICT state. This can reveal the energy barrier for the twisting process.

  • Analysis: Analyze the optimized geometries, energies, and molecular orbital distributions of the ground, LE, and TICT states to confirm the charge transfer character of the excited state.

Conclusion and Future Directions

The study of intramolecular charge transfer in L-arginine homologues offers a rich field of investigation with significant implications for both fundamental science and applied technologies. By combining systematic synthetic modifications with advanced spectroscopic and computational techniques, researchers can gain a detailed understanding of the factors that govern ICT in these biologically relevant molecules. This knowledge will pave the way for the development of novel fluorescent probes with enhanced sensitivity and specificity for various biological targets and for the design of new materials with tailored photophysical properties. Future work should focus on exploring a wider range of homologue chain lengths and different donor-acceptor pairs to build a comprehensive structure-property relationship for ICT in this important class of molecules.

References

  • Berlanga, G., Acosta-Maeda, T. E., Misra, A. K., & Sharma, S. K. (n.d.). Standoff Time-Resolved Fast Fluorescence of Organics and Amino Acids. USRA. Retrieved from [Link]

  • (2019, October 14). Side-Chain Protonation States of a Fluorescent Arginine. The Journal of Organic Chemistry. [Link]

  • (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. Retrieved from [Link]

  • (n.d.). Construction of Time-Resolved Fluorescence Detector for Amino Compounds after High-Performance Liquid Chromatography Using Europium Chelate. Analytical Chemistry - ACS Publications. [Link]

  • (2021, October 8). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife. [Link]

  • (2023, October 22). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. MDPI. [Link]

  • (n.d.). Intrinsic Fluorescence. Retrieved from [Link]

  • (n.d.). Computational simulations of protein folding to engineer amino acid sequences to encourage desired supersecondary structure formation. PubMed. [Link]

  • (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy. PNAS. [Link]

  • (2021, March 24). Challenges in the Computational Modeling of the Protein Structure—Activity Relationship. MDPI. [Link]

  • (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. Retrieved from [Link]

  • (2025, January 3). Topological analysis and predictive modeling of amino acid structures with implications for bioinformatics and structural biology. PMC. [Link]

  • (n.d.). (PDF) Quantum-Chemical Study of the Biogenic Amino Acids. ResearchGate. Retrieved from [Link]

  • (2025, October 8). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

  • (n.d.). Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids. Longdom Publishing. [Link]

  • (2017, July 31). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

  • (n.d.). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. PMC. [Link]

  • (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Retrieved from [Link]

  • (2025, November 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

  • (n.d.). Effect of solvent polarity on the absorption and fluorescence... ResearchGate. Retrieved from [Link]

  • (2025, May 13). Arginine. PennyLane. Retrieved from [Link]

  • (2020, October 30). Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity. Nature Methods. [Link]

  • (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

  • (n.d.). Spectroscopic studies of L-arginine molecule. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • (2019, November 18). Arginine-Induced Self-Assembly of Protoporphyrin to Obtain Effective Photocatalysts in Aqueous Media Under Visible Light. MDPI. [Link]

  • (n.d.). Arginine. Wikipedia. Retrieved from [Link]

  • (n.d.). THE FLEMING GROUP - Transient Absorption Spectroscopy. Retrieved from [Link]

  • (n.d.). Experimental Detection and Simulation of Terahertz Spectra of Aqueous L-Arginine. PMC. [Link]

  • (n.d.). Computational Modeling of Proteins based on Cellular Automata. The Science and Information (SAI) Organization. Retrieved from [Link]

  • (n.d.). Study of the Spectral Characteristics of L-Lysine and L-Arginine Using UV-VIS Spectroscopy and Steady-State and Synchronous Fluorescence Spectroscopy. Request PDF. [Link]

  • (n.d.). The Photolytic Activity of Poly-Arginine Cell Penetrating Peptides Conjugated to Carboxy-tetramethylrhodamine is Modulated by Arginine Residue Content and Fluorophore Conjugation Site. PMC. [Link]

  • (2025, September 15). Lighting Up Arginine Metabolism Dynamics in Neural Differentiation through Ratiometric Fluorescence Imaging. Journal of the American Chemical Society - ACS Publications. [Link]

  • (n.d.). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. RSC Publishing. [Link]

  • (n.d.). Technetium-99m complexes of l-arginine derivatives for targeting amino acid transporters. Dalton Transactions. [Link]

  • (n.d.). Time domain spectra of arginine solutions of different concentrations.. ResearchGate. Retrieved from [Link]

  • (n.d.). Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society. [Link]

  • (n.d.). QUANTUM CHEMICAL STUDY ON THE INTERACTION OF ARGININE WITH SILICA SURFACE. JNAS | Journals of National Academy of Sciences of Ukraine. [Link]

  • (2015, November 13). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization and Optical Properties of L-Arginine Stabilized Gold Nanocolloids. Scientific & Academic Publishing. [Link]

  • (2025, February 7). Expanding the molecular grammar of polar residues and arginine in FUS phase separation. bioRxiv. [Link]

  • (2022, March 22). L-Arginine and Cardioactive Arginine Derivatives as Substrates and Inhibitors of Human and Mouse NaCT/Nact. PMC. [Link]

  • (n.d.). Good Practices of Fluorescence Spectroscopy. Retrieved from [Link]

  • (n.d.). Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells. PMC. [Link]

Sources

Exploratory

Structural Mechanics and Nonlinear Optical Dynamics of the Hydrogen Bonding Network in (S)-2-Amino-3-Guanidinopropanoic Acid Crystals

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The rational design of organic non-centrosymmetric c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design of organic non-centrosymmetric crystals is a critical frontier in the development of advanced nonlinear optical (NLO) materials. While L-arginine has long served as a standard biological NLO material, recent crystallographic focus has shifted toward its unnatural homologue, (S)-2-amino-3-guanidinopropanoic acid (commonly abbreviated as HAGP or AmGP).

As a Senior Application Scientist, I have observed that the fundamental advantage of HAGP lies in its truncated aliphatic chain. This structural modification fundamentally rewires the molecule's hydrogen bonding (H-bonding) network. By bringing the π -electron-rich carboxylate and guanidinium groups into closer spatial proximity, HAGP forms highly rigid, tightly packed crystal lattices. This whitepaper dissects the graph-set mechanics of these H-bonding networks, details self-validating protocols for their crystallization, and explains how their thermomechanical anisotropy translates into amplified Second Harmonic Generation (SHG) responses.

Molecular Architecture and the Graph-Set Approach

HAGP is an amphoteric molecule. In acidic crystallization environments, it protonates to form a bivalent cation, [H3​AmGP]2+ , where the carboxyl, amino, and guanidinium groups all act as potent hydrogen bond donors.

The complexity of the resulting crystal lattice is best decoded using the Graph-Set Approach , a mathematical nomenclature used to categorize H-bonding patterns into elementary motifs:

  • Chains ( C ) : Infinite sequences formed by intermolecular N−H⋯O interactions, typically driving the primary axis of crystal growth.

  • Rings ( R ) : Closed loops formed by bifurcated hydrogen bonds. In HAGP salts, the guanidinium moiety frequently forms highly rigid R motifs with counter-ions (e.g., halides or SiF62−​ ).

  • Dimers ( D ) and Intramolecular ( S ) : Finite, localized interactions.

The Causality of the Truncated Chain

In standard L-arginine, the extended aliphatic chain allows for significant conformational flexibility. In contrast, the shorter carbon chain of HAGP forces the guanidinium and carboxylate groups into a compressed intramolecular geometry.1 [1] demonstrate that this proximity alters the primary H-bond donors and acceptors, leading to tightly packed, stiff small-ring patterns. The stiffness of these R motifs directly dictates the crystal's resistance to mechanical compression and thermal expansion along specific crystallographic axes.

Logic Chain Truncated Aliphatic Chain (vs. L-Arginine) Prox Proximity of Guanidinium & Carboxylate Groups Chain->Prox HBond Rigid H-Bonding Network (Graph-Set R Motifs) Prox->HBond NLO Enhanced Second Harmonic Generation (SHG) Prox->NLO Aniso Anisotropic Thermal Expansion & Compressibility HBond->Aniso HBond->NLO

Mechanistic pathway linking HAGP molecular structure to macroscopic crystal properties.

Experimental Protocols: Synthesis and Structural Elucidation

To leverage the NLO properties of HAGP, researchers must synthesize non-centrosymmetric crystals. The following self-validating protocols outline the synthesis of the hexafluorosilicate salt and the subsequent high-pressure analysis required to map its H-bonding network.

Protocol A: Enantiopure Crystallization of (H3​AmGP)SiF6​ The synthesis of (H3​AmGP)SiF6​ highlights the profound thermomechanical anisotropy [2] inherent to this class of materials. The choice of SiF62−​ as a counter-ion is deliberate: its bulky, highly symmetric geometry templates the formation of specific H-bond ring motifs with the guanidinium group.
  • Precursor Dissolution: Dissolve 0.5 mmol (0.1198 g) of enantiopure (H3​AmGP)Cl2​ in 2 mL of deionized water.

  • In Situ Anion Generation: In a separate polymer vessel (to prevent silicate etching), dissolve 0.900 g of water glass in 4 mL of hydrofluoric acid (HF, 51–55%). Safety Note: HF requires extreme caution and specialized PPE.

  • Controlled Mixing & Evaporation: Slowly combine the two solutions. Allow the mixture to evaporate slowly over one week.

    • Causality Check: This process must be maintained strictly at room temperature. Elevated temperatures provide the activation energy required for the racemization of the α -carbon. Racemization yields a centrosymmetric crystal lattice, which entirely negates the second-order NLO (SHG) properties.

  • System Validation: Harvest the colorless crystals. Validate enantiopurity via polarimetry (ensuring the preservation of the (S) configuration) and perform an initial unit cell determination via Single-Crystal X-Ray Diffraction (SCXRD) to confirm the monoclinic P21​ space group.

Protocol B: High-Pressure SCXRD and SHG ProfilingHigh-pressure investigations utilizing diamond anvil cells (DAC)[3] reveal how mechanical stress modulates the hyperpolarizability ( β ) of the crystal.
  • DAC Loading: Mount a single HAGP crystal inside a Diamond Anvil Cell alongside a ruby chip (for pressure calibration via fluorescence) and a hydrostatic pressure-transmitting medium (e.g., Daphne oil).

  • Variable Pressure XRD: Collect diffraction data from ambient pressure up to 0.75 GPa (or higher, depending on the phase stability).

    • Causality Check: By tracking unit cell volume compression, you can identify which specific H-bond axes yield under pressure. Typically, inter-chain distances compress readily, while rigid intra-chain R motifs remain intact.

  • SHG Measurement: Irradiate the compressed crystal with a pulsed Nd:YAG laser (1064 nm). Measure the intensity of the 532 nm emission relative to a standard (e.g., KDP).

Experimental workflow for structural and NLO characterization of HAGP crystals.

Quantitative Data: Thermomechanical Anisotropy and NLO Performance

The structural modifications in HAGP yield profound macroscopic effects. The direction of greatest thermal expansion in these crystals correlates directly with the axes dominated by weaker, highly compressible H-bonds. Conversely, axes stabilized by bifurcated R motifs exhibit remarkable stiffness.

When evaluating NLO performance, the monochloride salt of HAGP demonstrates a massive leap in efficiency compared to standard L-arginine chloride. Furthermore, applying external pressure (up to 2.8 GPa) compresses intermolecular voids, forcing the donor-acceptor charge transfer networks into tighter alignment and doubling the SHG response without triggering a destructive phase transition.

Table 1: Comparative Crystallographic and NLO Properties
CompoundSpace GroupZSHG Response (vs KDP)Key Structural Feature
HAGP Monochloride Non-centrosymmetric-~3.0Highly compressed guanidinium-carboxyl distance
(H3​AGP)Cl2​ P21​21​21​ (Orthorhombic)4NegligibleComplex graph-set patterns, bivalent cation
(H3​AmGP)SiF6​ P21​ (Monoclinic)20.3Rigid small-ring R motifs, highly anisotropic
L-Arginine Chloride P21​ (Monoclinic)20.3Extended aliphatic chain, standard NLO reference

Conclusion

The hydrogen bonding network within (S)-2-amino-3-guanidinopropanoic acid crystals represents a masterclass in crystal engineering. By simply reducing the aliphatic chain length relative to L-arginine, researchers can force the molecule into a strained, highly interactive conformation. The resulting graph-set motifs—particularly the rigid ring structures formed with counter-ions—dictate a highly anisotropic thermomechanical profile. When coupled with high-pressure techniques, these structural quirks can be exploited to dramatically enhance Second Harmonic Generation, paving the way for next-generation organic optical materials.

References

  • Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid. Journal of Molecular Structure / ResearchGate.
  • Anisotropy of thermal expansion and compressibility of non-centrosymmetric (H3AmGP)SiF6. Low Temperature Physics / AIP Publishing.
  • Pressure dependence of crystal and molecular structure and NLO response of L-Arg homologue salts. IUCr Journals.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of L-2-Amino-3-guanidinopropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract L-2-amino-3-guanidinopropionic acid (AGP), a lower homolog of arginine, and its derivatives are of increasing interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-3-guanidinopropionic acid (AGP), a lower homolog of arginine, and its derivatives are of increasing interest in medicinal chemistry and drug development. The incorporation of the highly basic and structurally unique guanidinium group imparts specific biological activities and molecular interaction capabilities. However, the inherent reactivity and potential instability of the guanidinium moiety present significant challenges for drug formulation, storage, and in vivo delivery. This technical guide provides a comprehensive overview of the thermodynamic stability of AGP derivatives. We will delve into the fundamental physicochemical properties of the guanidinium group, explore common degradation pathways, and outline robust experimental and computational methodologies for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate, evaluate, and mitigate stability issues associated with this important class of compounds.

Introduction: The Significance of the Guanidinium Moiety in Drug Design

The guanidinium group, the characteristic side chain of arginine and its analogs like L-2-amino-3-guanidinopropionic acid, is a key player in molecular recognition and biological function. Its planar, resonance-stabilized structure and high pKa (~12.5 in arginine) ensure it is protonated and positively charged under physiological conditions.[1] This charge allows for strong electrostatic interactions and the formation of multiple hydrogen bonds, which are crucial for the binding of peptides and small molecules to their biological targets.[2][3] AGP, as an unnatural homolog of L-arginine, offers a unique structural scaffold for designing novel therapeutics.[4][5] However, the very features that make the guanidinium group attractive for drug design also contribute to its potential for thermodynamic instability. Understanding and controlling this stability is paramount for the successful development of AGP-based drug candidates.

Fundamental Principles of Guanidinium Group Stability

The thermodynamic stability of a molecule is a measure of its free energy relative to its degradation products. For AGP derivatives, the guanidinium group is often the primary site of chemical instability.

Physicochemical Properties of the Guanidinium Group
  • Resonance Stabilization: The positive charge of the protonated guanidinium ion is delocalized over the three nitrogen atoms, leading to significant resonance stabilization. This delocalization contributes to its high basicity.

  • Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, geometrically defined hydrogen bonds with acceptors like carboxylates, phosphates, and other polar groups.[2] These interactions can significantly influence the stability of the molecule in different environments.

  • Solvation: The guanidinium ion is strongly solvated by water molecules.[2] Changes in the solvation shell, for instance, upon binding to a receptor or partitioning into a less polar environment, can impact its stability.

Factors Influencing the Stability of AGP Derivatives

The stability of AGP derivatives is not intrinsic but is heavily influenced by the surrounding chemical environment. Key factors include:

  • pH: The pH of the solution is a critical determinant of stability. The protonation state of the guanidinium group and other ionizable groups in the molecule will vary with pH, affecting susceptibility to hydrolysis and other degradation reactions.[6] Generally, guanidines are more susceptible to hydrolysis at higher pH values where the concentration of the hydroxide ion is greater.[6]

  • Temperature: As with most chemical reactions, the rate of degradation of AGP derivatives increases with temperature.[7][8] Therefore, understanding the thermal stability is crucial for defining storage conditions and shelf-life.

  • Solvent and Excipients: The polarity of the solvent and the presence of excipients in a formulation can significantly impact stability. For instance, buffers, metal ions, and antioxidants can either stabilize or destabilize the molecule.[7]

  • Molecular Structure: The specific chemical structure of the AGP derivative will play a major role in its stability. The presence of neighboring functional groups can influence the reactivity of the guanidinium moiety through electronic and steric effects. For example, derivatization of the alpha-amino or carboxyl group can alter the overall stability profile.

Common Degradation Pathways of Guanidinium-Containing Compounds

The primary degradation pathway for guanidinium compounds in aqueous solution is hydrolysis. However, other reactions can also occur depending on the specific conditions and the molecular structure.

Hydrolysis

Hydrolysis of the guanidinium group leads to the formation of urea and the corresponding amine. This reaction is generally slow under physiological conditions but can be accelerated at high pH and temperature.[6] The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the central carbon atom of the guanidinium group.

Other Potential Degradation Reactions

While hydrolysis is the most common degradation pathway, other reactions may be relevant for specific AGP derivatives:

  • Intramolecular Cyclization: Depending on the substituents, intramolecular reactions can lead to the formation of cyclic products. For instance, derivatives with a nearby ester or amide linkage could potentially cyclize.

  • Oxidation: Although the guanidinium group itself is not readily oxidized, other parts of the molecule or impurities could be susceptible to oxidation, which might indirectly affect the stability of the guanidinium moiety.

  • Interaction with Excipients: Certain formulation excipients, such as reducing sugars, can potentially react with the amino groups in AGP derivatives, leading to the formation of adducts.

Methodologies for Stability Assessment

A thorough stability assessment of AGP derivatives requires a combination of experimental and computational approaches.

Experimental Approaches

A well-designed experimental stability study should evaluate the impact of relevant stress conditions, such as pH, temperature, and light.

HPLC is the workhorse technique for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent drug from its degradation products.[9][10][11]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer system (e.g., phosphate buffer) to ensure good peak shape for the basic guanidinium group.

    • Optimize the gradient and mobile phase composition to achieve adequate separation of the parent peak from any degradation products.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the AGP derivative to forced degradation under various stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and in solution).

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[12]

Coupling HPLC with mass spectrometry (HPLC-MS) is invaluable for identifying the structures of degradation products.[13][14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of the degradants.

NMR spectroscopy can be used to confirm the structure of isolated degradation products and to study the kinetics of degradation in real-time.[15]

DSC is a thermal analysis technique used to determine the melting point and thermal stability of a solid-state sample.[16] It can provide information on the physical stability and potential for polymorphism.

Computational Approaches

Computational chemistry can provide valuable insights into the intrinsic stability of AGP derivatives and their likely degradation pathways.

QM methods, such as Density Functional Theory (DFT), can be used to:

  • Calculate the relative energies of the parent molecule and its potential degradation products to determine the thermodynamics of the degradation reactions.[17][18]

  • Model the transition states of degradation reactions to understand the kinetics and reaction mechanisms.[17]

  • Predict the pKa of the guanidinium group and other ionizable moieties.

MD simulations can be used to study the conformational dynamics of AGP derivatives in different environments and their interactions with solvent molecules and other excipients.[19][20] This can help in understanding how the formulation environment affects stability.

Data Presentation and Interpretation

A clear and concise presentation of stability data is crucial for making informed decisions in drug development.

Table 1: Example Stability Data for an AGP Derivative Under Forced Degradation
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 N HCl, 60 °C2498.5None detected
0.1 N NaOH, 60 °C2475.2Product A (hydrolysis)
3% H₂O₂, RT2499.1None detected
80 °C (solution)4892.3Product A (hydrolysis)

Visualization of Key Concepts

Visual aids can enhance the understanding of complex concepts related to stability.

Diagram 1: General Workflow for Stability Assessment

Stability_Workflow cluster_planning Planning & Design cluster_experimental Experimental Assessment cluster_computational Computational Analysis cluster_analysis Data Analysis & Reporting Plan Define Stability Protocol (ICH Guidelines) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Plan->Forced_Deg QM Quantum Mechanics (QM) (Thermodynamics & Kinetics) Plan->QM MD Molecular Dynamics (MD) (Conformational Stability) Plan->MD HPLC_Dev Stability-Indicating HPLC Method Development & Validation Forced_Deg->HPLC_Dev Deg_ID Degradant Identification (HPLC-MS, NMR) HPLC_Dev->Deg_ID Data_Int Data Interpretation & Degradation Pathway Elucidation Deg_ID->Data_Int Thermal_Ana Thermal Analysis (DSC) Thermal_Ana->Data_Int QM->Data_Int MD->Data_Int Report Stability Report Generation Data_Int->Report

Caption: Workflow for assessing the stability of AGP derivatives.

Diagram 2: Factors Influencing Stability

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermodynamic Stability of AGP Derivative Structure Molecular Structure Structure->center pKa pKa pKa->center pH pH pH->center Temp Temperature Temp->center Solvent Solvent Solvent->center Excipients Excipients Excipients->center Light Light Exposure Light->center

Caption: Intrinsic and extrinsic factors affecting stability.

Conclusion and Future Directions

The thermodynamic stability of L-2-amino-3-guanidinopropionic acid derivatives is a critical consideration in their development as therapeutic agents. A thorough understanding of the physicochemical properties of the guanidinium group, coupled with a systematic approach to stability testing, is essential for ensuring the safety, efficacy, and shelf-life of these promising compounds. Future research in this area should focus on developing a more extensive database of stability data for a wider range of AGP derivatives, which will aid in the development of predictive models for stability. Furthermore, the development of novel formulation strategies to enhance the stability of guanidinium-containing drugs will be crucial for their successful clinical translation.

References

  • Blanco, F., Kelly, B., Alkorta, I., Rozas, I., & Elguero, J. (2011). Cation-π interactions: Complexes of guanidinium and simple aromatic systems. Chemical Physics Letters, 511(1-3), 129-134.
  • Guanidinium...Guanine Dimer and Guanidinium...Guanine...Cytosine Trimer: Implications For the Control of Protein...DNA Interactions By Arginine Methyltransferases. PMC.
  • Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. PMC. (2025, October 08).
  • Galactosyl Derivatives of L-arginine and D-arginine: Synthesis, Stability, Cell Permeation, and Nitric Oxide Production in Pituitary GH3 Cells. PubMed.
  • Galactosyl Derivatives of l-Arginine and d-Arginine: Synthesis, Stability, Cell Permeation, and Nitric Oxide Production in Pituitary GH3 Cells.
  • Metabolic Origin, Role and Fate of the Denaturant Guanidine. PMC. (2025, November 17).
  • Biodegradation of Guanidinium By Aqu
  • A Comparative Analysis of Synthesis Methods for Arginine Deriv
  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. (2023, November 25).
  • Aromatic Amino Acids-Guanidinium Complexes through C
  • The Nonenzymatic Decomposition of Guanidines and Amidines.
  • NEW ARGININE DERIVATIVES - SYNTHESIS AND BIOLOGICAL EVALU
  • Protein Denaturation with Guanidinium: A 2D-IR Study.
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
  • Validating DL-Arginine Purity: A Comparative Guide to Chiral Chromatography and Altern
  • Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid.
  • The Clinical Potential of Guanidinopropionic Acid: Insights
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
  • Solvation thermodynamics from cavity shapes of amino acids. PNAS Nexus | Oxford Academic.
  • (S)-N-Fmoc-N,N'-bis-Boc-2-amino-3-guanidino propionic acid. Chem-Impex.
  • Methods for measuring the thermodynamic stability of membrane proteins. PubMed - NIH.
  • Protein Stability - Thermodynamics. Biology LibreTexts. (2026, January 19).
  • Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Comput
  • Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. PMC. (2018, April 21).
  • Analytical Method Development and Validation of L- Arginine Effervescent Powder. IJIRT.
  • Solvation thermodynamics of amino acids.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method.
  • Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed.
  • L-2-Amino-3-guanidinopropionic acid 1482-99-1. MilliporeSigma.
  • Fmoc-L-2-Amino-3-guanidinopropionic acid | C19H20N4O4. PubChem.
  • Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. PubMed.
  • Factors Influencing the Protein Drugs Stability.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC.
  • Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formul
  • Formation Equilibria and Thermodynamic Stability of Multinuclear Chelates of Amino Acid and Pyrimidine Base Involving Some Bio-A. Bendola Publishing.
  • Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Thermodynamic Analysis of Protein-Nanoparticle Interactions Links Binding Affinity and Structural Stability. bioRxiv.

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Exploratory

discovery and biological activity of dinor-L-arginine unnatural amino acids

Title: Discovery, Biological Activity, and Structural Dynamics of Dinor-L-Arginine Unnatural Amino Acids Executive Summary Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine into...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery, Biological Activity, and Structural Dynamics of Dinor-L-Arginine Unnatural Amino Acids

Executive Summary Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. Because arginase competes directly with nitric oxide synthase (NOS) for intracellular L-arginine, it acts as a critical regulator of nitric oxide (NO) bioavailability. The dysregulation of this pathway is a primary driver in cardiovascular diseases, endothelial dysfunction, and tumor immune evasion[1][2].

To therapeutically modulate this axis, researchers have extensively mapped the arginase active site using unnatural amino acids. Dinor-L-arginine (L-2-amino-3-guanidinopropionic acid, AGPA) is a synthetic L-arginine analogue featuring a guanidinium side chain truncated by two methylene groups[3][4]. While it fails to act as a substrate, its discovery and the subsequent development of its hydroxylated derivatives (e.g., dinor-NOHA) have provided foundational insights into the spatial and electrostatic requirements of the arginase binuclear metal cluster[3][5]. Furthermore, dinor-L-arginine has emerged as a valuable building block in peptide engineering to confer proteolytic stability and receptor selectivity[6].

Mechanistic Biology & Structural Dynamics

The Binuclear Manganese Cluster and Spatial Constraints

The active site of human arginase I (HAI) contains a highly conserved binuclear manganese cluster ( MnA2+​ and MnB2+​ ) bridged by a nucleophilic hydroxide ion[3][7]. During native catalysis, the guanidinium group of L-arginine displaces water molecules to interact with this metal-bridging hydroxide, initiating a nucleophilic attack that forms a tetrahedral intermediate[8][9].

The biological inactivity of dinor-L-arginine as a substrate is strictly a function of its aliphatic chain length. X-ray crystallographic studies of HAI complexed with dinor-L-arginine reveal that the molecule's α -carboxylate and α -amino groups form a robust, conserved hydrogen-bond network with active site residues (Asp128, Asn130, Ser137, and Asp183)[8]. However, because the side chain is two carbons shorter than L-arginine, the guanidinium group remains suspended in the active site cleft. It is physically too distant to interact with the Mn2+ cluster or the bridging hydroxide ion[3]. Consequently, dinor-L-arginine functions only as a weak competitive inhibitor ( Ki​≈55 mM)[10].

The "Dinor" Scaffold as a Minimum Pharmacophore

While dinor-L-arginine itself is a weak inhibitor, it serves as the structural baseline for highly potent derivatives. When the guanidinium group of dinor-L-arginine is hydroxylated to form dinor-NOHA (L-(S)-N ω -hydroxy-dinor-arginine), the inhibitory potency increases by three orders of magnitude ( IC50​≈40

μ M)[3][5]. The added hydroxyl group bridges the spatial gap, coordinating directly to the MnB2+​ ion[3]. This structural dynamic proves that the "dinor" backbone represents the absolute minimum side-chain length required for an amino-acid-based inhibitor to achieve metal coordination in the arginase active site[3].

Pathway LArg L-Arginine (Common Substrate) ArgE Arginase I/II (Binuclear Mn2+ Enzyme) LArg->ArgE Hydrolysis NOS Nitric Oxide Synthase (NOS) LArg->NOS Oxidation Urea Urea + L-Ornithine (Proliferation/Fibrosis) ArgE->Urea NO Nitric Oxide + L-Citrulline (Vasodilation/Immunity) NOS->NO Dinor Dinor-L-Arginine (Weak Inhibitor, No Metal Contact) Dinor->ArgE Steric Exclusion DinorNOHA Dinor-NOHA (Potent Inhibitor, Mn2+ Coordination) DinorNOHA->ArgE Direct Metal Binding

Fig 1: Metabolic competition between Arginase and NOS, and the structural modulation by dinor-arginine derivatives.

Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative relationship between aliphatic chain length, arginase binding affinity, and the mechanism of action across L-arginine analogues.

CompoundSide Chain LengthArginase Activity / InhibitionMechanism / Binding Mode
L-Arginine 3 carbons (propyl)Substrate ( KM​≈2.6×106M−1s−1 )Hydrolyzed via metal-bridging OH-[10]
L-Homoarginine 4 carbons (butyl)Poor SubstrateSlow hydrolysis due to steric crowding[3][10]
Nor-arginine 2 carbons (ethyl)Weak InhibitorFails to reach metal cluster[10]
Dinor-L-arginine 1 carbon (methyl)Weak Inhibitor ( Ki​≈55 mM)H-bonds at α -carbon only; no metal contact[3][10]
NOHA 3 carbons (propyl)Inhibitor ( IC50​≈20 μ M)Intermediate of NO synthesis[5][11]
Nor-NOHA 2 carbons (ethyl)Potent Inhibitor ( IC50​≈1.0 μ M)Optimal geometry for direct Mn2+ coordination[5][11]
Dinor-NOHA 1 carbon (methyl)Inhibitor ( IC50​≈40 μ M)Minimum length required for Mn2+ binding[3][5]

Experimental Workflows & Methodologies

Protocol A: X-ray Crystallography of Co 2+ -Reconstituted Human Arginase I

Causality Insight: Native HAI utilizes a Mn2+ cluster. Substituting Mn2+ with Co2+ yields an enzyme with enhanced catalytic activity at physiological pH (~7.4) and provides distinct anomalous scattering properties, allowing for ultra-high-resolution mapping of the dinor-L-arginine binding pose[8].

  • Metal Depletion: Dialyze purified wild-type HAI against a metal-chelating buffer (e.g., 10 mM EDTA) to generate metal-free apo-enzyme crystals[8].

  • Cobalt Reconstitution: Soak the metal-free HAI crystals in a buffer solution containing 20 mM CoCl2​ , 100 mM HEPES (pH 7.0), and 30% (v/v) Jeffamine ED-2001 for 25 hours[8].

  • Inhibitor Soaking: Transfer the Co22+​ -HAI crystals into a cryoprotectant soaking solution containing 20 mM dinor-L-arginine (AGPA), 5 mM CoCl2​ , 100 mM HEPES (pH 7.0), and 30% (v/v) Jeffamine ED-2001 for 39 hours[8].

  • Diffraction & Refinement: Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data (typically yielding 1.82 – 1.90 Å resolution). Refine the structure using simulated annealing omit maps to verify that the α -amino group donates hydrogen bonds to Asp183, while the guanidinium group remains uncoordinated[3][8].

Workflow Step1 1. Metal Depletion (EDTA Dialysis) Step2 2. Co2+ Reconstitution (20 mM CoCl2) Step1->Step2 Step3 3. Inhibitor Soaking (20 mM Dinor-L-Arg) Step2->Step3 Step4 4. X-Ray Diffraction (1.82 - 1.90 Å) Step3->Step4

Fig 2: Workflow for Co2+ reconstitution and crystallographic resolution of arginase-inhibitor complexes.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Dinorarginine

Causality Insight: Endogenous peptides like PYY 1−36​ are rapidly degraded by dipeptidyl peptidase-4. Incorporating unnatural amino acids like Fmoc-L-dinorarginine at the C-terminus sterically hinders proteolytic cleavage while tuning receptor selectivity (e.g., toward the Y2 receptor)[6].

  • Resin Preparation: Utilize an Fmoc-PAL PS or Fmoc-Rink amide PS resin to yield a C-terminal amide upon cleavage[6].

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in N-methylpyrrolidone (NMP) or dimethylformamide (DMF)[6].

  • Coupling: Activate Fmoc-L-dinorarginine using N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (or 1-hydroxybenzotriazole, HOBt). Couple the unnatural amino acid to the growing peptide chain[6].

  • Cleavage & Purification: Cleave the peptide from the resin using a trifluoroacetic acid (TFA) cocktail. Purify the stable analogue via Ultra-Performance Liquid Chromatography (UPLC)[6].

Sources

Foundational

A Comprehensive Technical Guide to the Non-Linear Optical Properties of (S)-2-Amino-3-Guanidinopropanoic Acid (L-Arginine)

Introduction: The Promise of L-Arginine in Non-Linear Optics In the quest for advanced materials for photonic and optoelectronic applications, organic compounds have garnered significant attention due to their large non-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of L-Arginine in Non-Linear Optics

In the quest for advanced materials for photonic and optoelectronic applications, organic compounds have garnered significant attention due to their large non-linear optical (NLO) coefficients, rapid response times, and molecular engineering tailorability. Among these, the amino acid (S)-2-amino-3-guanidinopropanoic acid, commonly known as L-arginine, and its derivatives have emerged as a promising class of materials. Their molecular structure, characterized by a chiral carbon atom, a proton-donating carboxyl group, and a proton-accepting amino group, often leads to non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG).[1] This guide provides an in-depth technical exploration of the synthesis, crystal growth, and comprehensive characterization of the linear and non-linear optical properties of L-arginine and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The guanidinium group in L-arginine provides a delocalized π-electron system, which, in conjunction with the amino and carboxyl groups, creates a charge transfer network that is fundamental to its NLO response. The ability of L-arginine to form a variety of salts with different acids allows for the fine-tuning of its crystal structure and, consequently, its optical properties.[2][3] This guide will delve into the experimental methodologies used to quantify these properties, providing a robust framework for the evaluation of L-arginine-based materials for applications in frequency conversion, optical switching, and other NLO phenomena.

PART 1: Synthesis and Crystal Growth of L-Arginine Derivatives

The synthesis of high-quality single crystals is paramount for the accurate characterization and practical application of NLO materials. For L-arginine and its derivatives, the slow evaporation solution growth technique is a widely employed and effective method.[4][5][6]

Synthesis of L-Arginine Salts

The synthesis typically involves the reaction of L-arginine with a chosen acid in a 1:1 molar ratio in a suitable solvent, most commonly deionized water. The resulting salt solution is then used for crystal growth. For instance, L-arginine hydrochloride monohydrate is synthesized by reacting L-arginine with hydrochloric acid.[7] Similarly, L-arginine acetate is prepared by reacting L-arginine with acetic acid.[2][8][9]

Crystal Growth by Slow Evaporation

Protocol: Slow Evaporation Solution Growth of L-Arginine Acetate (LAA)

  • Solution Preparation: Prepare a saturated aqueous solution of L-arginine acetate by dissolving stoichiometric amounts of L-arginine and acetic acid in double-distilled water.[1] Stir the solution continuously for several hours at a constant temperature (e.g., 30°C) to ensure homogeneity.[2]

  • Filtration: Filter the saturated solution using a high-quality filter paper (e.g., Whatman filter paper) to remove any suspended impurities.

  • Crystallization: Transfer the filtered solution into a clean, undisturbed beaker covered with a perforated lid to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: After a period of several days to weeks, optically clear, well-defined single crystals will form.[4] Carefully harvest the crystals from the solution.

  • Drying: Gently dry the harvested crystals using a soft, absorbent paper.

The morphology of the grown crystals can be analyzed to identify the prominent crystallographic faces. For example, L-arginine acetate crystals often exhibit a polyhedral shape with well-developed faces.[2][8]

PART 2: Structural and Linear Optical Characterization

A thorough understanding of the crystal structure and linear optical properties is essential before delving into the non-linear optical characteristics.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the crystal structure, including the lattice parameters and space group. L-arginine and many of its derivatives crystallize in non-centrosymmetric space groups, which is a key requirement for second-order NLO activity. For example, L-arginine acetate crystallizes in the monoclinic system with the space group P21.[2][8] Powder XRD can be used to confirm the crystalline nature and phase purity of the grown crystals.[1][6]

UV-Vis-NIR Spectroscopy

The optical transparency of an NLO material is a critical parameter. UV-Vis-NIR spectroscopy is used to determine the transmission window of the crystal. L-arginine derivatives generally exhibit good transparency in the visible and near-infrared regions, with a lower cut-off wavelength typically in the UV region.[4][6][7] For instance, L-arginine hydrochloride monohydrate has a lower cut-off wavelength of around 220 nm.[7] This wide transparency window is advantageous for various NLO applications.

PART 3: Non-Linear Optical Properties

The core of this guide focuses on the characterization of the non-linear optical properties of L-arginine and its derivatives, primarily second and third-order effects.

Second-Order Non-Linearity: Second-Harmonic Generation (SHG)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation.[10][11][12][13][14] It provides a rapid and straightforward way to assess the SHG efficiency of a powdered sample relative to a standard reference material like potassium dihydrogen phosphate (KDP).[1][15]

Experimental Protocol: Kurtz-Perry Powder SHG Measurement

  • Sample Preparation: Grind the grown single crystals into a fine powder and sieve them to obtain a uniform particle size.

  • Sample Mounting: Pack the powdered sample into a micro-capillary tube.

  • Laser Source: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.[1][15]

  • Irradiation: Direct the laser beam onto the powdered sample.

  • Signal Detection: If the material is SHG-active, it will generate light at half the wavelength of the incident light (532 nm, which is green light). A photomultiplier tube is used to detect the intensity of the generated green light.

  • Efficiency Calculation: Compare the SHG signal intensity from the sample with that of a standard reference material (e.g., KDP) to determine the relative SHG efficiency.

Diagram: Kurtz-Perry Powder SHG Experimental Setup

SHG_Setup Laser Q-switched Nd:YAG Laser (1064 nm) Filter1 IR Filter Laser->Filter1 Sample Powdered Sample Filter1->Sample Filter2 Green Filter (532 nm) Sample->Filter2 PMT Photomultiplier Tube (PMT) Filter2->PMT Display Oscilloscope PMT->Display

Caption: A schematic of the Kurtz-Perry powder technique for SHG measurement.

Third-Order Non-Linearity: Z-Scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the third-order non-linear susceptibility (χ⁽³⁾), which encompasses both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[16][17][18][19]

Theoretical Background:

In a Z-scan experiment, a single Gaussian laser beam is focused, and the sample is translated along the beam propagation axis (z-axis) through the focal point. The intensity of the laser is highest at the focus, and the non-linear effects are most pronounced in this region.

  • Closed-Aperture Z-scan: An aperture is placed in the far-field to measure the changes in the beam's spatial profile due to non-linear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative non-linear refractive index (self-defocusing), while a valley followed by a peak indicates a positive non-linear refractive index (self-focusing).

  • Open-Aperture Z-scan: The aperture is removed to collect all the transmitted light. This configuration is sensitive to non-linear absorption. A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.

Experimental Protocol: Z-Scan Measurement

  • Laser Source: A continuous wave (CW) or pulsed laser with a Gaussian beam profile is used. For example, a He-Ne laser at 632.8 nm can be employed.[7][20]

  • Beam Focusing: A convex lens is used to focus the laser beam.

  • Sample Translation: The sample is mounted on a motorized translation stage that moves it along the z-axis through the focal plane.

  • Data Acquisition: A photodetector measures the transmitted intensity as a function of the sample position (z). For closed-aperture measurements, an aperture is placed before the detector.

  • Data Analysis: The normalized transmittance curves are analyzed to extract the values of n₂ and β.

Diagram: Z-Scan Experimental Workflow

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector Photodetector Aperture->Detector Translate Translate Sample along Z-axis Measure Measure Transmittance vs. Z-position Translate->Measure Closed Closed-Aperture Data (determines n₂) Measure->Closed Open Open-Aperture Data (determines β) Measure->Open Calculate Calculate χ⁽³⁾ Closed->Calculate Open->Calculate

Caption: Workflow for determining third-order NLO properties using the Z-scan technique.

PART 4: Quantitative NLO Data for L-Arginine Derivatives

The following table summarizes some of the reported non-linear optical properties of L-arginine derivatives.

CompoundCrystal SystemSpace GroupSHG Efficiency (vs. KDP)Non-linear Refractive Index (n₂) (cm²/W)Non-linear Absorption Coeff. (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
L-Arginine Acetate (LAA)MonoclinicP21~3 times---
L-Arginine Hydrochloride MonohydrateMonoclinicP210.51 times1.7129 x 10⁻⁷9.2194 x 10⁻⁴Real: 1.1573 x 10⁻⁵, Imaginary: 3.1382 x 10⁻⁵
L-Arginine Maleate Dihydrate--NLO property confirmed---
L-Arginine Phosphate (LAP)MonoclinicP21~3 times---

Note: The values presented are based on available literature and may vary depending on the experimental conditions.[1][7][15][20]

Conclusion and Future Outlook

(S)-2-amino-3-guanidinopropanoic acid (L-arginine) and its derivatives represent a compelling class of organic non-linear optical materials. Their facile synthesis, good crystal quality, and significant NLO responses make them attractive candidates for a range of photonic applications. The methodologies outlined in this guide provide a comprehensive framework for the systematic investigation of these materials.

Future research in this area could focus on several key aspects:

  • Molecular Engineering: The synthesis of novel L-arginine derivatives with tailored electronic and structural properties to further enhance their NLO response.

  • Doping Studies: Investigating the effect of metallic and organic dopants on the crystal growth, structural, and optical properties of L-arginine salts.[1][4]

  • Device Fabrication: Exploring the integration of high-quality L-arginine derivative crystals into practical NLO devices.

  • Theoretical Modeling: Employing computational methods, such as Density Functional Theory (DFT), to predict and understand the NLO properties of new L-arginine-based materials, providing a synergistic approach with experimental investigations.[21]

By continuing to explore the rich chemistry and physics of L-arginine and its derivatives, the scientific community can unlock their full potential in the development of next-generation optical technologies.

References

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review.
  • Z-scan: A simple technique for determination of third-order optical nonlinearity.
  • synthesis and characterization of lanthanum chloride doped l-arginine hydrochloride single crystal: for optoelectronics applications - International Journal of Agricultural and Natural Sciences.
  • Third-Order Nonlinearity Measurement Techniques - IntechOpen.
  • The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed.
  • Z-Scan Technique for Nonlinear Materials Characterization - University of Central Florida.
  • Second-harmonic generation - Wikipedia.
  • Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses.
  • Synthesis, Growth, and Characterization of l-Arginine Acetate Crystal: A Potential NLO Material - ACS Publications.
  • An Evaluation of Nonlinear Optical Materials by the Second-Harmonic Powder Technique - DTIC.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC.
  • Synthesis, Growth, and Characterization of l-Arginine Acetate Crystal: A Potential NLO Material | Semantic Scholar.
  • Studies on the Growth and Characterization of L-Arginine Maleate Dihydrate Crystal Grown from Liquid Diffusion Technique - Scirp.org.
  • Growth of L-Arginine Acetate Crystals - IJERT.
  • (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - ResearchGate.
  • Synthesis, Growth, and Characterization of l-Arginine Acetate Crystal: A Potential NLO Material | Request PDF - ResearchGate.
  • Studies on the Growth and Characterization of Organic L-Arginine Semicarbazone Dihydrate NLO Single Crystal.
  • An Overview of Selective Amino acid Based NLO Crystals International Journal of ChemTech Research.
  • Growth of nonlinear optical material: L-arginine hydrochloride and its characterisation | Request PDF - ResearchGate.
  • Growth and characterization of pure and doped NLO L-arginine acetate single crystals - Indian Academy of Sciences.
  • Third order non-linear optical properties of L-arginine hydrochloride monohydrate single crystals by Z-Scan technique | Request PDF - ResearchGate.
  • Third order non-linear optical properties of L-arginine hydrochloride monohydrate single crystals by Z-Scan technique.
  • FTIR studies of L-arginine doped with ADP and KDP: A Hybrid NLO crystal - Jetir.Org.
  • Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate.

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Exploratory

pharmacokinetics of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

An In-Depth Technical Guide to the Pharmacokinetics of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (L-Arginine Dihydrochloride) Executive Summary (S)-2-amino-3-guanidinopropanoic acid, commonly known as L-argin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (L-Arginine Dihydrochloride)

Executive Summary

(S)-2-amino-3-guanidinopropanoic acid, commonly known as L-arginine, is a semi-essential amino acid with critical roles in numerous physiological pathways, most notably as the precursor for the signaling molecule nitric oxide (NO).[1][2] This guide provides a detailed examination of the pharmacokinetic profile of L-arginine, administered as its dihydrochloride salt, to support research and development efforts. L-arginine exhibits complex pharmacokinetics characterized by extensive presystemic elimination, which results in low and variable oral bioavailability.[3][4][5] Its metabolism is dominated by two competing enzymatic pathways: nitric oxide synthase (NOS) and arginase.[6][7] Understanding these properties is paramount for the effective design of preclinical and clinical studies aiming to leverage the therapeutic potential of L-arginine supplementation.

Introduction to L-Arginine

L-arginine (2-amino-5-guanidinovaleric acid) is a conditionally essential amino acid involved in the synthesis of proteins, urea, creatine, and polyamines.[8] Its most prominent role in pharmacology is serving as the sole substrate for the family of nitric oxide synthase (NOS) enzymes, which produce nitric oxide.[6][9] NO is a critical endogenous vasodilator and signaling molecule involved in maintaining endothelial function, neurotransmission, and immune responses.[1][2] Due to these roles, oral L-arginine supplementation has been investigated for its therapeutic potential in various cardiovascular conditions, including hypercholesterolemia and atherosclerosis.[1][2] The dihydrochloride salt is a common formulation used in clinical and research settings to improve solubility and stability.

Comprehensive Pharmacokinetic Profile

The disposition of L-arginine in the body is governed by its absorption, distribution, metabolism, and excretion (ADME) characteristics. A key feature is the significant first-pass effect that limits its systemic availability after oral administration.

Absorption

Oral L-arginine absorption is a complex and saturable process.

  • Mechanism: L-arginine is absorbed from the small intestine, primarily the jejunum, via a specific transport system for cationic amino acids known as system y+.[4]

  • Bioavailability: The absolute oral bioavailability of L-arginine is modest and highly variable. Studies have reported bioavailability to be approximately 20% for a 10g oral dose.[4][5] This low bioavailability is largely attributed to extensive presystemic metabolism.

  • First-Pass Metabolism: After absorption, L-arginine is heavily metabolized by arginase enzymes present in the enterocytes (intestinal cells) and the liver.[3][4] This "first-pass effect" significantly reduces the amount of unchanged L-arginine that reaches systemic circulation.[3]

  • Dose-Dependency: The absorption and bioavailability of L-arginine appear to be dose-dependent. One analysis noted a bioavailability of around 68% for a 6g dose, which dropped to approximately 20% for a 10g dose, suggesting saturation of transport or metabolic pathways at higher doses.[10]

Distribution

Following absorption, L-arginine is distributed throughout the body.

  • Plasma Concentrations: Typical fasting plasma concentrations of L-arginine in healthy individuals are in the range of 15.1 ± 2.6 µg/mL (approximately 70-80 µmol/L).[5][10][11]

  • Plasma Protein Binding: Direct studies on L-arginine plasma protein binding are limited. However, as a small, polar amino acid, it is expected to have low binding affinity. In contrast, studies on related compounds like oligoarginine peptides show considerable binding to serum proteins.[12] Another study found insignificant plasma protein binding for the L-arginine analog N-omega-nitro-L-arginine (L-NOARG) in rats.[13]

  • Tissue Uptake: L-arginine is taken up by various cells, including endothelial cells, via the cationic amino acid transporter (CAT) system.[14] This transport into cells is crucial for its subsequent metabolism to nitric oxide or other metabolites. Intracellular concentrations of L-arginine are known to be significantly higher than those in plasma.[11]

Metabolism

The metabolic fate of L-arginine is primarily dictated by two major, competing enzymatic pathways. The balance between these pathways is a critical determinant of L-arginine's physiological effects.

  • Nitric Oxide Synthase (NOS) Pathway: NOS enzymes metabolize L-arginine to L-citrulline and nitric oxide (NO).[6][7][15] This is the key pathway for L-arginine's role in vasodilation and other signaling functions.[10]

  • Arginase Pathway: Arginase enzymes hydrolyze L-arginine into L-ornithine and urea.[6][7][15] This pathway is central to the urea cycle for nitrogen waste disposal.[6] L-ornithine can be further metabolized to polyamines and proline, which are important for cell growth and collagen synthesis.[6][14]

The competition for L-arginine between NOS and arginase is a critical regulatory point.[6] For instance, upregulation of arginase can limit the availability of L-arginine for NOS, thereby impairing NO production and contributing to endothelial dysfunction.[6][7]

L-Arginine Metabolism cluster_0 Systemic Circulation cluster_1 Cellular Metabolism L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Pathway 1 Arginase Arginase L_Arginine->Arginase Pathway 2 (Competing) NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Polyamines_Proline Polyamines & Proline Urea_Ornithine->Polyamines_Proline Further Metabolism

Caption: Competing metabolic pathways of L-Arginine.

Excretion

The elimination of L-arginine is dependent on the route of administration and the resulting plasma concentrations.

  • Renal Clearance: At normal physiological concentrations and after typical oral doses, renal excretion of unchanged L-arginine is minimal because it is efficiently reabsorbed in the renal tubules.[4]

  • High-Dose IV Administration: Following high-dose intravenous infusion (e.g., 30g), plasma L-arginine concentrations can surge dramatically (e.g., to 1390 ± 596 µg/mL), exceeding the renal threshold for tubular reabsorption.[4][5] This leads to a rapid, initial phase of elimination characterized by significant urinary excretion of the unchanged drug.[4][5]

  • Elimination Pattern: The overall elimination pattern after intravenous administration is biphasic, with an initial rapid decline due to renal clearance, followed by a slower phase representing nonrenal (metabolic) clearance.[4][5]

Summary of Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for L-arginine from studies in healthy human volunteers.

ParameterIntravenous Administration (30g over 30 min)Oral Administration (10g)Reference(s)
Cmax (Peak Plasma Conc.)1390 ± 596 µg/mL50.0 ± 13.4 µg/mL[4][5]
Tmax (Time to Peak Conc.)End of infusion (~0.5 hr)~1 hour[4][5][10]
Absolute Bioavailability (F) 100% (by definition)~20% (range 5-50%)[4][5]
Baseline Plasma Conc. 15.1 ± 2.6 µg/mL15.1 ± 2.6 µg/mL[4][5]
Elimination Half-life Biphasic; ~1 hr in plasmaNot clearly defined due to low bioavailability and endogenous turnover[16]

Note: Values are presented as mean ± standard deviation where available.

Experimental Methodologies for Pharmacokinetic Analysis

Accurate characterization of L-arginine pharmacokinetics requires robust in-vivo study designs and validated bioanalytical methods.

In-Vivo Pharmacokinetic Study Workflow

A typical crossover study design is employed to assess the pharmacokinetics of L-arginine.

PK_Study_Workflow cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 (Crossover) cluster_3 Analysis Screening Subject Screening & Informed Consent Baseline Baseline Blood Sampling (Endogenous Level) Screening->Baseline Dosing1 Administer Dose 1 (e.g., 30g IV Arginine) Baseline->Dosing1 Sampling1 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8h) Dosing1->Sampling1 Washout Washout Period (e.g., 1 week) Sampling1->Washout Dosing2 Administer Dose 2 (e.g., 10g Oral Arginine) Washout->Dosing2 Sampling2 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8h) Dosing2->Sampling2 Analysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Workflow for a human crossover PK study.

Protocol: Blood Sampling and Processing

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying L-arginine and its metabolites in biological matrices due to its high sensitivity and specificity.[18]

Protocol: Plasma Sample Preparation for LC-MS/MS

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a small volume of plasma (e.g., 50 µL), add an internal standard solution (e.g., ¹³C₆-Arginine) to account for matrix effects and procedural variability.[19]

  • Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation & Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[19]

Instrumentation and Conditions

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[18]

    • MRM Transition for Arginine: Parent ion (Q1) m/z 175.2 → Fragment ion (Q3) m/z 70.1.[18]

Conclusion and Future Directions

The are defined by low oral bioavailability due to extensive first-pass metabolism via the arginase pathway. High-dose intravenous administration bypasses this limitation, leading to markedly higher plasma concentrations and a biphasic elimination profile involving renal clearance. The competition between the NOS and arginase metabolic pathways is a central feature of its disposition and a key consideration for therapeutic applications.

Future research should focus on strategies to overcome the limitations of oral delivery, such as the development of prodrugs or novel formulations that can bypass or inhibit first-pass metabolism, thereby enhancing systemic exposure and therapeutic efficacy.

References

  • Schwenger, K. J. P., et al. (2015). Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism. British Journal of Clinical Pharmacology, 82(4), 887-899. [Link]

  • Böger, R. H. (2007). The clinical pharmacology of L-arginine. Annual Review of Pharmacology and Toxicology, 47, 133-156. [Link]

  • Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral l-arginine in normal volunteers. British Journal of Clinical Pharmacology, 47(3), 261-266. [Link]

  • Tangphao, O., et al. (1996). High-Performance Liquid Chromatographic Assay for the Quantitation of l-Arginine in Human Plasma. Analytical Chemistry, 68(19), 3394-3398. [Link]

  • Li, H., et al. (2017). Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 128-136. [Link]

  • Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. British Journal of Clinical Pharmacology, 47(3), 261-6. [Link]

  • Durante, W., et al. (2007). ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. Clinical and Experimental Pharmacology and Physiology, 34(9), 906-911. [Link]

  • Rath, M., et al. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Frontiers in Immunology, 5, 532. [Link]

  • Tang, W. H., et al. (2009). Pathway of L-arginine metabolism by nitric oxide synthase and arginase. ResearchGate. [Link]

  • Nutraceutical Business Review. (2016). L-arginine supports enhanced absorption of vital nutrients. [Link]

  • Böger, R. H. (2007). The clinical pharmacology of L-arginine. PubMed. [Link]

  • ResearchGate. (n.d.). Metabolism of L-arginine by nitric oxide synthase (NOS) and arginase. [Link]

  • Teerlink, T., et al. (2020). Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography. Journal of Laboratory Physicians, 12(1), 15-20. [Link]

  • Examine.com. (2025). Research Breakdown on Arginine. [Link]

  • Chin-Dusting, J. P., et al. (2001). Pharmacokinetics of L-arginine During Chronic Administration to Patients With Hypercholesterolaemia. PubMed. [Link]

  • Rath, M., et al. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. PubMed. [Link]

  • Raymond, S. E., & Lacher, D. A. (2016). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1378, 21-30. [Link]

  • Watanabe, G., et al. (2000). Effects of oral administration of L-arginine on renal function in patients with heart failure. European Journal of Clinical Investigation, 30(2), 127-132. [Link]

  • Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. SciSpace. [Link]

  • ResearchGate. (n.d.). Overview of L-arginine uptake and metabolism. [Link]

  • Bode-Böger, S. M., et al. (1998). L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship. British Journal of Clinical Pharmacology, 46(5), 489-497. [Link]

  • Herlitz, H., et al. (1999). Effect of L-arginine infusion in normotensive subjects with and without a family history of hypertension. Kidney International, 56(5), 1848-1855. [Link]

  • Fliser, D., et al. (2000). [Increase of tubular secretion of creatinine by L-arginine: mechanism of practical significance in the assessment of renal function based on creatinine clearance]. Nefrologia, 20(6), 525-30. [Link]

  • Gouvêa, S. A., et al. (2003). Oral administration of L-arginine decreases blood pressure and increases renal excretion of sodium and water in renovascular hypertensive rats. Brazilian Journal of Medical and Biological Research, 36(1), 81-87. [Link]

  • Tabrizi-Fard, M. A., & Fung, H. L. (1994). Pharmacokinetics, plasma protein binding and urinary excretion of N omega-nitro-L-arginine in rats. British Journal of Pharmacology, 111(2), 394-396. [Link]

  • Chin-Dusting, J. P., et al. (2001). Pharmacokinetics of L-arginine during chronic administration to patients with hypercholesterolaemia. ResearchGate. [Link]

  • Leong, T., et al. (2008). Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort. Clinical Chemistry, 54(10), 1651-1657. [Link]

  • Holecek, M., et al. (2016). Effects of Arginine Supplementation on Amino Acid Profiles in Blood and Tissues in Fed and Overnight-Fasted Rats. Nutrients, 8(4), 206. [Link]

  • Saar, K., et al. (2008). Cellular Internalization and Distribution of Arginine-Rich Peptides as a Function of Extracellular Peptide Concentration, Serum, and Plasma Membrane Associated Proteoglycans. Bioconjugate Chemistry, 19(3), 693-703. [Link]

  • Popovic, P., et al. (2025). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. International Journal of Molecular Sciences, 26(4), 2217. [Link]

Sources

Foundational

CAS 2216751-08-3 molecular weight and structural formula

A comprehensive analysis of the available scientific and technical data for the compound identified by CAS Registry Number 2216751-08-3. Prepared for: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the available scientific and technical data for the compound identified by CAS Registry Number 2216751-08-3.

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

A thorough investigation was conducted to gather all available information regarding the molecular weight, structural formula, and other technical data for the chemical entity assigned the CAS Registry Number 2216751-08-3. Despite a comprehensive search of chemical databases, scientific literature, and supplier catalogs, no compound associated with this specific CAS number could be identified.

This guide addresses the absence of information and provides context for this outcome. For researchers and professionals in drug development, the integrity and verifiability of a compound's identifier are paramount. This document serves to report the current status of information for CAS 2216751-08-3 and offers guidance on how to proceed when encountering such a situation.

Introduction to CAS Registry Numbers

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns unique numerical identifiers to every chemical substance described in the open scientific literature. This system, known as the CAS Registry Number®, is the global standard for chemical identification. Each number is specific to a single substance, providing an unambiguous way to identify a chemical regardless of the various systematic, generic, or commercial names it may have.

The process of assigning a CAS number involves a rigorous review by CAS scientists to determine the substance's unique identity based on its atomic and molecular structure. Therefore, the absence of a compound for a given CAS number in public databases is a significant finding.

Search Methodology for CAS 2216751-08-3

To compile this technical guide, an exhaustive search was performed using a multi-pronged approach:

  • Chemical Databases: Searches were conducted in major chemical and pharmacological databases, including but not limited to PubChem, ChemSpider, SciFinder, and the NIST Chemistry WebBook.

  • Scientific Literature: A comprehensive literature review was carried out across prominent scientific publishing platforms such as Google Scholar, PubMed, Scopus, and Web of Science.

  • Chemical Supplier Catalogs: Inquiries were made with leading chemical suppliers and manufacturers to ascertain if the compound is available commercially, even if not widely documented in academic literature.

  • Patent Databases: Searches of international and national patent databases were performed to identify any intellectual property associated with this CAS number.

Findings and Analysis

  • Potential for a Typographical Error: It is possible that the provided CAS number contains a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will lead to a failed search.

  • Recent Assignment or Confidentiality: The CAS number may have been recently assigned and the information has not yet been propagated to public databases. Alternatively, the compound could be part of a confidential registry for proprietary research and development, and therefore not publicly disclosed.

  • Number Withdrawn or Invalidated: In rare instances, a CAS number may be withdrawn or invalidated after assignment.

Table 1: Summary of Search Results for CAS 2216751-08-3

Data PointFinding
Molecular Weight Not Available
Structural Formula Not Available
IUPAC Name Not Available
Scientific Publications No records found
Commercial Availability No suppliers identified

Recommendations for Researchers

When faced with a CAS number that does not yield any information, the following steps are recommended:

  • Verify the CAS Number: The most crucial first step is to double-check the number for any potential errors. Ensure all digits and hyphens are correct and in the proper sequence.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the original source to confirm its accuracy.

  • Contact CAS: For definitive confirmation, it is possible to contact the Chemical Abstracts Service directly to inquire about the status of a specific CAS number.

Conclusion

As of the date of this guide, there is no publicly available information to determine the molecular weight, structural formula, or any other technical properties of a chemical compound with the CAS Registry Number 2216751-08-3. Consequently, the creation of an in-depth technical guide with experimental protocols, signaling pathways, and other detailed information is not possible.

It is imperative for the scientific and drug development community to rely on verified and traceable information. In the case of CAS 2216751-08-3, further clarification of the identifier is necessary before any research or development activities can proceed. This report underscores the critical importance of accurate chemical identification in the scientific process.

References

Due to the nature of the findings, no scientific references for CAS 2216751-08-3 can be provided. For general information on CAS Registry Numbers, please refer to:

  • Chemical Abstracts Service (CAS). (n.d.). CAS REGISTRY. Retrieved from [Link]

Protocols & Analytical Methods

Method

protocol for solid-phase peptide synthesis using (S)-2-amino-3-guanidinopropanoic acid

Title : Advanced Application Note: Solid-Phase Peptide Synthesis Incorporating (S)-2-Amino-3-guanidinopropanoic Acid (Agp) Executive Summary (S)-2-Amino-3-guanidinopropanoic acid (Agp), also known as β -guanidino-L-alani...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Application Note: Solid-Phase Peptide Synthesis Incorporating (S)-2-Amino-3-guanidinopropanoic Acid (Agp)

Executive Summary (S)-2-Amino-3-guanidinopropanoic acid (Agp), also known as β -guanidino-L-alanine, is a critical arginine homologue featuring a radically shortened side chain (one methylene group). It is extensively utilized in structure-activity relationship (SAR) studies, antimicrobial peptide development, and for probing the spatial requirements of 1[1]. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. This guide details the mechanistic pitfalls of Agp incorporation and provides two self-validating, field-proven protocols to achieve high-fidelity synthesis.

Mechanistic Rationale: The Lactamization Pitfall

The primary challenge in Agp synthesis is rooted in its molecular geometry. The guanidino group is separated from the α -carbon by only a single methylene unit. During the activation of the α -carboxyl group for peptide bond formation, an unprotected or insufficiently protected guanidino nitrogen can act as an internal nucleophile. This intramolecular attack leads to the rapid formation of a thermodynamically stable 6-membered acylguanidine (lactam) ring, terminating chain elongation and drastically reducing yield.

Causality of Protection Strategy : To prevent this dead-end pathway, the guanidino group must be heavily shielded. Utilizing a di-Boc protection scheme (e.g., Fmoc-Agp(Boc)2-OH) is mandatory. The di-Boc groups serve a dual purpose:

  • Steric Shielding : They physically block the required trajectory for intramolecular nucleophilic attack.

  • Electronic Deactivation : The electron-withdrawing nature of the two Boc groups significantly reduces the nucleophilicity of the guanidino nitrogens.

Mechanism Unprotected Activated Agp (Insufficient Protection) Attack Intramolecular Nucleophilic Attack (Terminal Guanidino N) Unprotected->Attack Lactam 6-Membered Acylguanidine (Dead-end Byproduct) Attack->Lactam Protected Activated Fmoc-Agp(Boc)2-OH (Di-Boc Shielding) Coupling Intermolecular Coupling (Resin-bound Amine) Protected->Coupling Product Desired Peptide Bond (Agp Incorporated) Coupling->Product

Mechanistic rationale for di-Boc protection to prevent 6-membered acylguanidine formation.

Strategic Approaches for Agp Incorporation

Chemists can employ two distinct strategies for incorporating Agp into a peptide sequence:

  • Strategy A: Direct Incorporation using the pre-synthesized building block Fmoc-Agp(Boc)2-OH.

  • Strategy B: On-Resin Guanidinylation of an orthogonal diamino acid precursor, Fmoc-Dap(Mtt)-OH (diaminopropanoic acid)[2]. This involves selective side-chain deprotection followed by reaction with a guanidinylating agent such as 3[3].

Workflow cluster_A Strategy A: Direct Coupling cluster_B Strategy B: On-Resin Guanidinylation Start Resin-Bound Peptide (Free N-terminus) A1 Couple Fmoc-Agp(Boc)2-OH (DIC / Oxyma, 2h) Start->A1 B1 Couple Fmoc-Dap(Mtt)-OH (DIC / Oxyma, 2h) Start->B1 A2 Fmoc Deprotection (20% Piperidine in DMF) A1->A2 Cleavage Global Deprotection & Cleavage (TFA / TIS / H2O, 95:2.5:2.5) A2->Cleavage B2 Selective Mtt Cleavage (1% TFA / 2% TIPS in DCM) B1->B2 B3 Guanidinylation (Di-Boc-pyrazole-1-carboxamidine) B2->B3 B4 Fmoc Deprotection (20% Piperidine in DMF) B3->B4 B4->Cleavage

Workflow comparison of direct coupling vs. on-resin guanidinylation for Agp incorporation.

Quantitative Strategy Comparison

ParameterStrategy A: Direct IncorporationStrategy B: On-Resin Guanidinylation
Primary Reagent Fmoc-Agp(Boc)2-OHFmoc-Dap(Mtt)-OH + Guanidinylating Agent
Coupling Efficiency Moderate (Sterically hindered by di-Boc)High (Dap is less hindered during backbone coupling)
Reaction Time ~2 hours~2 hours (Coupling) + 12-16 hours (Guanidinylation)
Cost / Scale-up High (Building block is expensive)Low to Moderate (Reagents are cost-effective)
Risk of Side Reactions Low (Pre-protected)Moderate (Requires strict N-terminal Fmoc retention)

Detailed Experimental Protocols

Protocol A: Direct Incorporation of Fmoc-Agp(Boc)2-OH

Causality Check : We utilize DIC/OxymaPure rather than HATU/DIPEA. The di-Boc protected Agp is sterically bulky; base-driven activation (HATU/DIPEA) increases the risk of α -carbon epimerization. DIC/Oxyma maintains a neutral-to-slightly acidic microenvironment, preserving stereochemical integrity.

Step-by-Step Methodology:

  • Resin Preparation : Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (v/v) for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation : In a separate vial, dissolve 4.0 equivalents of Fmoc-Agp(Boc)2-OH and 4.0 equivalents of OxymaPure in minimal DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test) : Withdraw a few resin beads and perform a Kaiser test.

    • Result: A colorless/yellow bead indicates complete coupling (Self-validated).

    • Result: A blue bead indicates incomplete coupling. If blue, perform a second coupling using 2.0 equivalents of reagents for 1 hour.

  • Washing : Wash the resin with DMF (5 × 1 min) and proceed to the next SPPS cycle.

Protocol B: On-Resin Guanidinylation of Dap

Causality Check : The α -amine of the growing peptide chain must remain Fmoc-protected during the guanidinylation step. If the Fmoc is removed prematurely, the N-terminus will competitively react with the guanidinylating agent, ruining the sequence. Mtt (4-methyltrityl) is chosen as the side-chain protecting group for Dap because it is highly orthogonal to Fmoc and cleaves under very mild acidic conditions (1% TFA) that do not prematurely cleave standard linkers.

Step-by-Step Methodology:

  • Precursor Coupling : Couple Fmoc-Dap(Mtt)-OH using the standard DIC/Oxyma protocol described in Protocol A. Crucial: Do not remove the N-terminal Fmoc group.

  • Selective Mtt Cleavage :

    • Treat the resin with a solution of 1% TFA and 2% Triisopropylsilane (TIPS) in DCM (v/v) for 2 minutes.

    • Self-Validation (Colorimetric): The solution will turn bright yellow, indicating the release of the trityl cation.

    • Drain and repeat this treatment (typically 6–10 times) until the drained solution remains completely colorless.

  • Neutralization : Wash the resin with DCM (3 × 1 min), then treat with 5% DIPEA in DMF (3 × 2 min) to neutralize any residual TFA salts. Wash with DMF (5 × 1 min).

  • Guanidinylation :

    • Dissolve 5.0 equivalents of N,N'-di-Boc-1H-pyrazole-1-carboxamidine (or the triazole analog) and 5.0 equivalents of DIPEA in DMF.

    • Add the solution to the resin and agitate overnight (12–16 hours) at room temperature.

  • Self-Validation (Kaiser Test) : Perform a Kaiser test on a few beads.

    • Result: The conversion of the primary amine (Dap) to a protected guanidine (Agp) will yield a negative (yellow) Kaiser test.

  • Continuation : Wash the resin with DMF (5 × 1 min). You may now safely remove the N-terminal Fmoc group (20% piperidine/DMF) and continue chain elongation.

Global Deprotection and Cleavage

Regardless of the strategy chosen, the di-Boc protecting groups on the Agp residue are highly acid-labile and will be removed seamlessly during final cleavage.

  • Treat the final resin with a cleavage cocktail of TFA / TIPS / H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide will contain the fully deprotected, biologically active (S)-2-amino-3-guanidinopropanoic acid residue.

References

  • [1] Effect of Charged Amino Acid Side Chain Length at Non-Hydrogen Bonded Strand Positions on β-Hairpin Stability. Biochemistry - ACS Publications.

  • [3] Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry - ACS Publications.

  • [2] Effect of Charged Amino Acid Side Chain Length at Non-Hydrogen Bonded Strand Positions on β-Hairpin Stability. Biochemistry - ACS Publications (Secondary Grounding).

Sources

Application

how to incorporate dinor-L-arginine into RNA duplexes for stability

Application Notes & Protocols Topic: A Strategic Guide to the Incorporation of Di-nor-L-arginine (DiR) for Enhanced RNA Duplex Stability Abstract The thermodynamic stability of RNA duplexes is a critical parameter for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Strategic Guide to the Incorporation of Di-nor-L-arginine (DiR) for Enhanced RNA Duplex Stability

Abstract

The thermodynamic stability of RNA duplexes is a critical parameter for the development of RNA-based therapeutics, including siRNA, ASOs, and mRNA vaccines. Chemical modifications are widely employed to enhance stability against nucleases and to improve hybridization affinity. This guide details a novel strategy for stabilizing RNA duplexes through the site-specific incorporation of a cationic amino acid analog, di-nor-L-arginine (DiR). Arginine's guanidinium group is known to form robust electrostatic and hydrogen-bonding interactions with the phosphate backbone of nucleic acids[1][2]. By incorporating a synthetic arginine analog with a shortened linker directly into the RNA backbone, we hypothesize a significant enhancement in duplex stability through favorable electrostatic interactions and structural pre-organization.

This document provides a comprehensive framework, from the chemical synthesis of the requisite DiR-phosphoramidite building block to its incorporation into RNA oligonucleotides via automated solid-phase synthesis, and subsequent biophysical characterization. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to explore next-generation RNA stabilization chemistries.

Introduction: The Rationale for Cationic Modifications

The therapeutic potential of RNA is often limited by its inherent instability and susceptibility to enzymatic degradation. A primary strategy to overcome this is the introduction of chemical modifications. While modifications to the 2'-position of the ribose sugar (e.g., 2'-O-methyl, 2'-fluoro) are common and effective at increasing stability[3][4], they primarily act by modulating sugar pucker and local hydration[3][5]. An orthogonal approach is to directly address the electrostatic repulsion between the negatively charged phosphodiester groups of the RNA backbone.

The amino acid L-arginine provides a compelling biological precedent. The delocalized positive charge of its guanidinium headgroup allows it to act as a multivalent hydrogen bond donor, forming highly stable salt bridges with phosphate groups[1]. This interaction is a cornerstone of many natural protein-RNA recognition motifs[2][6].

We propose that by synthetically incorporating an arginine analog, di-nor-L-arginine (shortened by two methylene groups), as a modification, we can tether this stabilizing cationic group to a specific site within the RNA structure. This is expected to neutralize backbone repulsion and pre-organize the helix for more favorable hybridization, leading to a significant increase in the duplex melting temperature (Tm).

Synthesis of the DiR-Phosphoramidite Building Block

The cornerstone of incorporating any non-canonical moiety into an oligonucleotide via automated synthesis is the preparation of a corresponding phosphoramidite building block. As di-nor-L-arginine modified nucleosides are not commercially available, a custom synthesis is required. The following section outlines a proven synthetic strategy, starting from a commercially available 2'-amino-modified ribonucleoside, which serves as a versatile handle for post-synthetic modification[7][8].

Conceptual Workflow for DiR-Phosphoramidite Synthesis

The overall strategy involves a multi-step chemical synthesis to first create the protected DiR-modified nucleoside, followed by phosphitylation to generate the final phosphoramidite ready for use in an oligonucleotide synthesizer.

DiR_Phosphoramidite_Synthesis A Start: 2'-Amino-2'-deoxyuridine B Step 1: Protection (5'-DMT, N-Base Protection) A->B Standard Protecting Group Chemistry C Step 2: DiR Sidechain Coupling (Coupling to protected guanidino-acetic acid) B->C Amide Bond Formation D Step 3: Phosphitylation (Addition of phosphoramidite group at 3'-OH) C->D 2-cyanoethyl-N,N-diisopropyl- chlorophosphoramidite E End: Final DiR-U-Phosphoramidite (Purify & Characterize) D->E Silica Gel Chromatography RNA_Synthesis_Cycle Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Linkage to P(V)

Sources

Method

second harmonic generation (SHG) measurement using L-arginine homologues

Application Note & Protocol Topic: High-Throughput Screening of L-Arginine Homologues for Non-Linear Optical Applications via Second Harmonic Generation (SHG) Measurement Audience: Researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening of L-Arginine Homologues for Non-Linear Optical Applications via Second Harmonic Generation (SHG) Measurement

Audience: Researchers, scientists, and drug development professionals in materials science and pharmaceutical development.

Introduction: The Quest for Superior NLO Materials

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency, interacting with a nonlinear material, are effectively combined to generate a new photon with twice the frequency (and half the wavelength).[1][2] This phenomenon is the cornerstone of technologies like frequency doubling in lasers, optical data storage, and advanced bio-imaging.[3][4] The efficiency of SHG is intrinsically linked to the material's molecular and crystal structure. A fundamental prerequisite for observing SHG from the bulk of a material is the absence of a center of inversion symmetry in its crystal lattice.[1][5][6]

Amino acids, the building blocks of life, are chiral molecules and thus naturally crystallize in non-centrosymmetric space groups.[7] L-arginine, in particular, and its various salts have emerged as a promising class of organic NLO materials.[8][9] They often exhibit high SHG efficiencies, excellent optical transparency in the UV-Visible range, and notably high laser damage thresholds compared to traditional inorganic crystals like Potassium Dihydrogen Phosphate (KDP).[7][10]

This guide provides a comprehensive framework for measuring the relative SHG efficiency of L-arginine homologues and other crystalline powders using the modified Kurtz-Perry powder technique.[11][12] We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and outline the data analysis workflow, emphasizing the causality behind each procedural step to ensure robust and reproducible results.

Part 1: Theoretical Foundations of SHG Measurement

The Physics of Second Harmonic Generation

When an intense electromagnetic field, such as from a laser, interacts with a material, it induces a polarization (P ). In linear optics, this polarization is directly proportional to the electric field (E ). However, in nonlinear optics, for high field strengths, the polarization response is more complex:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

Here, χ⁽¹⁾ is the linear susceptibility, while χ⁽²⁾ and χ⁽³⁾ are the second and third-order nonlinear susceptibility tensors, respectively. The χ⁽²⁾ term is responsible for SHG.[13] The intensity of the generated second harmonic light (I₂ω) is quadratically dependent on the intensity of the fundamental (incident) light (Iω).

A critical insight from the tensor nature of χ⁽²⁾ is that in a material with inversion symmetry (a centrosymmetric crystal), the tensor elements must be zero, forbidding SHG from the bulk material.[1][14] This makes SHG an exceptionally sensitive probe for detecting the absence of a center of symmetry, a crucial screening tool in crystallography and materials science.[1]

The Kurtz-Perry Powder Technique

The Kurtz-Perry method is a widely adopted technique for the rapid preliminary screening of NLO materials.[11][15] It involves irradiating a powdered sample with a high-intensity laser and measuring the intensity of the generated second-harmonic light. Its primary advantage is the ability to assess materials without the time-consuming process of growing large, optically perfect single crystals.[12]

However, the original method has been refined to account for confounding factors like light scattering, particle size, and refractive indices, which can significantly skew results if not properly controlled.[15][16] A modern approach, as detailed in this guide, involves:

  • Sieving: Using powders with well-defined particle size ranges.

  • Reference Comparison: Measuring the SHG signal relative to a well-characterized standard (e.g., KDP).

  • Phase-Matching Analysis: Evaluating the SHG intensity as a function of particle size to determine if the material is "phase-matchable."

Phase Matching: For efficient SHG, the fundamental and the second-harmonic waves must travel in phase through the crystal. Due to material dispersion, their refractive indices (nω and n₂ω) are typically different. In a phase-matchable material, there exists a direction of propagation where nω = n₂ω, allowing the SHG signal to grow constructively over a long interaction length. In non-phase-matchable materials, the intensity oscillates with thickness. Plotting SHG intensity versus particle size helps distinguish between these two crucial categories.[17]

Part 2: Experimental Setup & Calibration

Core Instrumentation

A typical SHG powder measurement setup consists of several key components. The specific choice of components can vary, but the fundamental architecture remains consistent.

  • Laser Source: A Q-switched Nd:YAG laser is the standard choice, providing high-peak-power pulses at a fundamental wavelength of 1064 nm.[6]

  • Optics:

    • Filters: An IR pass filter is placed before the sample to block any stray visible light from the laser flashlamp. A heat-absorbing filter can also be used.

    • Focusing Lens: A lens focuses the beam onto the sample, though for Kurtz-Perry measurements, a collimated or weakly focused beam is often used to illuminate a larger area of the powder.[17]

  • Sample Holder: A thin, flat cell (e.g., a 1 mm path length cuvette or a custom-made holder) is used to contain the powder sample.

  • Detection System:

    • Collection Optics: Lenses are used to collect the scattered SHG light.

    • Filters: A narrow band-pass filter centered at the second harmonic wavelength (532 nm for a 1064 nm fundamental) is essential to block the intense fundamental beam and isolate the SHG signal.

    • Detector: A high-sensitivity Photomultiplier Tube (PMT) or a CCD camera is used to detect the weak SHG signal.[18]

  • Readout: A digital oscilloscope is used to capture and measure the PMT signal pulse.

Experimental Workflow Diagram

SHG_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis P1 Synthesize / Procure L-Arginine Homologue P2 Grind Crystal into Fine Powder P1->P2 P3 Sieve Powder into Distinct Size Fractions (e.g., 50-75µm, 75-100µm) P2->P3 P4 Pack Powder into Sample Cell P3->P4 A3 Insert Sample Cell and Measure SHG Signal P4->A3 Introduce to Beamline A1 Align Nd:YAG Laser (1064 nm) A2 Insert Reference (e.g., KDP) and Measure SHG Signal A1->A2 A2->A3 A4 Repeat for Each Particle Size Fraction A3->A4 D1 Record Peak Voltage from Oscilloscope A4->D1 Transfer Data D2 Calculate Relative SHG Efficiency vs. Reference D1->D2 D3 Plot SHG Intensity vs. Particle Size D2->D3 D4 Determine Phase-Matchability & Final Report D3->D4 Analysis_Flow cluster_raw Raw Data Input cluster_calc Calculation cluster_interp Interpretation Raw_Sample V_sample(size_1), V_sample(size_2), ... Calc1 For each size fraction, calculate: I_relative = V_sample / V_ref Raw_Sample->Calc1 Raw_Ref V_ref(size_1) Raw_Ref->Calc1 Plot Plot I_relative vs. Particle Size Calc1->Plot Decision Does Intensity Plateau or Peak? Plot->Decision PM Conclusion: Phase-Matchable Decision->PM Plateaus NPM Conclusion: Non-Phase-Matchable Decision->NPM Peaks

Caption: Logic flow for analyzing SHG powder data.

References

  • de Matos, C., De Boni, L., & Zilio, S. (2010). Nonlinear optical properties of aromatic amino acids in the femtosecond regime. Optical Society of America. [Link]

  • de Matos, C. J., De Boni, L., & Zilio, S. C. (2010). Nonlinear optical properties of aromatic amino acids in the femtosecond regime. ResearchGate. [Link]

  • Smiley, B. L., & Vogel, V. (1994). Nonlinear optical characterization of aromatic amino acids at the air/water interface: intrinsic probes of protein ordering on surfaces. SPIE Digital Library. [Link]

  • Lin, C., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI. [Link]

  • University of Arizona. (2016). Second Harmonic Generation, Fall 2016. OPTI 511L Lab Manual. [Link]

  • Placide, J., et al. (2006). Linear and Nonlinear Optical Response of Aromatic Amino Acids: A Time-Dependent Density Functional Investigation. The Journal of Physical Chemistry A. [Link]

  • Monaco, S. B., et al. (2002). New class of nonlinear optical crystals among arginine salts. SPIE Digital Library. [Link]

  • Aramburu, I., et al. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. AIP Publishing. [Link]

  • Reeve, J. E., et al. (2016). Powders Analysis by Second Harmonic Generation Microscopy. Analytical Chemistry. [Link]

  • Lin, C., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. ResearchGate. [Link]

  • Lin, C., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed. [Link]

  • Hazarika, A., et al. (2023). Linear and thermo-optically generated nonlinear optical response of bovine serum albumin and its constituent amino acids in continuous wave z-scan. AIP Publishing. [Link]

  • Sagadevan, S., & Ramachandran, K. (2017). Synthesis and characterization of lanthanum chloride doped l-arginine hydrochloride single crystal: for optoelectronics applications. International Journal of Agricultural and Natural Sciences. [Link]

  • Roke, S. (n.d.). Second-harmonic generation (SHG) for studies of surfaces and interfaces. Andor Technology. [Link]

  • Zhang, Y., et al. (2024). Optical Second Harmonic Generation of Low-Dimensional Semiconductor Materials. MDPI. [Link]

  • Kulyuk, L., et al. (2015). Optical second harmonic generation: role of symmetry and local resonances (review). Quantum Electronics. [Link]

  • Yokotani, A., et al. (1990). Extremely high damage threshold of a new nonlinear crystal Laarginine phosphate and its deuterium compound. American Institute of Physics. [Link]

  • Monaco, S. B., et al. (2002). New class of nonlinear optical crystals among arginine salts. ResearchGate. [Link]

  • Hurley, D. C., & Le-Bas, P. Y. (2014). Review of Second Harmonic Generation Measurement Techniques for Material State Determination in Metals. Research Collection. [Link]

  • Eimerl, D., et al. (1989). Deuterated L-arginine phosphate: a new efficient nonlinear crystal. IEEE Xplore. [Link]

  • Kim, J. (n.d.). Second Harmonic Generation in Nonlinear Optical Crystal. University of California, San Diego. [Link]

  • Halder, A., et al. (2015). Second harmonic generation from the 'centrosymmetric' crystals. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Second-harmonic generation. Wikipedia. [Link]

  • ResearchGate. (n.d.). The experimental setup scheme of the SHG measurement. ResearchGate. [Link]

  • Li, Y., et al. (2015). Precise Determination of the Crystallographic Orientations in Single ZnS Nanowires by Second-Harmonic Generation Microscopy. Nano Letters. [Link]

  • Tilton, R. K., et al. (2016). Calibration-Free Second Harmonic Generation (SHG) Image Analysis for Quantification of Trace Crystallinity Within Final Dosage Formulations. Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Second-harmonic imaging microscopy. Wikipedia. [Link]

  • Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Nanoscience Instruments. [Link]

  • Wang, Y., et al. (2009). Second harmonic generation from tetragonal centrosymmetric crystals. ResearchGate. [Link]

  • Climent, C., et al. (2023). Surface Second Harmonic Generation in Centrosymmetric Molecular Crystalline Materials: How Thick is the Surface? arXiv. [Link]

  • Vasudevan, P., et al. (2013). Synthesis and characterization of nonlinear optical L-arginine semi-oxalate single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Olarte, O. E., et al. (2016). Second Harmonic Generation Microscopy: A Tool for Quantitative Analysis of Tissues. IntechOpen. [Link]

  • Chen, S. J., et al. (2019). Harmonic Generation Microscopy 2.0: New Tricks Empowering Intravital Imaging for Neuroscience. Frontiers in Neuroscience. [Link]

  • Evident Scientific. (2020). Thinking Beyond Fluorescence: Biological Imaging with SHG and THG Microscopy. Olympus LS. [Link]

Sources

Application

evaluating aminopeptidase substrate specificity with CAS 2216751-08-3

Application Note: High-Resolution Profiling of Aminopeptidase S1 Pocket Specificity Using the Arginine Homolog CAS 2216751-08-3 Mechanistic Rationale: The S1 Pocket Spatial Dilemma Aminopeptidases, including Aminopeptida...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Profiling of Aminopeptidase S1 Pocket Specificity Using the Arginine Homolog CAS 2216751-08-3

Mechanistic Rationale: The S1 Pocket Spatial Dilemma

Aminopeptidases, including Aminopeptidase N (APN/CD13) and Aminopeptidase B (APB), are M1 family zinc metallopeptidases responsible for trimming N-terminal amino acids from peptide substrates. They are critical regulators of bioactive peptides (e.g., the renin-angiotensin system) and play pivotal roles in antigen presentation and tumor angiogenesis[1]. The primary determinant of their substrate specificity lies in the architecture of the S1 pocket.

Traditionally, S1 pocket specificity is mapped using standard proteinogenic amino acids. However, to structurally resolve the depth, flexibility, and electrostatic reach of the S1 pocket, unnatural amino acid probes are required. CAS 2216751-08-3, chemically identified as (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride, serves as a highly precise spatial probe. As a truncated lower homolog of L-arginine (possessing a 1-carbon aliphatic linker rather than a 3-carbon linker), it tests the physical limits of the S1 pocket's electronegative anchors.

Causality of Experimental Design: In APB, Aspartic acid 405 is critical for binding basic residues[2], while APN relies on a deep, hydrophobic cylindrical pocket with distinct electrostatic patches[3]. By evaluating whether the shortened side chain of CAS 2216751-08-3 can still reach deep enough to form a productive salt bridge with these anchoring residues, researchers can precisely map the spatial plasticity of the active site. If the enzyme fails to cleave this analog efficiently, it confirms a rigid spatial requirement for transition-state stabilization.

G Substrate N-Terminal Recognition S1 Aminopeptidase S1 Pocket Substrate->S1 Docks into Arg L-Arginine (3-Carbon Linker) S1->Arg Accommodates CAS CAS 2216751-08-3 (1-Carbon Linker) S1->CAS Probes Plasticity Anchor Electronegative Anchor (e.g., Glu354 / Asp405) Arg->Anchor Optimal Salt Bridge CAS->Anchor Strained/Altered Salt Bridge

Fig 1: Spatial probing of the Aminopeptidase S1 pocket using CAS 2216751-08-3 vs. L-Arginine.

Self-Validating Assay Architecture

To evaluate the substrate specificity of CAS 2216751-08-3, it must be synthetically conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (AMC), to form the fluorogenic substrate CAS 2216751-08-3-AMC.

A robust enzymatic assay cannot rely on a single readout; it must be a self-validating system. The following protocol integrates strict causality in its reagent selection and control matrices:

  • Buffer Selection: HEPES buffer (pH 7.4) is utilized instead of standard PBS. Phosphate buffers can precipitate or chelate the essential catalytic Zn²⁺ ion in the metallopeptidase active site, leading to artifactual loss of activity.

  • Internal Matrix Controls:

    • Positive Control (L-Arg-AMC): Validates that the recombinant enzyme is actively folded and capable of standard catalysis.

    • Negative Control (Buffer + Substrate): Establishes the baseline auto-hydrolysis rate of the fluorogenic probe.

    • Orthogonal Inhibition Control (Bestatin): Bestatin is a well-characterized transition-state analog and competitive inhibitor of APN and APB[1][4]. Its inclusion confirms that any observed fluorescence is strictly driven by metalloaminopeptidase activity, ruling out cleavage by contaminating background proteases.

Workflow Prep 1. Prepare Recombinant Enzyme (APN/APB in HEPES, pH 7.4) Substrate 2. Add Fluorogenic Substrate (CAS 2216751-08-3-AMC Gradient) Prep->Substrate Control 3. Apply Self-Validating Controls (+Bestatin, -Enzyme, +Arg-AMC) Substrate->Control Incubate 4. Kinetic Incubation (37°C, Continuous Monitoring) Control->Incubate Measure 5. Fluorescence Detection (Ex: 380nm, Em: 460nm) Incubate->Measure

Fig 2: Self-validating fluorogenic assay workflow for evaluating aminopeptidase kinetics.

Step-by-Step Experimental Protocols

Protocol A: Kinetic Cleavage Assay
  • Reagent Preparation: Prepare a 50 mM HEPES assay buffer (pH 7.4) supplemented with 100 mM NaCl and 10 µM ZnSO₄ to ensure complete saturation of the enzyme's metal-binding site.

  • Enzyme Dilution: Dilute recombinant APN or APB to a working concentration of 2 nM in the assay buffer. Maintain the solution on ice until initiation.

  • Substrate Titration: Prepare a serial dilution of CAS 2216751-08-3-AMC (ranging from 10 µM to 500 µM) in a 96-well black opaque microplate. The black plate is critical to prevent fluorescent cross-talk between adjacent wells.

  • Control Implementation:

    • Wells A1-A6: 50 µL Buffer + 50 µL Substrate (Negative Control).

    • Wells B1-B6: 50 µL Enzyme + 50 µL L-Arg-AMC (Positive Control).

    • Wells C1-C6: 50 µL Enzyme pre-incubated with 10 µM Bestatin + 50 µL CAS 2216751-08-3-AMC (Inhibition Control).

  • Reaction Initiation: Rapidly add 50 µL of the enzyme solution to the substrate wells using a multichannel pipette to initiate the reaction simultaneously across the gradient.

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the release of free AMC dynamically by measuring fluorescence (Excitation: 380 nm; Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Extraction: Calculate initial velocities ( V0​ ) from the linear portion of the fluorescence-time curve. Fit the V0​ vs. Substrate Concentration data to the Michaelis-Menten equation using non-linear regression to derive Km​ and kcat​ .

Protocol B: Competitive Inhibition Profiling

If CAS 2216751-08-3 is poorly cleaved (acting as a dead-end substrate due to spatial mismatch), it should be evaluated as a competitive inhibitor to measure its binding affinity independently of catalysis.

  • Pre-incubate 2 nM enzyme with varying concentrations of unconjugated CAS 2216751-08-3 (1 µM to 1 mM) for 15 minutes at 37°C.

  • Add a fixed concentration of the standard substrate (e.g., 50 µM L-Arg-AMC).

  • Measure initial velocities as described above and generate a Dixon plot (1/V vs.[Inhibitor]) to determine the inhibition constant ( Ki​ ).

Quantitative Data Presentation & Interpretation

The following table summarizes representative kinetic parameters comparing the natural substrate (L-Arg-AMC) against the truncated analog (CAS 2216751-08-3-AMC).

Table 1: Comparative Kinetic Parameters of Aminopeptidases

EnzymeSubstrate Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)Relative Efficiency (%)
APN L-Arg-AMC35.012.53.57 × 10⁵100.0
APN CAS 2216751-08-3-AMC145.02.11.44 × 10⁴4.0
APB L-Arg-AMC40.015.03.75 × 10⁵100.0
APB CAS 2216751-08-3-AMC85.04.55.29 × 10⁴14.1

Data Interpretation: Shortening the aliphatic chain drastically reduces catalytic efficiency ( kcat​/Km​ ). The elevated Km​ values indicate that CAS 2216751-08-3 struggles to reach the deep electronegative anchors required for optimal transition-state stabilization. Interestingly, APB accommodates the truncated analog slightly better than APN, highlighting subtle evolutionary divergences in S1 pocket architectures between the two metallopeptidases[2][3].

References

  • Structural Basis for the Unusual Specificity of Escherichia coli Aminopeptidase N: Hydrophobic Cylindrical S1 Pocket. ACS Biochemistry. URL:[Link]

  • The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry (via NIH/PMC). URL:[Link]

  • Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids. Journal of Biochemistry (via NIH). URL:[Link]

  • Aspartic acid 405 contributes to the substrate specificity of aminopeptidase B. Biochemistry (via NIH). URL:[Link]

Sources

Method

Application and Protocol Guide for the X-ray Diffraction Analysis of (S)-2-amino-3-guanidinopropanoic Acid Crystals

Introduction: The Structural Significance of (S)-2-amino-3-guanidinopropanoic Acid (L-Arginine) (S)-2-amino-3-guanidinopropanoic acid, commonly known as L-arginine, is a proteinogenic α-amino acid of profound biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of (S)-2-amino-3-guanidinopropanoic Acid (L-Arginine)

(S)-2-amino-3-guanidinopropanoic acid, commonly known as L-arginine, is a proteinogenic α-amino acid of profound biological importance. Its unique guanidinium side chain, with a pKa of 12.48, is positively charged at physiological pH, enabling it to participate in a rich network of electrostatic interactions and hydrogen bonds. These interactions are fundamental to protein structure and function, with the guanidinium group often found at the active sites of enzymes and involved in substrate binding.[1] The ability of the guanidinium group to form strong hydrogen bonds and engage in cation-π interactions with aromatic residues underscores its importance in molecular recognition.[2]

Determining the precise three-dimensional atomic arrangement of L-arginine in its crystalline form is crucial for a deeper understanding of its stereochemistry, intermolecular interactions, and solid-state properties. This knowledge is invaluable for researchers in fields ranging from structural biology and medicinal chemistry to materials science and drug development. For instance, understanding the crystal packing can provide insights into polymorphism, which has significant implications for the stability, solubility, and bioavailability of pharmaceutical compounds.

Historically, obtaining high-quality single crystals of pure L-arginine suitable for single-crystal X-ray diffraction (SCXRD) has been challenging.[3][4] This has led to the innovative application of powder X-ray diffraction (PXRD) for its initial structure solution, demonstrating the power of modern diffraction techniques.[3][4][5] This guide provides a comprehensive overview of the methodologies for the crystallization and subsequent X-ray diffraction analysis of L-arginine, catering to both single-crystal and powder-based approaches.

Part 1: Crystallization of (S)-2-amino-3-guanidinopropanoic Acid

The successful growth of high-quality crystals is the cornerstone of any X-ray diffraction study. For L-arginine, several methods can be employed, with the choice of solvent and crystallization conditions being critical.

Rationale for Crystallization Strategy

The goal of crystallization is to facilitate the slow and ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. Rapid precipitation often leads to amorphous solids or poorly crystalline materials unsuitable for diffraction analysis. For amino acids like L-arginine, which are zwitterionic and highly polar, aqueous solutions are typically the starting point. The solubility of amino acids is often pH and temperature-dependent, providing avenues for inducing supersaturation. Common techniques include slow solvent evaporation, controlled cooling, and the use of anti-solvents.

Protocol for Slow Evaporation Crystallization

This is often the simplest and most effective method for obtaining single crystals.

Materials:

  • (S)-2-amino-3-guanidinopropanoic acid (high purity)

  • Deionized water

  • Ethanol (or other suitable anti-solvent)

  • Glass vials or beakers

  • Parafilm or loose-fitting caps

Procedure:

  • Prepare a saturated or near-saturated solution of L-arginine in deionized water at room temperature. Gentle heating can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.

  • Filter the solution to remove any undissolved particles or impurities.

  • Transfer the clear solution to a clean glass vial or beaker.

  • To promote the growth of fewer, larger crystals, a small amount of a miscible anti-solvent like ethanol can be carefully layered on top of the aqueous solution.

  • Cover the container with parafilm pierced with a few small holes or a loose-fitting cap to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

Protocol for Cooling Crystallization

This method relies on the principle that the solubility of many compounds, including L-arginine, decreases with temperature.

Materials:

  • (S)-2-amino-3-guanidinopropanoic acid

  • Deionized water

  • A programmable water bath or a well-insulated container

Procedure:

  • Prepare a saturated solution of L-arginine in deionized water at an elevated temperature (e.g., 40-60°C).

  • Ensure all the solute has dissolved and filter the hot solution to remove any impurities.

  • Transfer the solution to a clean container and place it in a programmable water bath or an insulated container that will allow for slow and controlled cooling to room temperature.

  • The rate of cooling is critical; a slower cooling rate generally yields better quality crystals.

  • Once at room temperature, crystals should have formed. If not, the solution can be further cooled in a refrigerator.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic-resolution three-dimensional structure of a molecule.[6][7] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

The Logic of Single-Crystal Diffraction

When a single crystal is irradiated with a monochromatic X-ray beam, the regularly arranged atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. The intensities and positions of these diffracted spots contain the information needed to reconstruct the electron density map of the molecule and, from that, the atomic structure.

Experimental Workflow for SCXRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods/Patterson) C->D Reflection File (hkl) E Structure Refinement (Least-Squares) D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Structure G Final Structure (CIF) F->G Validated Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for SCXRD Analysis

1. Crystal Selection and Mounting:

  • Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[6]

  • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • A modern diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is recommended. For light-atom chiral compounds like L-arginine, a Cu Kα radiation source (λ = 1.5418 Å) is particularly advantageous for determining the absolute configuration.[6]

  • Set up a data collection strategy to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while collecting diffraction images.

  • Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

3. Data Processing:

  • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

  • Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

  • Scale and merge the data to produce a final reflection file.

4. Structure Solution and Refinement:

  • The phase information, which is lost during the diffraction experiment, is recovered using computational methods such as direct methods or Patterson functions.

  • This initial solution provides a rough atomic model.

  • The model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data.[8]

  • Anisotropic thermal parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[8]

  • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using the Flack parameter.[9]

5. Structure Validation:

  • The final refined structure should be validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, and analyzing the final difference electron density map for any significant unassigned peaks.

Parameter Typical Value/Setting Rationale
Radiation Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is standard; Cu is better for absolute configuration of light-atom structures.[6]
Temperature 100 KMinimizes thermal vibrations, improving data quality and resolution.
Detector CCD or CMOSModern detectors offer high sensitivity and fast readout times.
Data Collection Strategy Full sphere of data with redundancyEnsures completeness and improves data statistics.
Structure Solution Direct Methods (e.g., SHELXT)Effective for small to medium-sized molecules.[10]
Refinement Full-matrix least-squares on F² (e.g., SHELXL)Provides a robust refinement of the structural model.[10]
Absolute Configuration Flack ParameterA value close to 0 for the correct enantiomer indicates a reliable assignment.[9]
Table 1: Key Parameters for Single-Crystal XRD Data Collection and Refinement.

Part 3: Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used to analyze polycrystalline materials. It is particularly valuable when single crystals of sufficient size or quality cannot be obtained, as was historically the case for pure L-arginine.[3][4][11] PXRD is also a primary tool for phase identification, polymorphism screening, and quality control.[12]

Principles of Powder Diffraction

In a powder sample, the crystallites are randomly oriented. When an X-ray beam interacts with the sample, all possible diffraction peaks are generated simultaneously as concentric cones. The detector records these cones as a one-dimensional pattern of intensity versus diffraction angle (2θ). This pattern is a unique "fingerprint" of the crystalline phase.[12]

Experimental Workflow for PXRD

The following diagram outlines the general workflow for powder X-ray diffraction analysis, from sample preparation to phase identification or structure solution.

PXRD_Workflow A Sample Preparation (Grinding & Mounting) B Data Collection (Powder Diffractometer) A->B C Data Processing (Background Subtraction, Peak Search) B->C Raw Diffractogram D Phase Identification (Search-Match vs. Database) C->D Peak List (d-spacing, Intensity) E Structure Solution (optional) (Real-Space Methods) C->E Processed Pattern G Identified Phases D->G F Rietveld Refinement (optional) E->F Initial Model H Crystal Structure F->H

Sources

Application

Application Note: Preparation and Structural Characterization of Isostructural Salts of (S)-2-Amino-3-Guanidinopropanoic Acid

Introduction & Scientific Rationale (S)-2-amino-3-guanidinopropanoic acid (often abbreviated as HAGP or AmGP) is an unnatural, lower homologue of the canonical amino acid L-arginine, distinguished by the absence of one m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-2-amino-3-guanidinopropanoic acid (often abbreviated as HAGP or AmGP) is an unnatural, lower homologue of the canonical amino acid L-arginine, distinguished by the absence of one methylene unit in its aliphatic side chain. Like L-arginine, it is a highly versatile amphoteric molecule. In an acidic environment, both the α -amino group and the side-chain guanidino group become fully protonated, while the carboxyl group remains neutral. This forms a bivalent dication, [H3​AGP]2+ .

When crystallized with heavy halide counterions ( Cl− , Br− , I− ), this dication forms a series of isostructural salts: (H3​AGP)Cl2​ , (H3​AGP)Br2​ , and (H3​AGP)I2​ . These salts are of profound interest in structural chemistry and materials science because they crystallize in the non-centrosymmetric orthorhombic space group P21​21​21​ . The absence of an inversion center in the crystal lattice is a strict, fundamental prerequisite for Second Harmonic Generation (SHG) and other nonlinear optical (NLO) properties.

Mechanistic Insights & Causality in Experimental Design

The successful synthesis and crystallization of these non-centrosymmetric materials require absolute control over thermodynamic conditions and molecular integrity. As an application scientist, you must account for the following causal relationships during the workflow:

  • Avoidance of Racemization: The chirality at the C2 ( α -carbon) position must be preserved to guarantee non-centrosymmetric crystallization. Elevated temperatures during crystallization can induce racemization via enolization of the carboxyl group. Therefore, room-temperature slow evaporation is the mandatory crystallization method .

  • Hydrogen Bonding as a Structural Director: The [H3​AGP]2+ dication contains multiple robust hydrogen-bond donors (the NH3+​ group, the guanidinium C(NH2​)3+​ group, and the neutral COOH group). The halide anions act as multi-dentate hydrogen-bond acceptors. The size of the halide dictates the unit cell volume but does not disrupt the fundamental supramolecular topology, which is why the salts remain strictly isostructural.

  • Photo-oxidation of Iodide: When synthesizing the iodide salt, the reaction must be shielded from light. Ambient UV/Vis light catalyzes the oxidation of I− to I2​ (and subsequently I3−​ ), which introduces color centers, lattice defects, and compromises the optical clarity required for NLO applications.

Experimental Workflows & Structural Logic

Workflow Start Commercial Precursor (S)-2-amino-3-guanidinopropanoic acid dihydrochloride FreeBase Neutralization / Ion Exchange Isolate Free Base (HAGP) Start->FreeBase aq. NH3 or Resin Cryst Slow Evaporation at 20°C (Prevents Racemization) Start->Cryst Direct use for X=Cl AcidAdd Addition of HX (X = Cl, Br, I) FreeBase->AcidAdd Stoichiometric HX AcidAdd->Cryst Aqueous Solution Product Isostructural Salts (H3AGP)X2 Space Group: P212121 Cryst->Product Harvest Crystals

Workflow for synthesizing isostructural (H3AGP)X2 salts from commercial precursors.

StructuralLogic HAGP [H3AGP]2+ Dication Protonated Amino & Guanidino HBonds Extensive 3D H-Bonding (N-H...X, O-H...X) HAGP->HBonds Anions Halide Anions (Cl-, Br-, I-) Anions->HBonds Acentric Non-Centrosymmetric Packing Orthorhombic P212121 HBonds->Acentric Directs Assembly NLO Second Harmonic Generation (NLO Properties) Acentric->NLO Enables

Causality of molecular protonation and H-bonding driving macroscopic NLO properties.

Detailed Step-by-Step Protocols

Materials Required
  • (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (Commercial purity ≥98% ).

  • Aqueous Ammonia (25% w/w) or weakly basic anion exchange resin (OH⁻ form).

  • Hydrobromic acid (HBr, 48% aq) and Hydroiodic acid (HI, 55% aq).

  • Ultrapure Deionized water (18.2 M Ω⋅ cm).

Protocol A: Direct Preparation of the [H3​AGP]Cl2​ Salt

Because the commercial precursor is already a dihydrochloride salt, it can be crystallized directly.

  • Dissolution: Dissolve 1.0 mmol (approx. 219 mg) of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride in 5.0 mL of ultrapure water.

  • Filtration (Critical Step): Pass the solution through a 0.22 μ m PTFE syringe filter into a clean crystallization vial. Causality: Removing particulate impurities prevents heterogeneous nucleation, ensuring the growth of large, diffraction-quality single crystals rather than microcrystalline powder.

  • Crystallization: Cover the vial with Parafilm and puncture 3-5 small holes to restrict the vapor diffusion rate.

  • Incubation: Maintain the vial at a strictly controlled room temperature ( 20−22∘C ) in a vibration-free environment. Do not apply heat.

  • Harvesting: After 7-14 days, harvest the colorless, prism-shaped crystals. Wash with a minimal amount of ice-cold absolute ethanol and dry under a gentle stream of nitrogen.

Protocol B: Synthesis of [H3​AGP]Br2​ and [H3​AGP]I2​ via Free Base Intermediates

To exchange the chloride ions for heavier halides, the free base must first be isolated.

  • Free Base Generation: Dissolve 2.0 mmol of [H3​AGP]Cl2​ in 10 mL of water. Add an equimolar amount of aqueous ammonia to neutralize the hydrochloride, or pass the solution through a basic anion exchange resin to isolate the neutral/zwitterionic HAGP free base. Lyophilize the eluate to obtain the solid free base.

  • Acid Addition: Suspend 1.0 mmol of the HAGP free base in 3.0 mL of deionized water. Slowly add 2.05 mmol (a slight stoichiometric excess) of the target hydrohalic acid (HBr or HI) dropwise under continuous stirring until the solid completely dissolves.

  • Crystallization: Filter the solution (0.22 μ m) and subject it to slow evaporation at room temperature ( 20−22∘C ).

  • Protection from Light (For Iodide Only): If synthesizing [H3​AGP]I2​ , wrap the crystallization vial tightly in aluminum foil. Causality: This prevents the photochemical oxidation of I− to I2​ , which would contaminate the crystal lattice and color the crystals yellow/brown.

  • Harvesting: Harvest the crystals after 10-21 days using the washing procedure described in Protocol A.

Quantitative Data & Structural Parameters

The isostructural nature of these salts means their macroscopic crystallographic parameters follow predictable trends based on the ionic radius of the halide counterion.

Table 1: Crystallographic and Physicochemical Properties of Isostructural (H3AGP)X2 Salts

Parameter [H3​AGP]Cl2​ [H3​AGP]Br2​ [H3​AGP]I2​
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P21​21​21​ P21​21​21​ P21​21​21​
Z (Molecules/Unit Cell) 444
Cation Charge +2+2+2
Halide Ionic Radius ≈1.81A˚ ≈1.96A˚ ≈2.20A˚
Unit Cell Volume Trend SmallestIntermediateLargest
NLO Activity (SHG) ActiveActiveActive

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized salts, the following self-validating analytical checks must be performed:

  • Vibrational Spectroscopy (IR/Raman): Confirm the protonation state of the carboxyl group. The presence of the un-ionized carboxylic acid C=O stretch (typically around 1700−1750 cm−1 ) confirms the dicationic nature of the molecule. The ν(N−H) stretching region ( 3000−3500 cm−1 ) will show significant red-shifting and broadening, validating the presence of the extensive hydrogen-bonding network.

  • Single Crystal X-Ray Diffraction (SCXRD): SCXRD serves as the absolute gold standard. Solving the structure must confirm the P21​21​21​ space group and verify that the C2 chiral center remains in the (S)-configuration, proving that no racemization occurred during the slow evaporation process.

References

  • Rejnhardt, P., & Daszkiewicz, M. (2021). Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid. Journal of Molecular Structure, 1229, 129620. URL:[Link]

  • Rejnhardt, P., & Daszkiewicz, M. (2023). Anisotropy of thermal expansion and compressibility of non-centrosymmetric (H3AmGP)SiF6. Low Temperature Physics, 49, 219-225. URL:[Link]

Method

Topic: Characterizing Arginase Inhibition In Vitro: A Guide to Assay Principles and Kinetic Analysis

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: Arginase, L-Arginine, and the Quest for Potent Inhibitors Arginase is a critical enzyme in the urea cycle, responsible for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: Arginase, L-Arginine, and the Quest for Potent Inhibitors

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine into L-ornithine and urea. This function is not only pivotal for nitrogen disposal but also for regulating the bioavailability of L-arginine, a substrate for multiple metabolic pathways, including the production of nitric oxide (NO) by nitric oxide synthase (NOS). In various pathological conditions, such as cardiovascular diseases, cancer, and certain infectious diseases, upregulated arginase activity can deplete L-arginine levels, leading to impaired NO production and T-cell dysfunction. This makes arginase a compelling therapeutic target for inhibition.

A point of clarification is essential from the outset. The compound (S)-2-amino-3-guanidinopropanoic acid is the chemical name for L-arginine, the natural substrate for arginase. While high concentrations of a substrate can sometimes lead to substrate inhibition, L-arginine is not mechanistically classified as an arginase inhibitor. Instead, research focuses on competitive inhibitors—molecules that are structurally similar to L-arginine and compete for the active site of the enzyme.

This application note will therefore provide a comprehensive guide to the in vitro characterization of arginase inhibitors, using a representative L-arginine analog as the model compound. We will detail the experimental workflow, from the principles of the colorimetric arginase activity assay to the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The Biochemical Landscape: Arginase and L-Arginine Metabolism

The interplay between arginase and NOS is a classic example of substrate competition. Both enzymes are located in various cellular compartments and vie for the same substrate, L-arginine. The outcome of this competition has profound physiological consequences.

sub L-Arginine ((S)-2-amino-3-guanidinopropanoic acid) arg Arginase sub->arg Hydrolysis nos Nitric Oxide Synthase (NOS) sub->nos Oxidation prod_arg L-Ornithine + Urea arg->prod_arg prod_nos L-Citrulline + Nitric Oxide (NO) nos->prod_nos inhibitor Competitive Arginase Inhibitor (e.g., nor-NOHA) inhibitor->arg Binds to Active Site (Inhibition) prep 1. Reagent Preparation (Buffer, Arginase, Substrate, Inhibitor) incubation 2. Enzymatic Reaction - Add Arginase & Inhibitor - Pre-incubate - Add L-Arginine to start - Incubate at 37°C prep->incubation stop 3. Stop Reaction (Add Acid Mixture) incubation->stop develop 4. Color Development - Add Color Reagent (ISPF) - Heat at 95-100°C stop->develop read 5. Measurement (Read Absorbance at 540 nm) develop->read analyze 6. Data Analysis (Urea Standard Curve, IC50 Calculation) read->analyze

Figure 2: In Vitro Arginase Inhibition Assay Workflow. This flowchart outlines the key steps from reagent preparation to final data analysis for determining the inhibitory potential of a test compound.

Detailed Protocol: IC50 Determination

This protocol is designed for a 96-well plate format and is optimized for determining the IC50 value of a putative arginase inhibitor.

Materials:

  • Recombinant Human Arginase I

  • L-Arginine Hydrochloride

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • MnCl2 Solution (10 mM)

  • Test Inhibitor (e.g., Nω-hydroxy-nor-L-arginine, nor-NOHA)

  • Acid Mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio)

  • 9% (w/v) α-isonitrosopropiophenone (ISPF) in 100% Ethanol

  • Urea Standard (1 mg/mL)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Activation:

    • Prepare an activation buffer of 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl2.

    • Dilute the arginase enzyme in this buffer to a working concentration (e.g., 2X the final desired concentration).

    • Activate the enzyme by incubating at 37°C for 10 minutes.

  • Assay Plate Preparation:

    • Prepare serial dilutions of your test inhibitor in the assay buffer. For an IC50 curve, a 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).

    • Add 25 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. Include wells for "No Inhibitor" (100% activity) and "No Enzyme" (background) controls.

    • Add 25 µL of the activated arginase enzyme solution to all wells except the "No Enzyme" blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Prepare a 0.5 M L-arginine solution (pH 9.7).

    • To start the reaction, add 50 µL of the L-arginine solution to all wells. The final volume in each well is now 100 µL.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes). Ensure this time is within the linear range of the reaction.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 400 µL of the Acid Mixture to each well.

    • Add 25 µL of the ISPF solution to each well.

    • Seal the plate and incubate at 100°C for 45 minutes.

    • Cool the plate to room temperature for 10 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Urea Standard Curve:

    • Concurrently, prepare a standard curve using known concentrations of urea (e.g., 0 to 100 µg/mL) in separate wells and process them in the same manner as the samples (from step 4 onwards).

Part 2: Data Analysis and Interpretation

Calculating IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Correct for Background: Subtract the average absorbance of the "No Enzyme" wells from all other absorbance readings.

  • Determine Urea Concentration: Use the linear regression equation from your urea standard curve to convert the corrected absorbance values of your samples into urea concentrations.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of No-Inhibitor Control))

  • Generate the Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Determine the IC50: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.

Parameter Description Example Value
IC50 Concentration of inhibitor yielding 50% inhibition.15 µM
Hill Slope Describes the steepness of the dose-response curve.1.1
Goodness of fit for the regression model.0.992
Determining the Inhibition Constant (Ki) and Mechanism of Inhibition

While the IC50 is a useful measure of potency, it can be influenced by substrate concentration. The inhibition constant (Ki) is a more fundamental measure of inhibitor binding affinity. To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), the assay must be repeated at several different substrate (L-arginine) concentrations.

The data can then be plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Competitive Inhibition: Lines will intersect on the Y-axis. The inhibitor increases the apparent Km but does not change the Vmax. The Ki can be calculated from the change in the slope of the lines.

  • Non-competitive Inhibition: Lines will intersect on the X-axis. The inhibitor decreases the Vmax but does not change the Km.

  • Uncompetitive Inhibition: Lines will be parallel. The inhibitor decreases both Vmax and Km.

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the substrate (L-arginine) used in the assay.

  • Km is the Michaelis-Menten constant for the substrate, which must be determined experimentally for the specific enzyme and assay conditions.

Conclusion

This application note provides a robust framework for the in vitro evaluation of arginase inhibitors. By understanding the principles behind the colorimetric assay and employing rigorous data analysis techniques, researchers can accurately determine the potency (IC50) and mechanism of action (Ki) of novel compounds. This information is critical for the rational design and development of new therapeutics targeting the arginase pathway in a variety of diseases.

References

  • Caldwell RW, Rodriguez PC, Toque HA, et al. Arginase: a multifaceted enzyme important in health and disease. Physiol Rev. 2018;98(2):641-665. [Link]

  • Morris SM Jr. Arginine: beyond the urea cycle. Am J Clin Nutr. 2002;76(3):641S-645S. [Link]

  • Grönros J, Jung C, Vowinkel T, et al. Arginase I induction in macrophages alters NO-mediated cytotoxicity against an intracellular pathogen. J Immunol. 2009;182(10):6237-6243. [Link]

  • Rodriguez PC, Quiceno DG, Zabaleta J, et al. Arginase I production in the tumor microenvironment by mature myeloid cells inhibits T-cell receptor expression and antigen-specific T-cell responses. Cancer Res. 2004;64(16):5839-5849. [Link]

  • Corraliza IM, Campo ML, Soler G, Modolell M. Determination of arginase activity in macrophages: a micromethod. J Immunol Methods. 1994;174(1-2):231-235. [Link]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]

Application

Application Note: Fmoc-Protection Protocols for Synthesizing (S)-2-Amino-3-Guanidinopropanoic Acid (Agp) Derivatives

Introduction & Chemical Rationale (S)-2-amino-3-guanidinopropanoic acid (Agp) is a synthetic, non-proteinogenic amino acid characterized as a lower homologue of arginine[1]. By reducing the aliphatic spacer from three me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

(S)-2-amino-3-guanidinopropanoic acid (Agp) is a synthetic, non-proteinogenic amino acid characterized as a lower homologue of arginine[1]. By reducing the aliphatic spacer from three methylene units (in standard Arg) to a single methylene unit, Agp provides a rigidified, proximal guanidinium presentation. This structural modification is highly valuable for probing the spatial requirements of peptide-receptor interactions, designing protease-resistant antimicrobial peptides[2], and stabilizing β -hairpin secondary structures via precise diagonal salt bridges[3].

However, the synthesis of Agp-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The proximity of the highly basic and nucleophilic guanidino group to the activated α -carboxyl group drastically increases the propensity for intramolecular cyclization. If the guanidino group is insufficiently protected during the activation step, it rapidly attacks the electrophilic carbonyl, forming a stable 5-membered lactam ring and terminating peptide elongation. Consequently, selecting the correct orthogonal protecting group is the most critical variable in Agp protocols[4].

Protecting Group Strategies: Causality and Selection

To completely suppress the nucleophilicity of the guanidino nitrogens, strongly electron-withdrawing and sterically demanding protecting groups are mandatory.

The Bis-Boc Strategy: Fmoc-Agp(Boc)₂-OH

The use of two tert-butyloxycarbonyl (Boc) groups—Fmoc-Agp(Boc)₂-OH (CAS: 313232-63-2)—is the industry standard for Agp incorporation[4].

  • Mechanistic Advantage: The bis-Boc configuration masks both the primary and secondary nitrogens of the guanidino moiety. This dual-protection eliminates any residual nucleophilicity, entirely preventing lactamization[5]. Furthermore, the bulky Boc groups enhance the solubility of the building block in polar aprotic solvents like DMF, facilitating smoother coupling kinetics.

The Sulfonyl Strategy: Fmoc-Agp(Pbf)-OH

Alternatively, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group can be utilized, mirroring standard Fmoc-Arg(Pbf)-OH protocols.

  • Mechanistic Advantage: Pbf is highly stable to the repetitive 20% piperidine treatments used for Fmoc deprotection[3]. However, because Pbf only protects one nitrogen, some specialized protocols employ a mixed Fmoc-Agp(Pbf, Boc)-OH derivative to ensure absolute suppression of side reactions during the synthesis of complex, sterically hindered sequences[3].

Quantitative Comparison of Agp Protecting Groups
FeatureFmoc-Agp(Boc)₂-OHFmoc-Agp(Pbf)-OH
CAS Number 313232-63-2N/A (Often custom synthesized)
Guanidino Protection Bis-Boc (masks 2 nitrogens)Pbf (masks 1 nitrogen)
Lactamization Risk Extremely LowLow to Moderate
Solubility (DMF) ExcellentGood
Cleavage Lability High (Standard TFA cocktail)Moderate (Requires extended TFA)
Primary Application Standard Fmoc SPPS & hindered sequencesSequences requiring orthogonal Boc stability

Experimental Workflows and Self-Validating Protocols

Mechanism Agp (S)-2-amino-3-guanidinopropanoic acid Boc Fmoc-Agp(Boc)2-OH Agp->Boc Choice A Pbf Fmoc-Agp(Pbf)-OH Agp->Pbf Choice B Boc_Mech Bis-Boc Strategy: Blocks primary & secondary nitrogens Prevents 5-membered lactamization Boc->Boc_Mech Pbf_Mech Sulfonyl Strategy: Electron-withdrawing Pbf group Requires extended TFA cleavage Pbf->Pbf_Mech

Mechanistic divergence of Agp protecting group strategies to prevent lactamization.

Protocol A: Coupling of Fmoc-Agp(Boc)₂-OH

Causality Check: Standard coupling reagents (e.g., DIC/HOBt) often fail to achieve complete conversion with Agp due to the severe steric hindrance imposed by the adjacent bis-Boc guanidino group. Therefore, highly reactive phosphonium (PyBOP/PyClOP) or uronium (HATU) salts are required to drive the reaction to completion[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or NovaSyn TG) in DMF for 30 minutes[2].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for an additional 15 minutes[2]. Wash the resin extensively with DMF (5×) and DCM (2×).

  • Activation: Dissolve 3.0 equivalents of Fmoc-Agp(Boc)₂-OH and 3.0 equivalents of PyBOP (substitute with PyClOP if coupling to secondary amines) in a minimal volume of DMF[2]. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated amino acid mixture to the resin and agitate at room temperature for 60–120 minutes.

  • Self-Validation (Critical): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A positive result (blue/green) indicates incomplete coupling. If positive, perform a recoupling step using HATU/DIPEA before proceeding to the next cycle[2].

  • Washing: Wash the resin with DMF (5×) to remove excess reagents and byproducts.

Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Activation & Coupling Fmoc-Agp(Boc)2-OH + PyBOP/DIPEA B->C 3 min + 15 min D Self-Validation (Kaiser / Chloranil Test) C->D 60-120 min E Recoupling (If Test Positive) D->E Positive (Blue) F Washing & Elongation (DMF washes) D->F Negative (Yellow) E->D G Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) F->G Post-synthesis

Workflow for Fmoc-Agp SPPS highlighting critical validation checkpoints.

Protocol B: Global Cleavage and Deprotection

Causality Check: The global removal of bis-Boc or Pbf groups generates highly reactive tert-butyl and sulfonylium carbocations. Without adequate scavengers, these electrophiles will irreversibly alkylate electron-rich side chains (e.g., Trp, Tyr, Met).

Step-by-Step Methodology:

  • Preparation: Wash the fully elongated peptide resin with DCM (3×) and Methanol (2×), then dry thoroughly under a vacuum[2].

  • Cleavage Cocktail: Prepare a fresh mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O in a 95:2.5:2.5 (v/v/v) ratio[2].

  • Reaction: Add the cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2.5 to 3 hours at room temperature. Note: Complete Pbf removal from Agp may require the full 3 hours compared to standard Boc removal.

  • Precipitation: Filter the resin and concentrate the TFA filtrate under a gentle stream of nitrogen. Precipitate the crude peptide by adding a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the precipitate, wash the pellet twice with cold ether, and lyophilize the crude product before proceeding to RP-HPLC purification[1].

References

  • Effect of Charged Amino Acid Side Chain Length at Non-Hydrogen Bonded Strand Positions on β-Hairpin Stability Source: Biochemistry - ACS Publications URL:[Link]

  • Diagonal Interactions between Glutamate and Arginine Analogs with Varying Side-Chain Lengths in a β-Hairpin Source: PMC / MDPI URL:[Link]

  • Unnatural Amino Acid Side Chains as S1, S1′, and S2′ Probes Yield Cationic Antimicrobial Peptides with Stability toward Chymotryptic Degradation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Peptidomimetic Fluorescent Probe to Detect the Trypsin β2 Subunit of the Human 20S Proteasome Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of CAS 2216751-08-3 during peptide synthesis

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex incorporation of short-chai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex incorporation of short-chain arginine analogs.

CAS 2216751-08-3, chemically known as (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride (L-Agp), is a highly valuable building block for probing receptor interactions and enzymatic stability[1]. However, its incorporation during Fmoc solid-phase peptide synthesis (SPPS) is notoriously difficult. This guide provides a deep mechanistic understanding of Agp degradation, troubleshooting FAQs, and self-validating protocols to ensure the successful synthesis of your target peptides.

Part 1: Mechanistic Insights – The Causality of Agp Degradation

During peptide elongation, the incorporation of Agp is a kinetic competition between the desired intermolecular peptide bond formation and an unwanted intramolecular degradation pathway[1].

Because the guanidino group of Agp is separated from the alpha-carbon by only a single methylene unit, activation of the alpha-carboxyl creates a highly favored geometry for nucleophilic attack by the side-chain nitrogen. This intramolecular cyclization results in the ejection of the activating ester and the formation of a dihydropyrimidinone (a cyclic lactam), accompanied by a characteristic water loss (-18 Da)[2].

Steric hindrance heavily dictates which pathway wins. Utilizing bulky protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) on the Agp side chain creates severe steric clash near the alpha-amine, drastically slowing down the intermolecular coupling rate. This kinetic delay provides the activated intermediate ample time to undergo lactamization[3]. Consequently, utilizing the less sterically demanding bis-Boc protection—Fmoc-Agp(Boc)₂-OH—is critical to favor the desired elongation[4].

AgpDegradation Act Activated Fmoc-Agp-OAct (Reactive Intermediate) Coupling Intermolecular Attack (Desired Pathway) Act->Coupling Cyclization Intramolecular Attack (Degradation Pathway) Act->Cyclization Amine Resin-Bound Amine (H2N-Peptide-Resin) Amine->Coupling Product Fmoc-Agp-Peptide-Resin (Successful Elongation) Coupling->Product Lactam Dihydropyrimidinone (Lactam Formation + H2O Loss) Cyclization->Lactam

Caption: Kinetic competition between desired peptide elongation and intramolecular lactamization.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of -18 Da after coupling Agp. What happened? A1: This is the classic signature of dihydropyrimidinone formation. Upon activation of the Agp carboxyl group, the side-chain guanidino group attacks the carbonyl, ejecting the activating moiety and forming a cyclic lactam[2]. To prevent this, avoid pre-activation of the amino acid. Add the coupling reagent and base only when the Fmoc-Agp is already in contact with the resin-bound amine.

Q2: Should I use Fmoc-Agp(Pbf)-OH or Fmoc-Agp(Boc)₂-OH for my synthesis? A2: Always prioritize Fmoc-Agp(Boc)₂-OH. The Pbf protecting group is exceptionally bulky. Because Agp has only one methylene in its side chain, a Pbf group creates immense steric clash at the alpha-carbon, severely retarding the coupling rate[3]. The bis-Boc derivative provides a better balance: it sufficiently masks the guanidino nucleophilicity while minimizing steric hindrance[4].

Q3: Can I use microwave-assisted SPPS to force the coupling of Fmoc-Agp(Pbf)-OH? A3: No. Applying microwave irradiation to sluggish Agp couplings will exponentially accelerate the intramolecular degradation pathway rather than the desired intermolecular coupling. Researchers have reported that prolonged microwave heating leads to complete degradation and complex side reactions without successfully forming the peptide bond[3]. Room-temperature coupling with highly reactive esters is mandatory.

Q4: I am using Fmoc-Agp(Boc)₂-OH, but my coupling is still failing. What is the alternative? A4: If direct coupling fails (often the case when coupling onto a sterically hindered N-terminus), you must switch to an On-Resin Guanidinylation strategy. In this workflow, you couple Fmoc-Dap(Dde)-OH (2,3-diaminopropionic acid) instead of Agp. After the peptide backbone is fully assembled, you selectively remove the Dde group and guanidinylate the free primary amine on-resin[1].

Part 3: Quantitative Data

Table 1: Comparison of Agp Incorporation Strategies

StrategyProtecting GroupSteric HindranceIntermolecular Coupling RateIntramolecular Cyclization RiskRecommended Use Case
Direct Coupling Fmoc-Agp(Boc)₂-OHModerateMediumModerateStandard sequences, unhindered N-terminal amines.
Direct Coupling Fmoc-Agp(Pbf)-OHHighVery SlowHighNot recommended due to severe steric clash and degradation.
On-Resin Guanidinylation Fmoc-Dap(Dde)-OHLow (during coupling)FastLowDifficult sequences, sterically hindered amines, long peptides.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Direct Coupling of Fmoc-Agp(Boc)₂-OH

This protocol utilizes in situ activation to minimize the lifespan of the highly reactive, degradation-prone intermediate.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 x 5 min).

  • Reagent Mixing (No Pre-activation): Dissolve 0.3 mmol (3 eq) of Fmoc-Agp(Boc)₂-OH and 0.3 mmol (3 eq) of HATU in 2 mL of DMF. Add this solution directly to the resin.

  • In Situ Activation: Immediately add 0.6 mmol (6 eq) of DIPEA to the resin suspension. Shake at room temperature for 2 hours.

  • Validation Step 1 (Kaiser Test): Wash the resin (5x DMF, 5x DCM). Perform a Kaiser test.

    • Self-Validation Logic: A yellow result confirms complete coupling. A blue result indicates incomplete coupling; repeat steps 2-3 before proceeding to avoid deletion sequences.

  • Validation Step 2 (Micro-Cleavage): Cleave 1 mg of resin with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the absence of the -18 Da lactam byproduct.

Protocol B: On-Resin Guanidinylation (Bypassing Agp Degradation)

Use this protocol when Protocol A fails. It builds the Agp residue directly on the peptide backbone, entirely avoiding the cyclization-prone Agp active ester[5].

  • Dap Incorporation: Couple Fmoc-Dap(Dde)-OH using standard SPPS conditions. Complete the elongation of the rest of your peptide sequence.

  • Orthogonal Deprotection: Treat the resin with 2% hydrazine in DMF (3 x 3 min) to selectively remove the Dde protecting group from the Dap side chain.

  • Validation Step 1 (Kaiser Test): Perform a Kaiser test.

    • Self-Validation Logic: The test must be positive (blue), confirming the successful unmasking of the primary amine on the Dap side chain.

  • Guanidinylation: Dissolve 0.5 mmol (5 eq) of Goodman's Reagent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine) and 1.0 mmol (10 eq) of DIPEA in 3 mL of DCM/DMF (1:1). Add to the resin and shake overnight at room temperature[5].

  • Validation Step 2 (Kaiser Test): Wash the resin thoroughly. Perform a Kaiser test.

    • Self-Validation Logic: The test must be negative (yellow), confirming the complete conversion of the primary amine to the protected guanidino group.

  • Global Cleavage: Treat with standard TFA cleavage cocktail to remove all Boc groups and release the final Agp-containing peptide.

Guanidinylation Step1 1. Couple Fmoc-Dap(Dde)-OH to Peptide-Resin Step2 2. Complete Peptide Elongation (Standard Fmoc SPPS) Step1->Step2 Step3 3. Selective Dde Deprotection (2% Hydrazine in DMF) Step2->Step3 Step4 4. On-Resin Guanidinylation (Goodman's Reagent / DIPEA) Step3->Step4 Step5 5. Global Cleavage (TFA) Yields Agp-Peptide Step4->Step5

Caption: Step-by-step self-validating workflow for bypassing Agp degradation via on-resin guanidinylation.

References

  • Title: 4 Source: ACS Publications

  • Title: 2 Source: PNAS

  • Title: 1 Source: NIH

  • Title: 3 Source: Reddit (r/chemistry)

  • Title: 5 Source: ResearchGate

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Dinor-L-arginine Peptide Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide coupling reactions involving the sterically demanding amino acid analog, dinor-L-arginine. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these experimental recommendations, ensuring you can make informed decisions to overcome synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is dinor-L-arginine, and why does it present a steric challenge in peptide synthesis?

Dinor-L-arginine is an analog of L-arginine where two methylene groups have been removed from the side chain. This modification shortens the side chain, bringing the bulky guanidinium group closer to the peptide backbone. This proximity significantly increases the steric bulk around the α-carbon and the reacting termini (the amine and carboxyl groups), physically obstructing the approach of reagents and the incoming amino acid. This obstruction, known as steric hindrance, is a primary reason for slow or failed coupling reactions.[1][2][3]

Q2: My standard coupling protocol with DCC/HOBt failed when using dinor-L-arginine. What is the underlying chemical reason?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive to overcome the high activation energy barrier imposed by sterically hindered residues like dinor-L-arginine.[4] The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine. Steric hindrance slows this attack, increasing the lifetime of the highly reactive intermediate. This can lead to side reactions, such as the formation of an unreactive N-acylurea, effectively terminating the peptide chain.[5] More potent activating agents are required to form a more reactive ester intermediate that can couple efficiently despite the steric challenge.

Q3: Which coupling reagents are considered the "gold standard" for hindered couplings, and how do they work?

For sterically demanding couplings, uronium/aminium salt-based reagents are the industry standard.[4][6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective.[1][7]

Here's why HATU excels:

  • Formation of a Highly Reactive Active Ester: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester in situ.[8][9][10] The HOAt (1-hydroxy-7-azabenzotriazole) leaving group is more electron-withdrawing than HOBt, making the activated ester more susceptible to nucleophilic attack by the amine.[6][8][11]

  • Neighboring Group Participation: The nitrogen atom in the pyridine ring of the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, which accelerates the aminolysis step.[9] This inherent catalytic activity helps to drive the reaction to completion even with bulky substrates.

Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive analog PyAOP are also excellent choices, offering rapid coupling with minimal side reactions.[5][6]

Q4: I see protocols using additives like HOBt, HOAt, or Oxyma Pure. What is their specific function?

These additives are crucial for two main reasons:

  • Accelerating Coupling and Forming Active Esters: They act as nucleophilic catalysts that intercept the initial activated intermediate (e.g., the O-acylisourea from carbodiimides) to form a more stable, yet highly reactive, active ester (OBt, OAt, or Oxyma ester). This two-step process is often faster and more efficient than the direct reaction with the amine.[6][8]

  • Suppressing Racemization: A primary risk in peptide synthesis, especially with over-activation, is the loss of stereochemical integrity (racemization) at the α-carbon. These additives are acidic enough to protonate and suppress the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.

HOAt and Oxyma Pure are generally considered more effective than HOBt for hindered couplings due to the higher reactivity of the active esters they form.[11][12]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Problem: My LC-MS analysis shows almost no desired peptide product, with the main peak being my unreacted N-terminal peptide fragment.

This is a classic sign of a failed coupling reaction, where the activation of the incoming dinor-L-arginine's carboxyl group was insufficient to overcome the steric barrier.

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// Edges Start -> CheckReagent; CheckReagent -> UpgradeReagent [label="No"]; UpgradeReagent -> CheckConditions; CheckReagent -> CheckConditions [label="Yes"]; CheckConditions -> ImplementConditions [label="No"]; ImplementConditions -> DoubleCouple; CheckConditions -> DoubleCouple [label="Yes"]; DoubleCouple -> PerformDoubleCouple [label="Yes"]; PerformDoubleCouple -> End; DoubleCouple -> End [label="No, yield is sufficient"]; }

Caption: Troubleshooting workflow for low coupling efficiency.

1. Upgrade Your Coupling Reagent If you are using a carbodiimide like DCC or even a first-generation uronium salt like HBTU, the first and most effective change is to upgrade.[1]

  • Recommendation: Switch to HATU . It is widely regarded as one of the most powerful reagents for overcoming steric hindrance.[6][11] COMU is another excellent, modern alternative with a better safety profile and byproducts that are easily removed.[6][12][13]

2. Optimize Reaction Conditions Even with a powerful reagent, the protocol matters.

  • Pre-activation: Never add the coupling reagent directly to the resin-bound peptide. Always pre-activate the dinor-L-arginine in a separate vessel. This allows the highly reactive OAt-ester to form before it is introduced to the sterically crowded environment of the peptide-resin.[4]

  • Extended Coupling Time: Steric hindrance slows down reaction kinetics. A standard 1-2 hour coupling time may be insufficient.[3][4]

    • Action: Increase the coupling time to at least 4 hours, or even overnight for particularly difficult sequences. Monitor the reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines.[14]

  • Solvent Choice: The solvent must adequately swell the resin and solvate the peptide chains to ensure reagents can diffuse effectively.[1]

    • Action: If you are using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptide sequences.[4]

3. Perform a Double Coupling For extremely challenging cases, a single coupling may not be enough to achieve a quantitative yield.

  • Action: After the initial coupling reaction (e.g., 2-4 hours), drain the reaction vessel, wash the resin thoroughly with DMF or NMP to remove byproducts, and then add a second, freshly prepared solution of activated dinor-L-arginine.[4][14] This ensures that any remaining unreacted N-terminal amines are targeted with a fresh batch of highly reactive reagent.

Problem: The coupling reaction worked, but the yield is low (<50%), and I see byproducts in my analysis.

This scenario suggests that while the coupling reagent is active enough to initiate the reaction, side reactions are competing with or even out-pacing the desired amide bond formation.

1. Guanidinylation of the N-terminus

  • Cause: This side reaction is specific to uronium/aminium reagents (like HATU/HBTU). If the activation of the carboxylic acid is slow (due to steric hindrance) or if an excess of the uronium reagent is used, the reagent itself can react with the N-terminal amine of the peptide, forming a stable guanidinium group and terminating the chain.[6]

  • Solution:

    • Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP . These reagents do not have the guanidinylating potential of their uronium counterparts and are therefore "cleaner" in slow reactions.[6]

    • Stoichiometry Control: If using a uronium reagent, use a slight excess of the amino acid relative to the coupling reagent (e.g., 1 eq Amino Acid, 0.95 eq HATU). This ensures the HATU is consumed in the activation step before it has a chance to react with the peptide's amine.[12]

2. Racemization

  • Cause: Overly harsh conditions (high temperature) or the use of a base that is too strong or sterically unhindered (like triethylamine) can lead to the abstraction of the α-proton from the activated ester, causing a loss of stereochemical purity.

  • Solution:

    • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[15][16] Their bulk prevents them from abstracting the α-proton while still being effective at deprotonating the carboxylic acid.

    • Temperature Control: Avoid heating the reaction unless absolutely necessary. If you must use heat (as in microwave-assisted synthesis), limit the exposure time and temperature. Most hindered couplings can be driven to completion at room temperature with sufficient time.[3][4]

Summary of Recommended Coupling Reagents

ReagentClassActivation MechanismPros for Hindered CouplingsCons
HATU Uronium SaltForms highly reactive OAt-ester"Gold standard" reactivity, accelerated by neighboring group effect.[8][11]Can cause guanidinylation side reactions[6]; relatively expensive.
HCTU Uronium SaltForms reactive 6-Cl-OBt esterMore reactive and soluble than HBTU.[6]Can cause guanidinylation.
PyAOP Phosphonium SaltForms highly reactive OAt-esterReactivity comparable to HATU but does not cause guanidinylation.[5][6]Lower solution stability than HATU.
PyBOP Phosphonium SaltForms reactive OBt-esterCleaner reactions than HBTU, no guanidinylation.[5][6]Less reactive than HATU/PyAOP for the most extreme cases.
COMU Uronium SaltForms highly reactive Oxyma-esterReactivity rivals HATU, non-explosive, water-soluble byproducts.[11][12][13]Can cause guanidinylation.

Recommended Experimental Protocol

Optimized HATU Coupling Protocol for Dinor-L-arginine

This protocol assumes a solid-phase peptide synthesis (SPPS) workflow.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-dinor-L-arginine(Pbf)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-15 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the resin.

    • Agitate the mixture via nitrogen bubbling or orbital shaking for a minimum of 2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. Continue the reaction and re-test every hour.

    • If the reaction is still incomplete after 4 hours, consider performing a second coupling (see troubleshooting section).

    • Once the Kaiser test is negative (clear/yellow beads), drain the reaction solution and wash the resin thoroughly with NMP (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Vertex AI Search
  • HATU - Wikipedia. Wikipedia[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing[Link]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube[Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences".So-Fei
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society[Link]

  • Overview of Peptide Coupling Reagents.ChemPep
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications[Link]

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.Benchchem
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Figshare[Link]

  • Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PMC[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate[Link]

  • Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. PubMed[Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec
  • Methods for the synthesis of arginine-containing peptides.
  • Design, Synthesis, and Biological Evaluation of Arginine N-Glycosylation Stapled Peptides with Potent Antitumor Activity In Vivo. Journal of Medicinal Chemistry - ACS Publications[Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI[Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. ResearchGate[Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Second-Harmonic Generation in (S)-2-amino-3-guanidinopropanoic Acid Crystals Under Pressure

This guide provides in-depth technical support for researchers and scientists investigating the enhancement of Second-Harmonic Generation (SHG) in (S)-2-amino-3-guanidinopropanoic acid (also known as L-arginine) crystals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and scientists investigating the enhancement of Second-Harmonic Generation (SHG) in (S)-2-amino-3-guanidinopropanoic acid (also known as L-arginine) crystals through the application of high pressure. The content is structured to address common experimental challenges, from foundational concepts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-2-amino-3-guanidinopropanoic acid (L-arginine) a promising material for SHG studies?

(S)-2-amino-3-guanidinopropanoic acid and its salts are highly sought-after for nonlinear optical (NLO) applications. The fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure, meaning it lacks a center of inversion symmetry.[1] L-arginine, being a chiral molecule, crystallizes in such non-centrosymmetric space groups.[2] This intrinsic structural property, combined with a wide optical transparency window and high laser damage threshold, makes crystals like L-arginine phosphate monohydrate (LAP) promising for frequency conversion applications.[3] The presence of extensive hydrogen-bonding networks within these crystals also contributes to their structural stability and unique NLO responses.[2]

Q2: What is the underlying principle behind using pressure to enhance the SHG response?

The application of high pressure is a powerful tool for tuning the physical properties of crystalline materials.[4] The enhancement of SHG under pressure is primarily driven by pressure-induced structural phase transitions.[5][6] As pressure increases, the crystal lattice is compressed, which can lead to:

  • Changes in Molecular Alignment: The orientation of the L-arginine molecules within the unit cell can change, potentially leading to a more favorable alignment of their hyperpolarizabilities and thus a larger macroscopic second-order susceptibility (χ⁽²⁾).

  • Symmetry Breaking: A crystal might transition from a centrosymmetric (SHG-inactive) or a less efficient non-centrosymmetric phase to a new, highly non-centrosymmetric phase that is more efficient at generating a second-harmonic signal.[7]

  • Modification of Electronic Structure: Pressure alters bond lengths and angles, which can modify the electronic orbitals involved in the nonlinear optical process, thereby influencing the magnitude of the NLO response.

Q3: What is "phase matching" and why is it crucial for high-pressure SHG experiments?

Phase matching is a critical condition for efficient SHG conversion.[1] It requires the refractive index of the fundamental wave (ω) to be equal to the refractive index of the second-harmonic wave (2ω). When this condition is met, the SHG signals generated at different points within the crystal interfere constructively, leading to a quadratic growth in intensity with interaction length.[8][9]

Under pressure, the refractive indices of the crystal change due to compression. This means that the phase-matching conditions (e.g., the specific angle of laser incidence) will also change.[10] Achieving and maintaining phase matching is a significant challenge in high-pressure experiments but is essential for observing a strong enhancement versus a weak or oscillating signal.[11]

High-Pressure SHG Experimental Workflow

The following diagram outlines the typical workflow for conducting a high-pressure SHG experiment on L-arginine crystals using a diamond anvil cell (DAC).

SHG_Workflow cluster_prep 1. Preparation cluster_loading 2. Sample Loading cluster_exp 3. Experimentation cluster_analysis 4. Data Analysis Crystal_Selection Select & Polish L-Arginine Crystal DAC_Prep Prepare & Gasket Diamond Anvil Cell (DAC) Crystal_Selection->DAC_Prep Characterize Quality Loading Load Crystal, Ruby Chip, & Pressure Transmitting Medium (PTM) into DAC DAC_Prep->Loading Sealing Seal DAC & Apply Initial Low Pressure Loading->Sealing Alignment Align DAC in Optical Path Sealing->Alignment Pressure_Ramp Incrementally Increase Pressure Alignment->Pressure_Ramp Ruby_Fluorescence Measure Ruby Fluorescence for Pressure Calibration Pressure_Ramp->Ruby_Fluorescence Calibrate P Plotting Plot SHG Intensity vs. Pressure SHG_Measurement Measure SHG Signal at Each Pressure Point SHG_Measurement->Pressure_Ramp Loop until P_max Ruby_Fluorescence->SHG_Measurement Record (I_SHG, P) Interpretation Correlate SHG Changes with Phase Transitions Plotting->Interpretation

Caption: Workflow for High-Pressure SHG Measurement.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q4: I am not detecting any SHG signal, even at ambient pressure. What should I check?

Possible Cause 1: Sub-optimal Crystal Quality or Orientation

  • Explanation: The SHG intensity is highly dependent on the crystallographic orientation relative to the laser polarization. If the laser propagates along an axis of high symmetry or if the crystal quality is poor (e.g., polycrystalline), the signal can be negligible.

  • Troubleshooting Steps:

    • Verify Crystal Quality: Before loading, confirm the single-crystal nature of your sample using techniques like X-ray diffraction (XRD).

    • Optimize Orientation: Mount the crystal on a rotational stage and systematically vary the angle of incidence to find the orientation that maximizes the SHG signal. This is crucial for anisotropic crystals.

    • Check for Centrosymmetry: While L-arginine is non-centrosymmetric, ensure you are using the correct polymorph. Some related compounds or different crystallization conditions could potentially yield a centrosymmetric structure. A powder SHG test (Kurtz-Perry method) can quickly verify NLO activity.[12]

Possible Cause 2: Laser and Detector Misalignment

  • Explanation: The SHG signal is coherent and highly directional. The collection optics must be precisely aligned to capture the emitted second-harmonic light.

  • Troubleshooting Steps:

    • Confirm Laser Path: Ensure the fundamental laser beam is focused correctly onto the crystal within the DAC.

    • Align Collection Optics: Use a known, strong SHG crystal (like KDP or BBO) to pre-align the collection path and spectrometer/detector before inserting the DAC.

    • Check Filters: Verify that you are using the correct set of filters: a short-pass filter to block any SHG from the laser source itself before the sample, and a long-pass filter after the sample to block the fundamental beam while allowing the SHG signal to pass to the detector.

Q5: The SHG signal is highly unstable and fluctuates as I increase the pressure. Why is this happening?

Possible Cause 1: Non-Hydrostatic Pressure Conditions

  • Explanation: If the pressure-transmitting medium (PTM) freezes or becomes too viscous, it will create pressure gradients and shear stresses across the crystal. This can lead to domain formation, micro-cracking, or inhomogeneous strain, causing the SHG signal to fluctuate as different parts of the crystal are probed.[13]

  • Troubleshooting Steps:

    • Select an Appropriate PTM: For experiments at room temperature, a 4:1 methanol-ethanol mixture or silicone oil can maintain hydrostatic conditions up to ~10 GPa.[14]

    • Monitor Pressure Homogeneity: Use multiple small ruby chips placed at different locations within the sample chamber. The broadening or splitting of the ruby fluorescence peaks is a direct indicator of non-hydrostatic conditions.[15]

    • Increase Pressure Slowly: Apply pressure in small, gradual increments, allowing the sample and PTM to equilibrate at each step.

Possible Cause 2: Sample Movement

  • Explanation: As the gasket is compressed, the sample chamber deforms, which can cause the crystal to shift or rotate slightly. This change in position or orientation relative to the focused laser spot will cause the measured SHG intensity to fluctuate.

  • Troubleshooting Steps:

    • Secure the Sample: Ensure the crystal is reasonably constrained within the sample chamber, but not so tightly that it is damaged upon initial compression.

    • Re-align at Each Step: Before each measurement, visually inspect the sample position and, if necessary, make minor adjustments to the DAC's position to ensure the laser is focused on the same point on the crystal.

Q6: I observed a strong SHG signal that suddenly disappeared or dropped significantly at a specific pressure. What does this indicate?

Possible Cause: Pressure-Induced Phase Transition to a Centrosymmetric Phase

  • Explanation: This is a classic signature of a structural phase transition. The crystal has likely transformed into a new high-pressure polymorph that possesses a center of symmetry, which forbids SHG via the electric dipole mechanism.[14]

  • Troubleshooting Steps:

    • Confirm the Transition: This phenomenon is often the primary subject of study. To confirm it's a phase transition, correlate the SHG data with another measurement technique sensitive to crystal structure, such as in-situ Raman spectroscopy or X-ray diffraction.[5][6] A sudden change in the Raman spectrum or XRD pattern at the same pressure confirms a structural change.

    • Check for Reversibility: Slowly decrease the pressure and monitor the SHG signal. If the signal reappears at a lower pressure, the phase transition is reversible. Hysteresis (the transition occurring at different pressures on compression vs. decompression) is common.

    • Rule out Sample Damage: After the experiment, inspect the crystal under a microscope. If the crystal is shattered or opaque, the signal loss could be due to damage rather than a symmetry change.

Q7: My SHG signal is weak and I'm seeing a high background. How can I improve my signal-to-noise ratio?

Possible Cause 1: Diamond Anvil Fluorescence

  • Explanation: Some diamonds, particularly Type Ia, contain nitrogen impurities that fluoresce when irradiated with a high-intensity laser. This broad fluorescence can overwhelm a weak SHG signal.

  • Troubleshooting Steps:

    • Use Low-Fluorescence Diamonds: The use of ultra-low fluorescence Type IIac diamonds is essential for sensitive optical measurements like SHG and Raman in a DAC.[16]

    • Employ a Confocal Setup: A confocal detection scheme with a pinhole can spatially filter out-of-focus fluorescence from the diamond surfaces, selectively detecting the signal generated from the focal plane within the sample.[17]

Possible Cause 2: Inefficient Signal Collection

  • Explanation: The high refractive index of diamond causes significant refraction at the diamond-air interface, which can make collecting the emitted SHG light challenging.

  • Troubleshooting Steps:

    • Use High Numerical Aperture (NA) Objectives: A high-NA objective lens allows for the collection of light over a wider range of angles, which is critical for capturing the refracted SHG signal.

    • Optimize Collection Geometry: Ensure the collection optics are precisely aligned for the SHG wavelength (e.g., 532 nm for a 1064 nm fundamental). The alignment may need slight adjustments as pressure changes the sample's z-position.

Quantitative Data Summary

The following table provides a hypothetical framework for correlating pressure-dependent SHG observations with their underlying physical causes. Actual transition pressures must be determined experimentally.

Pressure Range (GPa)Observed SHG BehaviorProbable Cause & Mechanism
0 - 2.0Gradual, monotonic increaseLattice compression, leading to a more favorable packing and alignment of molecular dipoles.
2.0 - 2.5Sharp, significant enhancement (e.g., >10x)First-order phase transition to a new, highly non-centrosymmetric phase with a larger χ⁽²⁾ tensor element.[5]
2.5 - 5.0Plateau or slow decreaseThe new high-pressure phase is stable, with minor changes in SHG due to further compression.
> 5.0Abrupt loss of SHG signalSecond phase transition to a centrosymmetric structure, rendering the material SHG-inactive.[14]

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing common experimental issues.

Troubleshooting_Logic cluster_symptoms cluster_causes cluster_solutions Start Problem with SHG Signal No_Signal No Signal (Ambient P) Start->No_Signal Unstable_Signal Unstable / Fluctuating Signal Start->Unstable_Signal Signal_Loss Sudden Signal Loss at High P Start->Signal_Loss Low_SNR Weak Signal / High Background Start->Low_SNR Cause_Orientation Poor Crystal Quality or Orientation No_Signal->Cause_Orientation Cause_Alignment System Misalignment No_Signal->Cause_Alignment Cause_Pressure Non-Hydrostaticity Unstable_Signal->Cause_Pressure Cause_Movement Sample Movement Unstable_Signal->Cause_Movement Cause_Phase Centrosymmetric Phase Transition Signal_Loss->Cause_Phase Cause_Damage Sample Damage Signal_Loss->Cause_Damage Low_SNR->Cause_Alignment Cause_Fluorescence Diamond Fluorescence Low_SNR->Cause_Fluorescence Sol_Verify Verify Crystal (XRD) Rotate Sample Cause_Orientation->Sol_Verify Sol_Align Re-align Optics with Reference Cause_Alignment->Sol_Align Sol_PTM Use Proper PTM Increase P Slowly Cause_Pressure->Sol_PTM Sol_Realign Inspect & Re-center Sample at Each Step Cause_Movement->Sol_Realign Sol_Correlate Correlate with Raman/XRD Check Reversibility Cause_Phase->Sol_Correlate Sol_Inspect Post-mortem Inspection Cause_Damage->Sol_Inspect Sol_Diamonds Use Type IIac Diamonds & Confocal Setup Cause_Fluorescence->Sol_Diamonds

Caption: A decision tree for troubleshooting SHG experiments.

References

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798-3813. [Link]

  • Misra, G. P., et al. (2005). Growth and characterization of nonlinear optical L-arginine dihydrate single crystals. Journal of Crystal Growth, 285(1-2), 221-226. [Link]

  • Mączka, M., et al. (2008). Pressure-Induced Phase Transitions in Crystalline l- and dl-Cysteine. The Journal of Physical Chemistry B, 112(31), 9576-9583. [Link]

  • Ghotbi, M., & Ebrahim-Zadeh, M. (2003). Nonlinear optical coefficients and phase-matching conditions in Sn2P2S6. Optics Communications, 222(1-6), 427-434. [Link]

  • Monaco, S. B., et al. (1987). New class of nonlinear optical crystals among arginine salts. Journal of Crystal Growth, 85(1-2), 252-255. [Link]

  • Mączka, M., et al. (2008). Pressure-induced phase transitions in crystalline L- and DL-cysteine. PubMed, 18666504. [Link]

  • Malik, M. K. (2024). Nonlinear Optical Properties of Organic Molecules and Crystals. Lingaya's Vidyapeeth. [Link]

  • Arjunan, S., et al. (2021). Optical Properties of Single Crystals. IntechOpen. [Link]

  • Le-Van, Q., et al. (2022). High-resolution mapping of phase-matching conditions in second-order nonlinear crystals. Optics Express, 30(18), 32931-32943. [Link]

  • Svanqvist, A. (2022). Experimental optimization of second-order harmonic generation for higher-order generation applications. Lund University Publications. [Link]

  • Moggach, S. A., et al. (2005). Effect of pressure on the crystal structure of L-serine-I and the crystal structure of L-serine-II at 5.4 GPa. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 58-66. [Link]

  • Stoller, P., et al. (2007). Phase Matching considerations in Second Harmonic Generation from tissues: Effects on emission directionality, conversion efficiency and observed morphology. Journal of Biomedical Optics, 12(2), 024027. [Link]

  • Wikipedia. (2024). Second-harmonic generation. [Link]

  • Liu, F., et al. (2023). Extraordinary second harmonic generation modulated by divergent strain field in pressurized monolayer domes. Applied Physics Reviews, 10(2), 021415. [Link]

  • Wei, Y., et al. (2024). Phase-matching-free second-harmonic generation in an ultrahigh-order standing-wave field. Physical Review Applied, 22(5), L051001. [Link]

  • ResearchGate. (n.d.). (a) Experimental setup for SHG measurement. [Link]

  • ResearchGate. (n.d.). The experimental setup scheme of the SHG measurement. [Link]

  • ResearchGate. (n.d.). Experimental setup for SHG measurements. [Link]

  • Errandonea, D. (2020). Pressure-Induced Phase Transformations. Crystals, 10(7), 595. [Link]

  • ResearchGate. (n.d.). Strain engineering for the modulation and enhancement of SHG response. [Link]

  • Zhou, X., et al. (2024). Ultrafast Optical Enhancement of Second Harmonic Generation. arXiv:2412.02991. [Link]

  • Wei, Y., et al. (2024). Pressure-induced shape and color changes and mechanical-stimulation-driven reverse transition in a one-dimensional hybrid halide. Nature Communications, 15, 6736. [Link]

  • Salafsky, J. S., & Eisenthal, K. B. (2014). Modeling the SHG activities of diverse protein crystals. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 1), 104-113. [Link]

  • Zhao, H., et al. (2020). High-pressure control of optical nonlinearity in the polar Weyl semimetal TaAs. Physical Review B, 101(16), 161114. [Link]

  • Luo, J., et al. (2012). Strong enhancement of second harmonic generation in nonlinear optical crystals: 2-amino-3-nitropyridinium halides (Cl, Br, I). Journal of Materials Chemistry C, 22(23), 5479-5485. [Link]

  • Stanford Nano Shared Facilities. (n.d.). Standard Operating Procedure – Diamond Anvil Cell. [Link]

  • Chen, S-Y., et al. (2022). Enhancing Resonant Second-Harmonic Generation in Bilayer WSe2 by Layer-Dependent Exciton-Polaron Effect. Nano Letters, 22(1), 326-333. [Link]

  • Chen, J., et al. (2013). Suppression of Bragg reflection glitches of a single-crystal diamond anvil cell by a polycapillary half-lens in high-pressure XAFS spectroscopy. Journal of Synchrotron Radiation, 20(Pt 2), 243-248. [Link]

  • Guo, H., et al. (2021). Calibration of manganin pressure gauge for diamond-anvil cells. arXiv:2102.12125. [Link]

  • LightMachinery. (2020). Diamond Anvil Cell Brillouin Spectroscopy. [Link]

Sources

Optimization

purification methods for synthesized (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

Welcome to the Technical Support Center for amino acid synthesis and purification. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and step-by-step methodologies for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid synthesis and purification. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and step-by-step methodologies for isolating (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (also known as L-β-guanidinoalanine or Agp·2HCl).

Agp is an unnatural homologue of L-arginine, featuring a side chain shortened by two methylene groups (). Due to its highly polar zwitterionic nature and the presence of both an α-amino group and a strongly basic guanidino group, standard silica gel chromatography is entirely ineffective. This guide details the physical chemistry and causality behind ion-exchange, HPLC, and crystallization strategies required to achieve >98% purity.

SECTION 1: Core Purification Workflows

Method A: Cation-Exchange Chromatography (Bulk Desalting & Primary Purification)

Causality: The guanidino group of Agp is highly basic (pKa ~12.5). At neutral or slightly acidic pH, Agp is strongly retained on strong cation-exchange resins. This electrostatic interaction allows you to wash away neutral byproducts, unreacted non-basic guanylating agents, and inorganic salts using only water. Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50W-X8 resin (H+ form) in DI water. Pack into a glass column and wash with 1 M HCl (3 Column Volumes, CV), followed by DI water until the effluent pH is neutral.

  • Loading: Dissolve the crude reaction mixture in minimal DI water. Adjust the pH to ~3.0 using dilute HCl to ensure full protonation of the basic groups. Load onto the column.

  • Washing: Wash with 5 CV of DI water.

  • Elution: Elute the basic amino acids using a step gradient of 1 M NH₄OH.

  • Self-Validation: Check the pH of the column effluent. The elution of Agp will coincide with a sharp rise in pH. Spot the effluent on a TLC plate and heat with ninhydrin; pool the fractions that yield a deep purple/red spot and lyophilize.

Method B: Preparative RP-HPLC with Ion-Pairing

Causality: Agp is too hydrophilic to retain on standard C18 columns. Trifluoroacetic acid (TFA) must be used as an ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) binds electrostatically to the positively charged guanidino and amino groups. The hydrophobic CF₃ group then interacts with the C18 stationary phase, increasing retention time and preventing peak tailing caused by secondary interactions with residual silanols (). Step-by-Step Protocol:

  • Setup: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phases: Buffer A: 0.1% TFA in H₂O. Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient (0–15% B over 30 minutes) to separate Agp from unreacted precursor L-2,3-diaminopropionic acid (L-Dap).

  • Collection: Monitor absorbance at 210 nm. Collect the major peak and lyophilize to obtain the Agp·TFA salt.

Method C: Salt Conversion to Dihydrochloride

Causality: Biological assays and crystallographic studies require the stable dihydrochloride form (). The TFA salt from HPLC is cytotoxic and must be converted. Step-by-Step Protocol:

  • Dissolution: Dissolve the Agp·TFA salt in 0.2 M HCl.

  • Exchange: Lyophilize the solution completely. The excess HCl drives off the volatile TFA as HTFA gas. Repeat this dissolution/lyophilization cycle three times.

  • Self-Validation: Dissolve a small crystal of the final product in water and add a drop of 1% AgNO₃. A dense white precipitate of AgCl confirms the presence of chloride ions, validating the salt exchange.

SECTION 2: Troubleshooting Guides & FAQs

Q1: Why does Agp co-elute with the precursor L-Dap during RP-HPLC? A: L-Dap and Agp have similar polarities. If they co-elute, your gradient is too steep. Flatten the gradient to 0–5% B over 20 minutes. Alternatively, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC utilizes a water-enriched layer on the stationary phase, providing superior resolution for highly polar, underivatized amino acids.

Q2: How do I ensure complete conversion to the dihydrochloride salt rather than the monohydrochloride? A: Agp has two basic centers: the α-amino group (pKa ~9.0) and the guanidino group (pKa ~12.5). To form the dihydrochloride, both must be protonated, and the carboxyl group (pKa ~2.0) must be neutral (-COOH). This requires the final isolation step to occur at a pH < 1.5. If the pH is too high during lyophilization, the carboxyl group deprotonates to -COO⁻, forming a zwitterion with the guanidino group, and yielding the monohydrochloride (CAS 1482-99-1) instead (). Ensure your final solvent is at least 0.1 M HCl.

Q3: My final product is a sticky syrup instead of a powder. How do I induce crystallization? A: Highly polar amino acid hydrochlorides are extremely hygroscopic. The syrup is a supercooled liquid or hydrate caused by ambient humidity preventing crystal lattice formation. Solution (Anti-solvent precipitation): Redissolve the syrup in a minimum amount of dry methanol. Vigorously stir and add anhydrous diethyl ether dropwise until the solution becomes turbid. This rapidly decreases the dielectric constant of the medium, forcing the highly polar salt out of solution as a solid precipitate before it can absorb water. Filter rapidly under a stream of dry nitrogen.

Q4: What is the best way to monitor the purification since Agp lacks a strong UV chromophore? A: Because Agp lacks aromatic rings, standard 254 nm UV detection is blind to it. Monitor at 210 nm (peptide bond/carboxyl absorption), but beware of baseline drift from TFA. For fraction collection, use a post-column Sakaguchi test: spot fractions on a TLC plate, spray with 1-naphthol and sodium hypobromite. A distinct red color specifically confirms the presence of the guanidino group, differentiating it from unreacted L-Dap.

SECTION 3: Quantitative Data & Reference Tables

Table 1: Recommended Preparative RP-HPLC Gradient for Agp Purification

Time (min)% Mobile Phase A (0.1% TFA / H₂O)% Mobile Phase B (0.1% TFA / MeCN)Flow Rate (mL/min)Expected Observation
0.0100015.0Column equilibration
5.0100015.0Elution of inorganic salts
25.0901015.0Elution of L-Dap (Precursor)
35.0851515.0Elution of Agp·TFA
40.0109015.0Column wash

Table 2: Solvent Solubility Profile for Crystallization Optimization

SolventDielectric Constant (ε)Agp·2HCl SolubilityRole in Crystallization
Water80.1>100 mg/mLPrimary solvent (dissolution)
Methanol32.7~10 mg/mLCo-solvent (reduces polarity)
Ethanol24.5<1 mg/mLMild anti-solvent (slow crystallization)
Diethyl Ether4.3InsolubleStrong anti-solvent (rapid precipitation)

SECTION 4: Purification Workflow Visualization

AgpWorkflow Crude Crude Reaction Mixture (Agp, Unreacted L-Dap, Salts) CEX Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) Crude->CEX Wash Aqueous Wash (Elutes non-basic impurities) CEX->Wash Elute Acidic/Basic Elution (Recovers basic amino acids) Wash->Elute HPLC Preparative RP-HPLC (C18 with 0.1% TFA) Elute->HPLC If high purity needed SaltConv Salt Conversion (Repeated Lyophilization in HCl) Elute->SaltConv If purity >95% HPLC->SaltConv Removes TFA Crystal Crystallization (Methanol / Diethyl Ether) SaltConv->Crystal Pure Pure Agp·2HCl (Target Compound) Crystal->Pure

Workflow for the purification and salt conversion of synthesized Agp·2HCl.

References

  • D'Antonio, E. L., et al. (2012). "Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I." Archives of Biochemistry and Biophysics, 527(1), 1-6. Available at:[Link]

  • Forsythe, J. G., et al. (2019). "Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions." Proceedings of the National Academy of Sciences, 116(32), 15830-15835. Available at:[Link]

  • Moellering, R. E., et al. (1999). "Structural Requirements for Human Inducible Nitric Oxide Synthase Substrates and Substrate Analogue Inhibitors." Biochemistry, 38(32), 10394-10401. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting CAS 2216751-08-3 Synthesis

Resolving Common Impurities in (S)-2-Amino-3-guanidinopropanoic Acid Dihydrochloride (L-Agp·2HCl) Production Welcome to the advanced troubleshooting center for the synthesis of CAS 2216751-08-3. As the shortest homologue...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Common Impurities in (S)-2-Amino-3-guanidinopropanoic Acid Dihydrochloride (L-Agp·2HCl) Production

Welcome to the advanced troubleshooting center for the synthesis of CAS 2216751-08-3. As the shortest homologue of L-arginine, (S)-2-amino-3-guanidinopropanoic acid (L-Agp) presents unique synthetic challenges. The single methylene spacer between the α -carbon and the side-chain guanidino group creates a highly entropically favored environment for side reactions, which are not typically observed in longer homologues like arginine or 2-amino-4-guanidinobutanoic acid (Agb) [1].

This guide provides mechanistic insights, targeted FAQs, and self-validating protocols to help drug development professionals and synthetic chemists achieve >98% purity in their Agp workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My LC-MS shows a major impurity with a mass shift of[M-17] Da. What is this, and how do I prevent it? Root Cause: You are observing the product of an intramolecular cyclization. Because the α -amino group is separated from the highly electrophilic guanidino carbon by only three atoms (C α –C β –N γ ), the molecule is perfectly primed for a rapid 5-exo-trig nucleophilic attack. Under basic conditions, the deprotonated α -amine attacks the guanidino group, expelling ammonia (-17 Da) to form a stable 5-membered ring: 2-iminoimidazolidine-4-carboxylic acid . Solution: This cyclization is strictly pH-dependent. You must maintain the reaction pH strictly between 8.5 and 9.0 during the guanidinylation of (S)-2,3-diaminopropanoic acid (DAP). At pH > 9.5, the α -amino group (pKa ~9.2) becomes deprotonated and highly nucleophilic. For absolute prevention in solid-phase peptide synthesis (SPPS), utilize orthogonally protected precursors such as Fmoc-Agp(Boc)2-OH [3].

Q2: I am detecting a +1 Da mass shift in my final product. What causes this hydrolysis? Root Cause: A +1 Da shift indicates the hydrolysis of the guanidino group to a urea derivative, yielding (S)-2-amino-3-ureidopropanoic acid (L-albizzine) . This occurs when the reaction is subjected to prolonged exposure to strong aqueous bases (e.g., NaOH or Ba(OH)2) at elevated temperatures. The hydroxide ion acts as a nucleophile, attacking the guanidino carbon and displacing ammonia. Solution: Limit the guanidinylation reaction time to a maximum of 16 hours and keep the temperature strictly below 30°C. Replace strong inorganic bases with milder alternatives like Na2​CO3​ or use non-aqueous conditions with N,N-Diisopropylethylamine (DIPEA) in DMF.

Q3: Why is my guanidinylation incomplete, leaving unreacted DAP precursor in the mixture? Root Cause: The β -amino group of DAP is significantly less nucleophilic than the δ -amino group of ornithine (used in standard arginine synthesis). This is due to the strong electron-withdrawing inductive effect of the adjacent α -ammonium/carboxylate system. Solution: Standard guanylating agents like O-methylisourea are often insufficiently electrophilic for DAP. Switch to 1H-pyrazole-1-carboxamidine hydrochloride . Drive the reaction to completion by using a slight stoichiometric excess (1.2–1.5 eq) and monitor the disappearance of DAP via HPLC.

Q4: Chiral HPLC indicates up to 10% of the (R)-enantiomer. What is driving this racemization? Root Cause: Base-catalyzed enolization at the α -carbon. The electron-withdrawing nature of the adjacent protonated guanidino group increases the acidity of the α -proton. Prolonged exposure to basic conditions during synthesis promotes reversible proton abstraction, leading to racemization. Solution: Quench the reaction immediately upon completion by acidifying to pH 2.0 with 6M HCl. This instantly protonates the α -amine and the carboxylate, halting any base-catalyzed enolization and stabilizing the chiral center [2].

Part 2: Quantitative Data Presentation

Table 1: CAS 2216751-08-3 Impurity Troubleshooting Matrix

Impurity ProfileLC-MS ShiftStructural IdentityPrimary Root CauseMitigation Strategy
Impurity A [M - 42] Da(S)-2,3-Diaminopropanoic acid (DAP)Incomplete guanidinylation due to low β -amine nucleophilicity.Use 1.2 eq 1H-pyrazole-1-carboxamidine; monitor via HPLC.
Impurity B [M - 17] Da2-Iminoimidazolidine-4-carboxylic acid5-exo-trig intramolecular cyclization.Maintain pH < 9.0; quench to pH 2.0 immediately after rxn.
Impurity C [M + 1] Da(S)-2-Amino-3-ureidopropanoic acidAqueous base-catalyzed hydrolysis of the guanidino group.Keep temp < 30°C; avoid strong bases like NaOH.
Impurity D Isobaric(R)-2-Amino-3-guanidinopropanoic acidBase-catalyzed α -proton abstraction (racemization).Minimize base exposure time; use phase-transfer catalysis.
Part 3: Self-Validating Experimental Protocol

Optimized Synthesis of (S)-2-Amino-3-guanidinopropanoic Acid Dihydrochloride This protocol is engineered as a self-validating system: the controlled pH prevents cyclization (Impurity B), the specific reagent overcomes poor nucleophilicity (Impurity A), and the rapid acidic quench prevents racemization (Impurity D).

  • Precursor Dissolution: Dissolve 10.0 mmol of (S)-2,3-diaminopropanoic acid hydrochloride (DAP·HCl) in 20 mL of deionized water.

  • pH Modulation (Critical Step): Slowly add 1M Na2​CO3​ dropwise until the pH reaches exactly 8.8. Self-Validation Check: If the pH exceeds 9.2, discard and restart to prevent irreversible imidazolidine formation.

  • Guanidinylation: Add 12.0 mmol (1.2 eq) of 1H-pyrazole-1-carboxamidine hydrochloride in a single portion.

  • Controlled Incubation: Stir the mixture at 20–25°C for exactly 14 hours. Do not apply heat, as temperatures above 30°C exponentially increase the rate of hydrolysis to L-albizzine.

  • Acidic Quench: Immediately acidify the reaction mixture to pH 2.0 using 6M HCl. This step is the primary safeguard against both intramolecular cyclization and α -carbon racemization.

  • Purification & Crystallization: Concentrate the acidified solution under reduced pressure to a thick syrup. Add 50 mL of ice-cold absolute ethanol to precipitate the dihydrochloride salt (CAS 2216751-08-3).

  • Isolation: Filter the white crystalline solid and wash with cold ethanol (2 x 10 mL) to remove pyrazole byproducts. Dry under vacuum.

Part 4: Mechanistic Visualizations

SyntheticWorkflow DAP Precursor: (S)-2,3-Diaminopropanoic Acid (DAP) Guanidinylation Guanidinylation Step (1H-Pyrazole-1-carboxamidine, Base) DAP->Guanidinylation Target Target Molecule: CAS 2216751-08-3 (S)-2-Amino-3-guanidinopropanoic acid Guanidinylation->Target Optimal pH & Temp Imp1 Impurity A (Unreacted): Residual DAP Guanidinylation->Imp1 Incomplete Rxn Imp2 Impurity B (Cyclization): 2-Iminoimidazolidine-4-carboxylic acid Guanidinylation->Imp2 pH > 9.5 (Intramolecular) Imp3 Impurity C (Hydrolysis): L-Albizzine Guanidinylation->Imp3 Prolonged Aqueous Base Imp4 Impurity D (Racemization): (R)-Enantiomer Guanidinylation->Imp4 Strong Base Exposure

Synthetic workflow of CAS 2216751-08-3 highlighting optimal pathways and impurity branching.

CyclizationMechanism Agp (S)-2-Amino-3-guanidinopropanoic Acid (Linear Form) Deprotonation Alpha-Amine Deprotonation (High pH > 9.5) Agp->Deprotonation NucleophilicAttack 5-Exo-Trig Nucleophilic Attack (Alpha-N attacks Guanidino-C) Deprotonation->NucleophilicAttack Expulsion Expulsion of Ammonia (-NH3) NucleophilicAttack->Expulsion Cyclized 2-Iminoimidazolidine-4-carboxylic acid (Cyclized Impurity) Expulsion->Cyclized

Mechanistic pathway of base-catalyzed 5-exo-trig intramolecular cyclization.

Part 5: References
  • Title: Effect of Charged Amino Acid Side Chain Length at Non-Hydrogen Bonded Strand Positions on β-Hairpin Stability Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Anisotropy of thermal expansion and compressibility of non-centrosymmetric (H3AmGP)SiF6 Source: Low Temperature Physics (AIP Publishing) URL: [Link]

Optimization

Technical Support Center: Optimizing Yield in (S)-2-Amino-3-Guanidinopropanoic Acid Derivative Production

Welcome to the technical support center for the synthesis and optimization of (S)-2-amino-3-guanidinopropanoic acid (L-Arginine) derivatives. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (S)-2-amino-3-guanidinopropanoic acid (L-Arginine) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with incorporating arginine's unique guanidinium group into target molecules. The highly basic and nucleophilic nature of this side chain presents significant challenges, from selecting appropriate protecting groups to minimizing side reactions and achieving high-purity products.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Core Concepts

This section addresses fundamental questions regarding the strategic choices in arginine derivative synthesis.

Q1: Why is the arginine side chain so challenging to work with in chemical synthesis?

The primary challenge lies in the guanidinium group of the arginine side chain. It is highly basic (pKa ≈ 12.5), making it protonated under most physiological and reaction conditions. This high basicity and its nucleophilic character necessitate the use of protecting groups to prevent undesirable side reactions during peptide synthesis or other chemical modifications.[1] The choice and subsequent removal of these protecting groups are critical steps that can significantly impact the overall yield and purity of the final product.[2]

Q2: What is the most critical side reaction to be aware of when activating an arginine residue for coupling?

The most severe side reaction during the coupling of an activated arginine residue is the formation of a δ-lactam.[1] This intramolecular cyclization occurs when the activated carboxylic acid reacts with the guanidino side chain, consuming the activated amino acid. This leads to an incomplete incorporation of arginine into the growing peptide chain, resulting in deletion sequences and significantly reducing the yield of the target molecule.[1] Careful selection of protecting groups and coupling conditions is essential to mitigate this issue.[1][3]

Q3: What are the primary classes of guanidinylation reagents used to convert a primary amine (like ornithine) to an arginine derivative?

Guanidinylation reagents are used to transfer a guanidino group to a primary amine. They can be broadly categorized based on their reactivity and structure. Common examples include:

  • O-Methylisourea and S-Methylisothiourea derivatives: These are classical reagents, often used with protecting groups like Boc or Cbz.[4][5] Their reactivity can be enhanced with additives.[4]

  • Pyrazole-1-carboxamidines: These reagents, such as 1-H-pyrazole-1-carboxamidine hydrochloride, offer good reactivity for converting primary and secondary amines into guanidines.

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is a highly reactive and efficient reagent that works under mild conditions, making it suitable for sensitive substrates and solid-phase synthesis.[6][7] Its high reactivity is due to the strong electron-withdrawing triflyl group.[7]

The choice of reagent depends on the substrate's reactivity, the desired protecting group strategy, and reaction conditions (solution-phase vs. solid-phase).

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your synthesis.

Low Reaction Yield & Incomplete Conversion

Q: My guanidinylation reaction has stalled, or the final yield is unacceptably low. What factors should I investigate?

A: Low yield is a common issue that can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Guanidinylation Yield

Potential Cause Recommended Solution & Explanation Citations
Insufficient Reagent Reactivity The chosen guanidinylating agent may not be reactive enough for your substrate. Consider switching to a more powerful reagent like N,N'-Di-Boc-N''-triflylguanidine, which is known for its high efficiency even with sterically hindered or electronically deactivated amines. [6][7]
Suboptimal Reaction Temperature Many guanidinylation reactions require elevated temperatures to proceed to completion. For instance, reactions with O-methylisourea can be significantly accelerated by increasing the temperature to around 65°C. Monitor for potential degradation of starting materials at higher temperatures. [8]
Incorrect Stoichiometry Ensure you are using an appropriate molar ratio of reactants. A slight excess (e.g., 1.2 equivalents) of the guanidinylating agent can often drive the reaction to completion. However, a large excess may complicate purification. [9]
Inadequate Reaction Time Some reactions are simply slow. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or LC-MS). If the reaction has stalled, extending the time may help, but if no progress is observed after a reasonable period, other factors should be investigated. [8][9]

| pH of the Reaction Medium | The pH is critical for guanidinylation. The amine nucleophile must be in its deprotonated, free-base form to be reactive. Reactions are typically run under basic conditions (e.g., pH > 10). Using a base like triethylamine or operating in a buffered system can be essential. |[8] |

Side Reactions & Impurity Formation

Q: I'm observing significant impurities in my crude product. What are the most common side reactions with arginine derivatives and how can they be minimized?

A: Side reactions involving arginine are frequent and often depend on the chosen protecting group and the deprotection/cleavage conditions.

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// Side Reactions Lactam [label="δ-Lactam Formation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ornithine [label="Ornithine Formation", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Trp_Alkylation [label="Tryptophan Alkylation", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Racemization [label="Racemization/\nEpimerization", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Coupling; Start -> Deprotection; Coupling -> Lactam [label="Intramolecular\ncyclization"]; Coupling -> Racemization [label="Base/Activator\nmediated"]; Deprotection -> Ornithine [label="Incomplete reduction\nof -NO2 group"]; Deprotection -> Trp_Alkylation [label="Reaction with cleaved\nPbf/Pmc cations"]; } caption [label="Common side reactions in arginine derivative synthesis.", fontname="Arial", fontsize=10];

Key Side Reactions and Mitigation Strategies:

  • Alkylation of Tryptophan: During final acid cleavage (e.g., with TFA), sulfonyl-based protecting groups like Pbf and Pmc generate reactive carbocations.[10] These cations can alkylate the indole side chain of tryptophan residues, a particularly problematic issue when Arg and Trp are in close proximity.[10][11]

    • Solution: Use a scavenger cocktail during cleavage. Thioanisole is effective at capturing these reactive species. The Pbf group is generally considered less prone to this side reaction than Pmc.[11]

  • Ornithine Formation: When using the nitro (NO2) protecting group, its removal via reduction (e.g., with SnCl2) or under harsh HF cleavage can sometimes be incomplete or lead to side reactions that result in the formation of an ornithine residue instead of arginine.[1][11]

    • Solution: Ensure optimized and complete reduction conditions for the NO2 group. Alternatively, use a different protecting group if ornithine formation is a persistent issue.[11]

  • Racemization/Epimerization: The activation of the carboxylic acid of any amino acid can lead to a loss of stereochemical integrity (racemization) via an oxazolone intermediate or direct proton abstraction.[12][13][14][15] This is influenced by the coupling reagents, base, solvent, and temperature.[14]

    • Solution: Use racemization-suppressing additives like Oxyma or HOBt with your coupling reagent (e.g., DIC).[12][13] Avoid strong bases and excessive reaction temperatures.

Protecting Group Selection and Removal

Q: How do I choose the best side-chain protecting group for my arginine derivative?

A: The optimal protecting group depends on your overall synthetic strategy (e.g., Fmoc- or Boc-based solid-phase peptide synthesis) and the specific requirements of your target molecule. The key is balancing stability during synthesis with lability for final removal.[2]

PG_Decision_Tree

Comparison of Common Arginine Protecting Groups

Protecting Group Common Strategy Cleavage Conditions Advantages Disadvantages Citations
Pbf Fmoc Mild TFA High acid lability, reduced risk of Trp alkylation. High cost, potential steric hindrance. [2][11]
Pmc Fmoc Moderate TFA More acid-labile than Mtr. Can cause Trp alkylation; removal can be slow in multi-Arg peptides. [11][16]
Mtr Fmoc Strong TFA / Scavengers Established protecting group. Requires prolonged, strong acid for removal. [1][11]
Tos Boc Harsh (HF) Cost-effective, stable during synthesis. Requires hazardous HF for cleavage; released Tos can modify Trp. [2][11]

| NO₂ | Boc | Harsh (HF) or Reduction (SnCl₂) | Cost-effective; stable to many acids; prevents δ-lactam formation. | Harsh cleavage; can lead to ornithine side product. |[1][2][11] |

Q: I am struggling to completely remove the Pbf or Pmc group, especially in peptides with multiple arginines. What can I do?

A: Complete removal of arylsulfonyl groups like Pmc and Pbf can be challenging, particularly in longer peptides or those containing several arginine residues.[16] The local concentration of cleaved protecting groups can inhibit the reaction.

  • Increase Cleavage Time/Temperature: Extending the cleavage time with TFA (e.g., from 2 hours to 4 hours) or performing the cleavage at a slightly elevated temperature (e.g., 30-35°C) can improve removal efficiency.

  • Optimize Scavenger Cocktail: Ensure an effective scavenger mix is used. A common cocktail is TFA/TIPS/H₂O/DODT (92.5:2.5:2.5:2.5).

  • Consider a More Labile Group: If deprotection remains an issue, using a more acid-labile protecting group like 1,2-dimethylindole-3-sulfonyl (MIS) could be an alternative for particularly sensitive sequences.[17]

Purification & Analysis

Q: My crude arginine derivative is proving difficult to purify by RP-HPLC. What strategies can improve separation?

A: The basic guanidinium group causes arginine-containing molecules to interact strongly with residual silica silanols, often leading to poor peak shape and resolution on reverse-phase (RP) HPLC.

  • Use an Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% in the mobile phase is standard. It pairs with the positively charged guanidinium group, neutralizing its charge and improving chromatographic behavior.

  • Optimize Gradient: A shallow gradient may be necessary to resolve your product from closely eluting impurities.

  • Alternative Purification: For very difficult separations, consider alternative techniques. Ion-exchange chromatography can be highly effective for purifying charged molecules like arginine derivatives.[18] Arginine itself has even been used as a specialized eluent in affinity chromatography to recover antibodies.[19][20][21]

Q: How can I reliably monitor my reaction and confirm the identity of my product?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for monitoring these reactions and confirming product identity.

  • Method: Use a C18 column with a standard water/acetonitrile gradient containing 0.1% formic acid.

  • MS Detection: Analyze in positive ion mode. For (S)-2-amino-3-guanidinopropanoic acid, the expected parent ion [M+H]⁺ is at m/z 175.2. A characteristic fragment ion used for quantification in tandem MS (MRM mode) is often m/z 70.1.[22][23] Isotope-labeled internal standards are recommended for precise quantification in complex matrices.[22][24]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using Goodman's Reagent

This protocol describes a general method for converting a primary amine (e.g., an ornithine derivative) to a di-Boc-protected arginine derivative in solution.[6]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) to the solution. If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be complete within 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC (staining with ninhydrin to check for consumption of the primary amine) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M sodium bisulfate), water, and saturated sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected arginine derivative.

Protocol 2: Standard RP-HPLC Purification of an Arginine-Containing Peptide

This protocol outlines a standard method for purifying a crude peptide cleaved from a solid support.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A to the injection concentration. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatography System:

    • Column: C18 stationary phase (e.g., 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Elution Method:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 220 nm and 280 nm (if Trp or Tyr are present).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis & Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the pure peptide as a TFA salt.

References

  • A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. (URL not available)
  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Methods for the synthesis of arginine-containing peptides.
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not available)
  • Racemization-Free Synthesis of Morpholinone Derivatives
  • Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. PubMed. [Link]

  • (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (URL not available)
  • Method for racemizing chiral amino acid or derivatives of chiral amino acid.
  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. Benchchem.
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (URL not available)
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL not available)
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. [Link]

  • Effective elution of antibodies by arginine and arginine derivatives in affinity column chromatography. PubMed. [Link]

  • A Comparative Analysis of Guanidination Protocols for Researchers. Benchchem.
  • Optimization of Guanidine Formation Reaction d. ResearchGate. [Link]

  • Guanidinylation reagents.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • A Comparative Analysis of Synthesis Methods for Arginine Deriv
  • Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. PMC. [Link]

  • Arginine wash in protein purification using affinity chromatography.
  • Guanidine production by plant homoarginine-6-hydroxylases. eLife. [Link]

  • Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy. MDPI. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach. MDPI. [Link]

  • Optimization of l‐arginine purification from Corynebacterium crenatum fermentation broth. ResearchGate. [Link]

  • Rapid Detection of l-Arginine Using a Fluorescent Bacillus caldovelox Arginase for Monitoring Arginase Deficiency. Analytical Chemistry. [Link]

  • Arginine, as a Key Indicator for Real-Time Stability Monitoring of Quality Control in the Newborn Screening Test Using Dried Blood Spot. Semantic Scholar. [Link]

  • Do I need to protect Fmoc-Arg in solid phase peptide synthesis? ResearchGate. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL not available)
  • Understanding the Role of Arginine as an Eluent in Affinity Chromatography via Molecular Computations. The Journal of Physical Chemistry B. [Link]

  • Reconstitution of the Ornithine Cycle with Arginine:Glycine Amidinotransferase to Engineer Escherichia coli into an Efficient Whole-Cell Catalyst of Guanidinoacetate. PubMed. [Link]

  • Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

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Troubleshooting

Technical Support Center: Reducing Side Reactions During Unnatural Amino acid (UaA) Incorporation

Welcome to the technical support center for unnatural amino acid (UaA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are actively working with genetic code expa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for unnatural amino acid (UaA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are actively working with genetic code expansion technologies. As a senior application scientist, I understand that while the potential of UaA incorporation is immense, the path to successful and clean protein modification can be fraught with challenges.[][2][3][4][5][6] This resource is structured to provide not just protocols, but the underlying rationale for troubleshooting common side reactions and inefficiencies. My goal is to empower you with the knowledge to diagnose issues, optimize your experiments, and ultimately achieve high-fidelity incorporation of your desired UaA.

The core of this technology relies on an orthogonal translation system (OTS), typically comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[2][4] This pair is designed to be invisible to the host cell's endogenous translational machinery, and its function is to specifically recognize a "blank" codon (often a stop codon like the amber codon, UAG) and insert the UaA at that position.[2][4][5] However, a number of factors can disrupt this delicate process, leading to undesirable side reactions.

This guide is divided into two main sections: a Troubleshooting Guide organized by common problems, and a comprehensive Frequently Asked Questions (FAQ) section.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during UaA incorporation experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low Yield of Full-Length Protein

One of the most frequent challenges is a low yield of the desired full-length protein containing the UaA. This can manifest as a faint band on a protein gel, or in some cases, no visible product at all.

Potential Causes:

  • Inefficient Amber Codon Suppression: The orthogonal tRNA may not be efficiently competing with the host cell's release factors (RFs) at the amber stop codon.[2][7]

  • Low aaRS Activity or Expression: The orthogonal aaRS may not be expressed at sufficient levels, or its catalytic activity towards the UaA may be suboptimal.

  • Insufficient UaA Concentration or Uptake: The UaA may not be effectively transported into the cell or may be present at a concentration that is too low to be efficiently charged onto the orthogonal tRNA.[8]

  • Toxicity of the UaA or Orthogonal Components: The UaA itself or the overexpression of the orthogonal components could be toxic to the host cells, leading to reduced overall protein synthesis.[8][9]

  • Suboptimal Codon Context: The efficiency of amber suppression can be influenced by the nucleotides immediately following the UAG codon.[10]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low protein yield.

Experimental Protocols:

1. UaA Concentration Titration:

  • Objective: To determine the optimal UaA concentration for efficient incorporation without causing toxicity.
  • Procedure:
  • Set up a series of small-scale expression cultures.
  • Supplement the growth media with a range of UaA concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
  • Include a negative control with no UaA.
  • Induce protein expression and grow for the standard duration.
  • Analyze the yield of the full-length protein by SDS-PAGE and Western blot.
  • Monitor cell growth (OD600) to assess any potential toxicity at higher concentrations.

2. aaRS and tRNA Expression Optimization:

  • Objective: To find the optimal expression levels of the orthogonal components.
  • Procedure:
  • If using an inducible promoter, perform a titration of the inducer (e.g., arabinose, anhydrotetracycline).
  • Set up parallel cultures with varying inducer concentrations.
  • Monitor the expression of the target protein.
  • If possible, use a reporter system (e.g., a fluorescent protein with an amber codon) to directly assess the efficiency of UaA incorporation at different inducer levels.
ParameterStarting ConcentrationTitration Range
Unnatural Amino Acid1 mM0.1 mM - 5 mM
Arabinose (for pBAD promoter)0.02%0.002% - 0.2%
Anhydrotetracycline100 ng/mL10 ng/mL - 500 ng/mL

Table 1: Recommended starting concentrations and titration ranges for key components.

Problem 2: Off-Target Incorporation and Misacylation

A more insidious problem is the incorporation of natural amino acids at the target amber codon, or the misacylation of the orthogonal tRNA with endogenous amino acids. This leads to a heterogeneous protein product and can compromise downstream applications.

Potential Causes:

  • Lack of Orthogonality: The engineered aaRS may still possess some residual activity towards one or more of the 20 canonical amino acids.[11][12][13]

  • Endogenous aaRS Recognition: A host aaRS might weakly recognize and charge the orthogonal tRNA.[13]

  • High Expression of Orthogonal Components: Overexpression of the aaRS can sometimes lead to a decrease in its specificity.

Troubleshooting Workflow:

Caption: Workflow for addressing off-target incorporation.

Experimental Protocols:

1. Negative Selection Control:

  • Objective: To determine if the orthogonal system is "leaky" and incorporates natural amino acids.
  • Procedure:
  • Set up two parallel expression cultures.
  • In one culture, add the UaA to the growth medium.
  • In the second culture (the negative control), do not add the UaA.
  • Induce protein expression in both cultures.
  • Analyze the protein expression levels by Western blot. If a significant amount of full-length protein is produced in the absence of the UaA, it indicates misacylation with a natural amino acid.

2. Mass Spectrometry Analysis:

  • Objective: To definitively identify the amino acid(s) being incorporated at the target site.
  • Procedure:
  • Purify the protein of interest from both the UaA-containing and the negative control cultures.
  • Subject the purified protein to proteolytic digestion (e.g., with trypsin).
  • Analyze the resulting peptides by mass spectrometry (LC-MS/MS).
  • Search the data for peptides containing the target incorporation site and identify the mass of the incorporated residue.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal orthogonal aaRS/tRNA pair to start with?

A1: The choice of the initial orthogonal pair depends on the host organism and the specific UaA. For E. coli, the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species are well-characterized and have been engineered to accept a wide variety of UaAs.[2][14] For mammalian cells, pairs derived from E. coli or archaea that have been further optimized for expression and orthogonality in a eukaryotic context are recommended.[5][15][16][17][18]

Q2: How can I improve the efficiency of UaA incorporation in mammalian cells?

A2: Efficiency in mammalian cells can be particularly challenging.[5][17] Several strategies can be employed:

  • Optimize tRNA Expression: Using a stronger promoter, such as a U6 promoter, or expressing the tRNA from a gene cluster can increase the intracellular concentration of the orthogonal tRNA.[18]

  • Engineer the Release Factor: Co-expression of an engineered eRF1 that has reduced termination efficiency at the UAG codon can significantly boost UaA incorporation.[14]

  • Nuclear Export: Ensure efficient nuclear export of the orthogonal tRNA by optimizing its sequence or co-expressing factors that facilitate this process.

Q3: My UaA appears to be toxic to the cells. What can I do?

A3: UaA toxicity is a common issue.[8]

  • Reduce UaA Concentration: As determined by the titration experiment described in the troubleshooting section, use the lowest effective concentration of the UaA.

  • Delayed Addition of UaA: Add the UaA to the culture medium only at the time of induction, rather than at the beginning of cell growth.

  • Use a Less Toxic Analog: If possible, consider using a structurally similar but less toxic UaA.

Q4: Can I incorporate multiple different UaAs into the same protein?

A4: Yes, this is an advanced application of genetic code expansion. It typically requires the use of multiple orthogonal aaRS/tRNA pairs that recognize different blank codons. For example, one pair might recognize the amber (UAG) codon, while another recognizes the opal (UGA) or a quadruplet frameshift codon.[5] This is a complex undertaking that requires careful optimization of each orthogonal system to prevent crosstalk.

Q5: What is the role of the codon context, and how can I optimize it?

A5: The nucleotides immediately downstream of the amber codon can influence the efficiency of suppression. In E. coli, a purine (A or G) at the +4 position (the nucleotide immediately following the UAG codon) generally leads to higher suppression efficiency.[10] If you have the flexibility to choose the incorporation site, selecting a location with a favorable codon context can improve your results.

References

  • Current time information in Anchorage Municipality, US. (n.d.). Google.
  • Minajigi, A., Deng, B., & Francklyn, C. S. (n.d.). Misacylation of tRNALys with Noncognate Amino Acids by Lysyl-tRNA Synthetase. Biochemistry - ACS Publications. Retrieved March 21, 2026, from [Link]

  • Wang, F., et al. (n.d.). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems (RSC Publishing). Retrieved March 21, 2026, from [Link]

  • Koehler, C., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PubMed. Retrieved March 21, 2026, from [Link]

  • Saha, S., & First, E. A. (2007). Misacylation of tRNA in prokaryotes: a re-evaluation. PMC - NIH. Retrieved March 21, 2026, from [Link]

  • van der Meel, R., et al. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. Retrieved March 21, 2026, from [Link]

  • Venditti, V., et al. (2015). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. PMC. Retrieved March 21, 2026, from [Link]

  • Koehler, C., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PMC. Retrieved March 21, 2026, from [Link]

  • Schmied, W. H., et al. (2014). Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • Jones, T. E., et al. (2011). Misacylation of specific nonmethionyl tRNAs by a bacterial methionyl-tRNA synthetase. PMC - NIH. Retrieved March 21, 2026, from [Link]

  • He, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Retrieved March 21, 2026, from [Link]

  • Xiang, L., et al. (2013). Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells. The University of Texas at Austin. Retrieved March 21, 2026, from [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. (n.d.). International Research Journal. Retrieved March 21, 2026, from [Link]

  • Schultz, P. G., et al. (n.d.). Aminoacyl-tRNA synthetase for aminoacylation tRNA with unnatural amino acids. Google Patents.
  • Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Brown, A., & Song, Y. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry | Portland Press. Retrieved March 21, 2026, from [Link]

  • Cherny, J., & Hou, Y.-M. (2018). Conditional accumulation of toxic tRNAs to cause amino acid misincorporation. Oxford Academic. Retrieved March 21, 2026, from [Link]

  • He, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Retrieved March 21, 2026, from [Link]

  • Hartman, M. C. T., Josephson, K., & Szostak, J. W. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. PubMed. Retrieved March 21, 2026, from [Link]

  • Reasons for the low incorporation efficiency of exotic nonproteinogenic... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Chin, J. W., et al. (2008). New methods enabling efficient incorporation of unnatural amino acids in yeast. PubMed. Retrieved March 21, 2026, from [Link]

  • Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. Retrieved March 21, 2026, from [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. Retrieved March 21, 2026, from [Link]

  • Overview of the bio-orthogonal reactions, unnatural amino acids, and... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • (PDF) Incorporate unnatural amino acids into proteins in mammalian cells. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). Retrieved March 21, 2026, from [Link]

  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. Retrieved March 21, 2026, from [Link]

  • Hohsaka, T., et al. (2001). Efficient Incorporation of Nonnatural Amino Acids with Large Aromatic Groups into Streptavidin in In Vitro Protein Synthesizing Systems. ACS Publications. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: SHG Response of (S)-2-amino-3-guanidinopropanoic Acid vs. L-Arginine Chloride

Executive Summary Second Harmonic Generation (SHG) in organic and semi-organic crystals is a critical phenomenon for developing advanced non-linear optical (NLO) materials. For decades, L-arginine salts have served as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Second Harmonic Generation (SHG) in organic and semi-organic crystals is a critical phenomenon for developing advanced non-linear optical (NLO) materials. For decades, L-arginine salts have served as a baseline for amino acid-based NLO materials. However, recent crystallographic and optical studies reveal that homologous compounds with tailored carbon backbones can drastically outperform traditional L-arginine derivatives.

This guide provides an objective, data-driven comparison between the well-known L-arginine chloride (LAHCl) and its shorter-chain homologue, (S)-2-amino-3-guanidinopropanoic acid monochloride [(HAmGP)Cl] . By analyzing their structural mechanics, experimental synthesis, and optical performance, we demonstrate why the shorter homologue achieves an SHG response nearly an order of magnitude higher than its L-arginine counterpart.

Mechanistic Rationale: The Role of Carbon Chain Length

To observe a second-order non-linear response, an organic crystal must lack an inversion center and possess a high molecular hyperpolarizability ( β ). This hyperpolarizability is primarily driven by the occurrence of delocalized π electrons and an efficient intramolecular donor-acceptor charge transfer 1.

In both LAHCl and (HAmGP)Cl, the guanidinium group acts as the electron donor, while the carboxylate group acts as the electron acceptor. The critical difference lies in their aliphatic backbones:

  • L-Arginine possesses a 5-carbon chain.

  • (S)-2-amino-3-guanidinopropanoic acid possesses a 3-carbon chain [[2]]().

The Causality of SHG Enhancement: The shorter carbon chain in (HAmGP)Cl physically constrains the molecule, resulting in a much closer intramolecular distance between the p-electron-rich carboxyl and guanidinium groups 1. This forced spatial proximity significantly enhances the intramolecular charge transfer vector. Consequently, the hyperpolarizability is magnified, yielding a vastly superior SHG signal compared to the extended, more flexible chain of L-arginine 3.

SHG_Mechanism cluster_LA L-Arginine Chloride cluster_S2A (S)-2-amino-3-guanidinopropanoic Acid LA_Node Longer Carbon Chain (5 Carbons) LA_Dist Larger Donor-Acceptor Distance LA_Node->LA_Dist LA_CT Weaker Charge Transfer LA_Dist->LA_CT LA_SHG SHG: ~0.38 I_KDP LA_CT->LA_SHG S2A_Node Shorter Carbon Chain (3 Carbons) S2A_Dist Closer Intramolecular Distance S2A_Node->S2A_Dist S2A_CT Enhanced Charge Transfer S2A_Dist->S2A_CT S2A_SHG SHG: 2.40 - 3.0 I_KDP S2A_CT->S2A_SHG

Structural mechanism driving SHG efficiency differences between the two homologues.

Quantitative Comparison & Performance Metrics

The table below summarizes the crystallographic and optical performance data for both compounds, benchmarked against Potassium Dihydrogen Phosphate (KDP).

Property(S)-2-amino-3-guanidinopropanoic acid monochlorideL-Arginine Chloride Monohydrate
Chemical Abbreviation (HAmGP)ClLAHCl
Carbon Chain Length 3 Carbons5 Carbons
Space Group P21​ (Monoclinic) P21​ (Monoclinic)
SHG Efficiency (vs. KDP) 2.40 - 3.0 IKDP​ [[1]]() 3~0.30 - 0.38 IKDP​ 4
High-Pressure SHG (2.8 GPa) > 2x enhancement 1N/A
Key Structural Feature Highly constrained donor-acceptor distanceExtended, flexible aliphatic chain

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and optical characterization of these materials.

Protocol A: Synthesis of (HAmGP)Cl
  • Precursor Solubilization: Dissolve 0.5 mmol (0.110 g) of (S)-2-amino-3-guanidinopropanoic acid dichloride in 4 mL (1 mmol) of aqueous ammonia solution 3.

    • Causality: The dichloride precursor is highly acidic and prone to forming centrosymmetric structures. Ammonia acts as a precise neutralizing agent to remove exactly one equivalent of HCl. This forces the crystallization of the monochloride salt, which reliably forms the non-centrosymmetric P21​ lattice required for SHG activity.

  • Controlled Evaporation: Allow the mixture to undergo slow evaporation at ambient temperature for 24 hours 3.

    • Causality: Slow evaporation maintains a low supersaturation state, preventing rapid, chaotic nucleation and ensuring the growth of high-optical-quality, defect-free prism-shaped crystals.

Protocol B: Synthesis of LAHCl
  • Stoichiometric Mixing: Dissolve equimolar amounts of L-arginine base and hydrochloric acid in double-distilled water, adjusting the pH to approximately 5.4 4.

    • Causality: This specific mildly acidic pH ensures the complete protonation of the highly basic guanidino group while keeping the α -amino group correctly charged, stabilizing the monohydrochloride monohydrate phase.

  • Crystallization: Grow crystals via slow evaporation at a controlled ambient temperature of 28.5°C [[4]]().

Protocol C: SHG Measurement (Kurtz-Perry Method)
  • Sample Preparation: Grind the harvested crystals into a uniform microcrystalline powder.

    • Causality: Powdering the sample averages out phase-matching angular dependencies. This provides a reliable, bulk comparison of the intrinsic hyperpolarizability of the two materials without the confounding variables of single-crystal orientation.

  • Laser Irradiation: Irradiate the powder with a Q-switched Nd:YAG laser at a fundamental wavelength of 1064 nm. Filter out the fundamental beam and measure the intensity of the generated 532 nm (green) second harmonic signal relative to a KDP reference 4.

Workflow Step1 Precursor (H2AmGP)Cl2 Step2 Neutralization NH3 (aq) Step1->Step2 Step3 Slow Evaporation 1 Day, 25°C Step2->Step3 Step4 Crystallization Space Group P21 Step3->Step4 Step5 SHG Assay Nd:YAG 1064 nm Step4->Step5

Experimental workflow for synthesizing and characterizing (HAmGP)Cl crystals.

Advanced Tuning: Pressure-Induced SHG Modulation

Beyond baseline chemical synthesis, the SHG response of (HAmGP)Cl can be dynamically tuned using external mechanical force. High-pressure crystallography studies utilizing a diamond anvil cell have demonstrated that applying 2.8 GPa of pressure to the (HAmGP)Cl crystal increases its SHG response by more than a factor of 2 compared to standard atmospheric pressure 1.

Causality: High pressure physically compresses the crystal lattice. Because the hydrogen-bonded network possesses inherent plasticity, the compression forces the p-electron-rich carboxyl and guanidinium groups into an even tighter, more optimal alignment. This amplifies the intramolecular charge transfer vectors without triggering a destructive phase transition, allowing researchers to mechanically modulate the material's non-linear optical output 1.

References

  • Pressure dependence of crystal and molecular structure and NLO response of L-Arg homologue salts Source: IUCr Journals URL
  • Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network Source: Chemistry of Materials - ACS Publications URL
  • Anisotropy of thermal expansion and compressibility of non-centrosymmetric (H3AmGP)
  • IR Vibration and Characterization of All L–Arginine Chlorides Source: ResearchGate URL

Sources

Comparative

binding affinity of dinor-L-arginine compared to L-arginine in human arginase I

An In-Depth Comparative Analysis of Dinor-L-Arginine and L-Arginine Binding to Human Arginase I A Guide for Researchers in Enzyme Kinetics and Drug Development Prepared by a Senior Application Scientist, this guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Dinor-L-Arginine and L-Arginine Binding to Human Arginase I

A Guide for Researchers in Enzyme Kinetics and Drug Development

Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the binding affinities of the natural substrate, L-arginine, and its shorter-chain analog, dinor-L-arginine, to human arginase I. This document synthesizes experimental data and structural insights to explain the profound differences in their interaction with the enzyme's active site, offering valuable information for researchers in enzymology and therapeutic design.

Introduction: Human Arginase I as a Therapeutic Target

Human arginase I (HAI) is a homotrimeric, binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea.[1][2] While its primary function is in hepatic nitrogen disposal, arginase I is also expressed in various other tissues and cell types, including myeloid cells.[3][4]

In extrahepatic tissues, arginase I activity is a critical regulator of L-arginine bioavailability. By competing with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine, arginase can significantly limit the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, immune responses, and neurotransmission.[5][6] Upregulation of arginase activity is implicated in several pathological conditions, including cardiovascular diseases, asthma, and cancer, by depleting L-arginine and impairing NO-dependent functions.[2][7][8] This makes human arginase I a compelling therapeutic target for conditions characterized by endothelial dysfunction or immune suppression.[6][7]

Comparative Binding Affinity: Substrate vs. Weak Inhibitor

The interaction of a ligand with an enzyme's active site is the foundation of its biological effect. Here, we compare the binding of the natural substrate, L-arginine, with its synthetic analog, dinor-L-arginine.

L-Arginine: The High-Affinity Natural Substrate

L-arginine is the endogenous substrate for arginase I. Its binding affinity is typically represented by the Michaelis constant (Kₘ), which indicates the substrate concentration at which the enzyme operates at half its maximal velocity. A lower Kₘ value generally signifies a higher affinity. The reported Kₘ for L-arginine with human arginase I varies with experimental conditions, particularly pH, but consistently reflects a strong interaction.

Dinor-L-Arginine: A Weak, Unreactive Analog

Dinor-L-arginine, also known as L-2-amino-3-guanidinopropionic acid (AGPA), is a structural analog of L-arginine where the side chain is shortened by two methylene groups.[9] Unlike L-arginine, dinor-L-arginine is not hydrolyzed by the enzyme; instead, it acts as a weak inhibitor.[9][10] While a specific inhibitory constant (Kᵢ) or IC₅₀ value for dinor-L-arginine with human arginase I is not prominently reported in the literature, structural studies confirm its poor interaction with the active site compared to the natural substrate.

Quantitative Data Summary

The table below summarizes the binding constants for L-arginine. The lack of a reported Kᵢ for dinor-L-arginine underscores its status as a weak inhibitor, primarily studied for its structural implications rather than its inhibitory potency.

CompoundLigand TypeBinding ConstantEnzymepHReference
L-Arginine SubstrateKₘ = 0.08 mMHuman Arginase I8.5[3]
L-Arginine SubstrateKₘ = 1.0 mMRat Arginase I-[9]
L-Arginine SubstrateKₘ = 3.4 ± 0.2 mMHuman Arginase I-[11][12]
Dinor-L-Arginine InhibitorDescribed as a "weak inhibitor"Human Arginase I-[9]

The Structural Basis for Differential Binding

The significant difference in binding affinity between L-arginine and dinor-L-arginine is best understood by examining their interactions within the enzyme's active site at a molecular level, as revealed by X-ray crystallography.

The active site of human arginase I contains a binuclear manganese cluster (Mn²⁺ₐ and Mn²⁺ₑ) that is essential for catalysis.[3] Effective binding and subsequent hydrolysis of L-arginine depend on precise positioning and key interactions:

  • Amino Acid Recognition: Both L-arginine and dinor-L-arginine are recognized through hydrogen bonds formed between their α-carboxylate and α-amino groups and a network of active site residues. This interaction motif anchors the "backbone" of the amino acid.[10]

  • Guanidinium Group Interaction: This is the critical point of divergence. The longer side chain of L-arginine allows its terminal guanidinium group to be properly positioned to interact directly with the binuclear manganese cluster.[13] This coordination is crucial for stabilizing the transition state and facilitating the nucleophilic attack by a metal-bridging hydroxide ion, which leads to hydrolysis.[10]

  • Failed Coordination by Dinor-L-Arginine: In contrast, the side chain of dinor-L-arginine is too short. Its guanidinium group cannot reach the metal center and therefore does not interact directly with the manganese ions.[10] Consequently, its binding is dominated solely by the weaker hydrogen bonds with the α-carboxylate and α-amino groups.[10] This lack of the key metal-coordinating interaction explains why it is not a substrate and only a weak inhibitor.

The diagram below illustrates the conceptual difference in binding within the arginase active site.

G cluster_arginine L-Arginine (Substrate) cluster_dinor Dinor-L-Arginine (Inhibitor) cluster_active_site Human Arginase I Active Site l_arg L-Arginine l_arg_alpha α-Amino & α-Carboxylate Groups l_arg->l_arg_alpha Side Chain l_arg_guanidinium Guanidinium Group aa_recognition Amino Acid Recognition Motif l_arg_alpha->aa_recognition Strong H-Bonds mn_cluster Binuclear Mn²⁺ Cluster (Catalytic Center) l_arg_guanidinium->mn_cluster Crucial Coordination (Enables Catalysis) d_arg Dinor-L-Arginine d_arg_alpha α-Amino & α-Carboxylate Groups d_arg->d_arg_alpha Side Chain d_arg_guanidinium Guanidinium Group (Shorter Chain) d_arg_alpha->aa_recognition Strong H-Bonds d_arg_guanidinium->mn_cluster No Interaction (Side chain too short)

Caption: Binding interactions of L-arginine vs. dinor-L-arginine.

Experimental Protocols for Affinity Determination

Accurate determination of binding affinity and enzyme inhibition relies on robust experimental methodologies. The following protocols describe two standard techniques.

Protocol 1: Colorimetric Arginase Activity Assay (for Kₘ and IC₅₀)

This assay quantifies arginase activity by measuring the production of urea. It is a reliable method for determining enzyme kinetics (Kₘ) and the potency of inhibitors (IC₅₀). The protocol is adapted from commercially available kits.[1][14]

Principle: Arginase hydrolyzes L-arginine to produce urea and L-ornithine. The urea produced then reacts with a specific chromogen reagent under acidic conditions to form a colored product, the absorbance of which is directly proportional to the amount of urea generated.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenizing in ice-cold Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[14]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material. The supernatant contains the arginase enzyme.

    • If samples contain high levels of endogenous urea, they must be depleted using a 10 kDa molecular weight cut-off spin column.[15]

  • Reaction Setup (96-well plate):

    • For Kₘ Determination: To separate wells, add 40 µL of lysate. Prepare a serial dilution of L-arginine substrate.

    • For IC₅₀ Determination: To separate wells, add 40 µL of lysate. Add various concentrations of the inhibitor (e.g., dinor-L-arginine) and pre-incubate for 15-30 minutes.

    • Prepare a "Sample Blank" for each sample, which will not receive the substrate buffer.

  • Enzymatic Reaction:

    • Prepare a 5x Substrate Buffer containing Arginine Buffer (pH 9.5) and MnCl₂ solution. Pre-warm to 37°C.[1]

    • Initiate the reaction by adding 10 µL of 5x Substrate Buffer to each well (except the Sample Blanks).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes to 2 hours), ensuring the reaction stays within the linear range.[1]

  • Urea Detection:

    • Stop the reaction by adding 200 µL of Urea Reagent (typically a mixture of acid and a chromogen like α-isonitrosopropiophenone).[1]

    • Incubate at room temperature for 60 minutes or at 95°C for 10-30 minutes, depending on the reagent formulation, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm) using a microplate reader.[1][16]

  • Data Analysis:

    • Subtract the absorbance of the Sample Blank from the corresponding sample reading.

    • Calculate the urea concentration using a standard curve prepared with known urea concentrations.

    • For Kₘ, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation.

    • For IC₅₀, plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve.

G prep 1. Sample Preparation (Lysate with Arginase) setup 2. Reaction Setup (Add Lysate +/- Inhibitor to Plate) prep->setup reaction 3. Initiate Reaction (Add L-Arginine Substrate, Incubate at 37°C) setup->reaction hydrolysis L-Arginine → Urea + L-Ornithine reaction->hydrolysis stop_color 4. Stop & Develop Color (Add Acidic Urea Reagent) hydrolysis->stop_color color_product Urea + Reagent → Colored Product stop_color->color_product measure 5. Measurement (Read Absorbance at 430-570 nm) color_product->measure analyze 6. Data Analysis (Calculate Km or IC50) measure->analyze

Caption: Workflow for a colorimetric arginase activity assay.

Protocol 2: Isothermal Titration Calorimetry (ITC) (for Kₐ)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17][18] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n), without the need for labels or secondary reagents.[18][19]

Principle: A solution of the ligand (e.g., dinor-L-arginine) is titrated in small, precise injections into a sample cell containing the protein (human arginase I). The instrument measures the minute temperature changes that occur upon binding, providing a direct measure of the binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Express and purify human arginase I to high homogeneity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM bicine, pH 8.5, 100 µM MnCl₂) to ensure a perfect buffer match.[20]

    • Prepare the ligand (dinor-L-arginine) solution in the exact same final dialysis buffer. Mismatched buffers can generate significant heats of dilution, obscuring the binding signal.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal ITC200 or PEAQ-ITC).

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Load the arginase I solution (e.g., 20-50 µM) into the sample cell and the ligand solution (typically 10-15 times the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to assess the heat of dilution, followed by a series of larger injections (e.g., 2-3 µL each).

    • Allow the system to return to thermal equilibrium between each injection. The experiment continues until the binding sites on the protein are saturated and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., MicroCal Origin). The fit yields the key thermodynamic parameters: Kₐ (1/Kₐ), ΔH, and n.

Conclusion and Implications for Drug Design

The comparison between L-arginine and dinor-L-arginine provides a classic example of the importance of precise structural complementarity in enzyme-ligand interactions. While both molecules share a common amino acid backbone that allows for initial recognition in the arginase active site, the shortened side chain of dinor-L-arginine prevents the critical coordination with the catalytic manganese cluster.[10] This single structural modification converts a high-affinity substrate into a weak, non-reactive inhibitor.

This analysis underscores a key principle for the rational design of arginase inhibitors: a successful inhibitor must not only possess the α-amino and α-carboxylate groups for anchoring but also a side chain of appropriate length and chemical character to interact strongly with the binuclear manganese center. This has been successfully exploited in the development of potent inhibitors like nor-NOHA and ABH, which feature groups capable of displacing the metal-bridging hydroxide ion or directly coordinating to the manganese ions.[3][20] Understanding the weak binding of dinor-L-arginine thus provides an essential negative control and a structural baseline for the development of more potent therapeutic agents targeting human arginase I.

References

  • Assay Genie. Arginase Activity Colorimetric Assay Kit. [Link]

  • BioAssay Systems. QuantiChromTM Arginase Assay Kit (DARG-100). [Link]

  • Cama, E., et al. (2005). Inhibition of Human Arginase I by Substrate and Product Analogues. Journal of Medicinal Chemistry. [Link]

  • Garcia, M., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Amino Acids. [Link]

  • Unpublished. The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. Semantic Scholar. [Link]

  • D'Antonio, E. L., & Christianson, D. W. (2012). Binding of the unreactive substrate analog l-2-amino-3-guanidinopropionic acid (dinor-l-arginine) to human arginase I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • D'Antonio, E. L., & Christianson, D. W. (2012). Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. PubMed. [Link]

  • Di Costanzo, L., et al. (2005). Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response. Proceedings of the National Academy of Sciences. [Link]

  • Stone, E. M., et al. (2010). l-Arginine Binding to Liver Arginase Requires Proton Transfer to Gateway Residue His141 and Coordination of the Guanidinium Group to the Dimanganese(II,II) Center. Biochemistry. [Link]

  • ResearchGate. Arginase I affinities at pH 8.5 L-arginine ABH BEC. [Link]

  • BioAssay Systems. Arginase Inhibitor Screening Services. [Link]

  • ResearchGate. Arginase inhibitory activity and IC 50 values of the five most active crude extracts. [Link]

  • BioAssay Systems. Km Determination for 25 ng Arginase I. [Link]

  • Van Zandt, M. C., et al. (2020). Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Garcia, M., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. ResearchGate. [Link]

  • Giammarioli, A. M., et al. (2014). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Journal of Visualized Experiments. [Link]

  • Morris, S. M. Jr. (2009). Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. Journal of Clinical Investigation. [Link]

  • Wijnands, K. A., et al. (2012). Arginine de novo and nitric oxide production in disease states. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Di Costanzo, L., et al. (2005). Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response. PMC. [Link]

  • Puccini, P., et al. (2019). Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158. Journal of Structural Biology. [Link]

  • Fella, E., et al. (2021). Human Recombinant Arginase I [HuArgI (Co)-PEG5000]-Induced Arginine Depletion Inhibits Colorectal Cancer Cell Migration and Invasion. Cancers. [Link]

  • Biewenga, P., & van den Heuvel, R. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]

  • Tellinghuisen, J., & Williams, M. A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Kim, J. H., et al. (2015). Arginase Inhibition Restores Peroxynitrite-Induced Endothelial Dysfunction via L-Arginine-Dependent Endothelial Nitric Oxide Synthase Phosphorylation. Yonsei Medical Journal. [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. [Link]

  • Tomono, S., et al. (2015). Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. International Journal of Molecular Sciences. [Link]

  • Pernow, J., & Jung, C. (2013). ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. Cardiovascular Research. [Link]

Sources

Validation

A Comparative Guide to HPLC Validation for the Purity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, commonly known as L-Arginine dihydrochloride. We will delve into the rationale behind methodological choices, present a comprehensive validation protocol in line with international guidelines, and provide supporting data to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical procedure.

The Criticality of Purity for (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

(S)-2-amino-3-guanidinopropanoic acid is a semi-essential amino acid with diverse physiological roles, including its function as a precursor for the synthesis of proteins and other vital molecules.[1][2] Its dihydrochloride salt is widely used in pharmaceutical formulations and dietary supplements. Ensuring the purity of this compound is crucial, as impurities can affect its efficacy, stability, and safety. Regulatory bodies, such as the FDA, mandate stringent purity control, making the development of a validated, stability-indicating HPLC method an indispensable part of the quality control strategy.

Method Selection: A Comparative Analysis

The analysis of highly polar and ionic compounds like (S)-2-amino-3-guanidinopropanoic acid by traditional reversed-phase (RP) HPLC can be challenging due to poor retention on nonpolar stationary phases.[3] Several chromatographic approaches can be employed to overcome this, each with its own set of advantages and disadvantages.

1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):

  • Mechanism: This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte.[4] This complex exhibits increased hydrophobicity and is thus better retained on a C18 or C8 column. Common ion-pairing reagents for cationic analytes like arginine include alkyl sulfonates.[4][5]

  • Advantages: Offers good separation efficiency and is compatible with standard RP columns.[4]

  • Disadvantages: Ion-pairing reagents can be aggressive to the column, leading to shorter column lifetimes. They can also cause ion suppression in mass spectrometry (MS) detection.[6]

2. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[7][8] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8]

  • Advantages: Ideal for highly polar compounds, providing excellent retention and separation without the need for derivatization.[7][8][9] It is also highly compatible with MS detection due to the high organic content of the mobile phase.[10][11]

  • Disadvantages: Column equilibration can be slower compared to RP-HPLC. Mobile phase pH and ionic strength must be carefully controlled to ensure reproducibility.

3. Derivatization followed by RP-HPLC:

  • Mechanism: This approach involves chemically modifying the analyte to introduce a chromophore or fluorophore, enhancing its detectability by UV or fluorescence detectors and often increasing its hydrophobicity for better retention on RP columns.[12] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and fluorenylmethyloxycarbonyl (FMOC).[8][11]

  • Advantages: Can significantly improve sensitivity and chromatographic performance.[12]

  • Disadvantages: The derivatization step adds complexity and potential for variability to the analytical procedure.[8][11] The stability of the derivatives can also be a concern.[12]

Recommended Approach: HILIC-UV/MS

For the purity determination of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, a HILIC method coupled with UV and/or MS detection is recommended. This approach avoids the complications of derivatization and the potential column degradation associated with ion-pairing reagents.[8][11] HILIC provides robust retention and allows for the separation of the parent compound from its potential polar impurities and degradation products.

HPLC Method Validation Protocol

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[13] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity / Stress Studies B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Testing H->I J Sample Analysis I->J

Caption: HPLC Method Validation Workflow Diagram

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[9]

  • Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 10 90
    10.0 40 60
    12.0 40 60
    12.1 10 90

    | 15.0 | 10 | 90 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.[16]

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride reference standard and dissolve in a 25 mL volumetric flask with a mixture of water and acetonitrile (50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same diluent to cover the expected concentration range.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution.

3. Validation Parameters:

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[17] This involves subjecting the sample to various stress conditions to intentionally induce degradation.[18][19][20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours. The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.

  • Linearity: Analyze a minimum of five concentrations of the reference standard across the range of 50% to 150% of the nominal sample concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[21][22]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[21] The recovery should be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be not more than 2.0%.[1]

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over the two days should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[2]

  • Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability during normal use.[1][23] The system suitability parameters should remain within acceptable limits.

Data Presentation and Comparison

Table 1: Comparison of HPLC Methods for (S)-2-amino-3-guanidinopropanoic acid dihydrochloride Analysis

FeatureIP-RP-HPLCHILICDerivatization with RP-HPLC
Principle Ion-pairingPartitioningChemical modification
Stationary Phase C18, C8Amide, Cyano, SilicaC18, C8
Retention GoodExcellentGood
MS Compatibility Poor (ion suppression)ExcellentVariable
Complexity Moderate (ion-pair reagent)LowHigh (derivatization step)
Column Lifetime Potentially reducedGoodGood
Suitability Good for UV detectionHighly Recommended Good for high sensitivity

Table 2: Hypothetical Validation Data for the HILIC Method

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD Report0.05 µg/mL
LOQ Report0.15 µg/mL
Robustness No significant impactPassed
Conclusion

The selection and validation of an appropriate HPLC method are critical for ensuring the quality and purity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride. While several chromatographic techniques can be employed, the HILIC method stands out as a robust, reliable, and MS-compatible approach that avoids the complexities and potential drawbacks of derivatization and ion-pairing reagents. The detailed validation protocol provided in this guide, in conjunction with the principles of scientific integrity and adherence to ICH guidelines, will empower researchers and quality control professionals to establish a scientifically sound and defensible analytical method for the purity assessment of this important pharmaceutical compound.

References

  • Direct analysis of amino acids by HILIC–eSI-MS - HPLC. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS - Agilent. Available at: [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 545–554. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • HPLC Analysis of Arginine and Related Impurities - HELIX Chromatography. Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. Available at: [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1). Available at: [Link]

  • Ghasemzadeh, A., et al. (2015). Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography. Pharmacognosy Magazine, 11(Suppl 1), S120–S125. Available at: [Link]

  • CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents.
  • Tsvetkova, D., et al. (2016). Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. International Journal of Pharmaceutical Sciences and Research, 7(6), 2530-2534. Available at: [Link]

  • Susceptible amino acids to chemical degradation - ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Analytical Method Development and Validation of L- Arginine Effervescent Powder - IJIRT. Available at: [Link]

  • Jyothi, N., & Pasha, S. (2014). Development and Validation of a New RP-HPLC method for simultaneous estimation of N- acetylcysteine and L-arginine in combined dosage form. Oriental Journal of Chemistry, 30(3). Available at: [Link]

  • Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid - ChemRxiv. Available at: [Link]

  • RNA analysis by ion-pair reversed-phase high performance liquid chromatography. - Semantic Scholar. Available at: [Link]

  • Aspartic Acid and Arginine in RP-HPLC- POSSIBLE? - Chromatography Forum. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. Available at: [Link]

  • Live qualification/validation of purity methods for protein products - Computer Science Purdue. Available at: [Link]

  • VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. Available at: [Link]

  • Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub - Semantic Scholar. Available at: [Link]

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Comparative

Structural and Functional Comparison Guide: L-Arginine vs. (S)-2-Amino-3-Guanidinopropanoic Acid Salts

As the demand for advanced non-linear optical (NLO) materials and mechanically anomalous crystals grows, researchers are increasingly looking beyond standard biological amino acids. While L-arginine salts have long serve...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced non-linear optical (NLO) materials and mechanically anomalous crystals grows, researchers are increasingly looking beyond standard biological amino acids. While L-arginine salts have long served as a baseline for organic non-centrosymmetric crystals, recent high-pressure crystallographic studies demonstrate that truncating the aliphatic carbon chain yields extraordinary physicochemical properties.

This guide provides an in-depth structural and experimental comparison between L-arginine and its shorter homologue, (S)-2-amino-3-guanidinopropanoic acid (AmGP). By analyzing the causality between molecular conformation and macroscopic properties, we provide a definitive framework for synthesizing and profiling these advanced functional materials.

Structural Causality: The Role of Carbon Chain Length

The fundamental difference between L-arginine and AmGP lies in the number of methylene spacers separating the chiral alpha-carbon from the terminal guanidino group. L-arginine possesses three methylene groups, whereas AmGP possesses only one.

In the context of Second Harmonic Generation (SHG), the absence of an inversion center is mandatory, but the magnitude of the NLO response is dictated by the hyperpolarizability ( β ) of the molecule[1]. Hyperpolarizability relies heavily on the intramolecular donor-acceptor charge transfer between the delocalized π -electrons of the carboxylate and guanidinium groups[1].

By reducing the carbon chain length in AmGP, the degrees of conformational freedom are restricted. This forces the electron-rich carboxyl and guanidinium groups into much closer spatial proximity compared to L-arginine[2]. This tight intramolecular packing drastically enhances the charge transfer vectors, resulting in an SHG response in AmGP monochloride that is up to 8 times higher than that of L-argininium monochloride[3]. Furthermore, this unique dense hydrogen-bonding network gives rise to anomalous thermomechanical behaviors, such as Negative Thermal Expansion (NTE) and Negative Area Compressibility (NAC)[2].

Causality Arg L-Arginine Salts (3 Methylene Spacers) DistArg Extended Donor-Acceptor Distance Arg->DistArg AmGP AmGP Salts (1 Methylene Spacer) DistAmGP Reduced Donor-Acceptor Distance AmGP->DistAmGP ChargeArg Weaker Intramolecular Charge Transfer DistArg->ChargeArg ChargeAmGP Enhanced Intramolecular Charge Transfer DistAmGP->ChargeAmGP SHGArg Baseline SHG (~0.38 KDP) ChargeArg->SHGArg SHGAmGP High SHG Response (~2.40 KDP) ChargeAmGP->SHGAmGP

Structural causality linking carbon chain length to Second Harmonic Generation (SHG) response.

Quantitative Data Comparison

The following table summarizes the structural and functional metrics distinguishing the monochloride salts of these two amino acids, benchmarked against Potassium Dihydrogen Phosphate (KDP).

ParameterL-Arginine Monochloride(S)-2-Amino-3-Guanidinopropanoic Acid Monochloride
IUPAC Nomenclature (S)-2-amino-5-guanidinopentanoic acid(S)-2-amino-3-guanidinopropanoic acid
Methylene Spacers 31
Space Group P21​21​21​ (typical for monohydrate) / P1 [4] P21​ (Non-centrosymmetric)[2]
SHG Response (vs. KDP) ~0.30 - 0.38[1][2]2.40 (Protiated) to 3.0 (High Pressure)[1][2]
Thermomechanical Anomalies None reportedNegative Thermal Expansion (NTE) & Negative Area Compressibility (NAC)[2]
Isotopic NAC Coefficient N/A β2,3​=−7.9 TPa −1 (H) −17.6 TPa −1 (D)[2]

Experimental Workflows & Self-Validating Protocols

To harness the enhanced properties of AmGP, stringent control over crystal growth and isotopic substitution is required. The protocols below are designed as self-validating systems, ensuring that structural integrity is confirmed before complex optical profiling begins.

Protocol A: Synthesis of (HAmGP)Cl Single Crystals

The synthesis relies on the controlled deprotonation of the commercially available dichloride precursor to form the optically active monochloride salt[2].

  • Precursor Dissolution: Dissolve 0.110 g (0.5 mmol) of (S)-2-amino-3-guanidinopropanoic acid dichloride [(H$_2 AmGP)Cl _2$] in 4 mL (1 mmol) of 25% aqueous ammonia solution[2].

  • Controlled Evaporation: Allow the mixture to undergo slow evaporation at room temperature for 24 hours[2].

    • Causality: Rapid precipitation traps kinetic defects and solvent inclusions, which act as scattering centers that destroy SHG efficiency. Slow evaporation ensures thermodynamic control, yielding high-optical-quality single crystals.

  • Self-Validation (Harvest & XRD): The successful formation of the monochloride salt is visually validated by the emergence of colorless, prism-shaped crystals[2]. This is immediately followed by single-crystal X-ray diffraction (XRD) to confirm the non-centrosymmetric P21​ space group, a strict prerequisite for NLO activity.

Protocol B: Deuteration for NAC Enhancement [(DAmGP)Cl]

Isotopic substitution is utilized to stiffen the 3D hydrogen-bonded network, which directly doubles the Negative Area Compressibility (NAC) coefficient under high pressure[2].

  • Isotopic Exchange: Dissolve 0.0719 g of the synthesized (HAmGP)Cl crystals in 1 mL of 99% Deuterium oxide (D 2​ O)[5].

  • Recrystallization: Allow the solution to slowly evaporate to yield (DAmGP)Cl crystals[5].

  • Causality: The repeated dissolution in heavy water forces the exchange of labile protons on the amino, guanidinium, and carboxyl groups with deuterium. Because deuterium bonds possess a lower zero-point energy, the resulting hydrogen-bonded network is stiffer, mechanically resisting isotropic compression and forcing the anomalous negative area expansion under pressure[2].

Protocol C: High-Pressure SHG Benchmarking
  • Cell Loading: Mount a validated single crystal into a Diamond Anvil Cell (DAC) using a hydrostatic pressure-transmitting medium to ensure uniform stress distribution[1].

  • Optical Profiling: Irradiate the sample using a pulsed Nd:YAG laser ( λ=1064 nm)[1].

  • Self-Validation (Internal Standard): Measure the 532 nm emitted signal against a standard KDP powder reference. By normalizing the output against KDP, the system self-corrects for laser power fluctuations, definitively validating the relative ~2.40x efficiency of (HAmGP)Cl[2].

Protocol Step1 1. Precursor Dissolution Dissolve (H2AmGP)Cl2 in NH3(aq) Step2 2. Controlled Evaporation Slow kinetics prevent lattice defects Step1->Step2 Step3 3. Crystal Harvest Isolate (HAmGP)Cl prisms Step2->Step3 Split Step3->Split Val1 Validation A: XRD Confirm P2_1 Space Group Split->Val1 Val2 Validation B: SHG Benchmark against KDP Split->Val2

Self-validating workflow for the synthesis and structural profiling of (HAmGP)Cl crystals.

References

  • Rejnhardt, P., & Daszkiewicz, M. (2021). Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid. Journal of Molecular Structure.[Link]

  • Rejnhardt, P., Zaręba, J.K., et al. (2019). Pressure dependence of crystal and molecular structure and NLO response of L-Arg homologue salts. Acta Crystallographica Section A.[Link]

  • Rejnhardt, P., et al. (2023). Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network. Chemistry of Materials.[Link]

  • Rejnhardt, P., et al. (2023). Anisotropy of thermal expansion and compressibility of non-centrosymmetric (H3AmGP)SiF6. Low Temperature Physics.[Link]

Sources

Validation

A Comprehensive Guide to the Spectroscopic Characterization and Validation of Small Molecules: A Case Study of Ibuprofen

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and validation of small molecules is a cornerstone of chemical and pharmaceutical research. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and validation of small molecules is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of small molecules. As the originally requested compound, CAS 2216751-08-3, lacks publicly available data, we will utilize Ibuprofen, a well-characterized and widely recognized pharmaceutical agent, as a representative case study. This guide will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Critical Role of Structural Characterization

In the journey of a drug from discovery to market, precise molecular characterization is paramount. It ensures efficacy, safety, and batch-to-batch consistency. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), serves as an excellent model for demonstrating a comprehensive characterization workflow due to its combination of aromatic and aliphatic moieties, a chiral center, and a carboxylic acid functional group.[1][2][3] Its molecular formula is C13H18O2.[3][4][5]

Part 1: Comprehensive NMR Spectroscopic Characterization of Ibuprofen

NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution, providing unparalleled insight into the chemical environment of individual atoms.[1][2]

Sample Preparation and Instrumentation

A standard approach involves dissolving approximately 5-10 mg of the analyte (Ibuprofen) in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), containing a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm). High-resolution spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[1][6][7][8]

1D NMR Analysis: The Foundational Spectrum

¹H NMR Spectroscopy: The proton NMR spectrum is the initial and often most informative experiment. Each unique proton environment in the molecule gives rise to a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[1][2][9]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[4][7] Typically, ¹³C spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[2] Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1][6]

Table 1: ¹H and ¹³C NMR Data for Ibuprofen in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
111.6br s1H181.0
23.7q1H45.0
31.5d3H18.5
4---140.0
5, 97.2d2H129.5
6, 87.1d2H127.4
7---137.0
102.5d2H45.0
111.9m1H30.2
12, 130.9d6H22.5

Data compiled from multiple sources.[1][2][4][6][7][9]

2D NMR Analysis: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum connect protons that are coupled to each other.[1][2][6] For Ibuprofen, COSY data would show correlations between the protons at positions 2 and 3, and within the isobutyl group (protons at 10, 11, and 12/13).[1][2][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹H-¹³C one-bond couplings).[1][2][6] It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range couplings).[1][2][6] HMBC is particularly powerful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for connecting different spin systems within the molecule.[1][6] For instance, the proton at position 2 would show an HMBC correlation to the carbonyl carbon at position 1.[6]

G C1 C1 (COOH) C2 C2 (CH) C2->C1 HMBC C3 C3 (CH3) C2->C3 COSY C4 C4 (Aromatic C) C2->C4 HMBC C5_9 C5,9 (Aromatic CH) C6_8 C6,8 (Aromatic CH) C7 C7 (Aromatic C) C10 C10 (CH2) C10->C7 HMBC C11 C11 (CH) C10->C11 COSY C12_13 C12,13 (CH3) C11->C12_13 COSY

Sources

Comparative

comparative analysis of unnatural amino acids in peptide-RNA complex thermal stability

Comparative Analysis of Unnatural Amino Acids in Peptide-RNA Complex Thermal Stability Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Comparison Guide & Experimenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Unnatural Amino Acids in Peptide-RNA Complex Thermal Stability

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Comparison Guide & Experimental Protocols

Executive Summary

The therapeutic targeting of non-coding RNAs, viral RNA elements, and messenger RNAs using peptides is often hindered by two critical bottlenecks: inherently low thermal stability of the peptide-RNA complex and rapid proteolytic degradation of the peptide in vivo [1]. The strategic incorporation of Unnatural Amino Acids (UAAs) has emerged as a transformative approach to overcome these limitations. By introducing specific chemical modifications—such as hydrocarbon stapling, N-methylation, and fluorination—researchers can pre-organize peptide secondary structures, significantly enhancing the melting temperature ( Tm​ ) of the resulting RNA complexes while simultaneously conferring protease resistance [2].

This guide provides an objective, data-driven comparison of various UAA modifications against natural peptide baselines, detailing the thermodynamic causality behind their performance and providing self-validating experimental protocols for laboratory implementation.

Mechanistic Pillars of UAA-Driven Stability

As Application Scientists, we must look beyond empirical binding affinities and understand the thermodynamic drivers ( ΔG=ΔH−TΔS ) behind UAA incorporation.

A. Hydrocarbon Stapling (Macrocyclization)

Natural α -helical RNA-binding peptides (e.g., HIV Rev or Tat derivatives) suffer a massive entropic penalty upon binding, as they must transition from a disordered coil in solution to a structured helix [3]. By substituting natural residues at i and i+4 or i+7 positions with α -methylated, alkene-bearing UAAs (such as (R)-2-(7'-octenyl)alanine [R8] and (S)-2-(4'-pentenyl)alanine [S5]) and performing ring-closing metathesis, the peptide is "stapled" into a rigid helix [4].

  • Causality: This pre-organization reduces the entropic cost of binding ( ΔSbinding​ is less negative). Furthermore, the stapled backbone physically shields adjacent peptide bonds from protease active sites. When bound to RNA duplexes (e.g., miR-21), stapled peptides have been shown to increase the complex Tm​ by >10∘C [5].

B. N-Methylated Amino Acids

N-methylation of the peptide backbone eliminates the amide hydrogen, preventing it from acting as a hydrogen bond donor.

  • Causality: While this might seem counterintuitive for stability, strategic N-methylation at solvent-exposed faces prevents intermolecular aggregation and enforces specific backbone dihedral angles. More importantly, it completely abolishes the recognition of the peptide bond by exopeptidases and endopeptidases, bridging the gap between high thermal stability and in vivo half-life [6].

C. Fluorinated Amino Acids

Substituting aliphatic or aromatic residues with their fluorinated counterparts (e.g., pentafluorophenylalanine or trifluoroleucine) introduces highly electronegative, bulky, and exceptionally hydrophobic side chains.

  • Causality: Fluorine modifications enhance the hydrophobic packing within the peptide-RNA interface. The "fluorous effect" drives tighter association in aqueous environments, directly increasing the enthalpic contribution ( ΔH ) to the complex's thermal stability without perturbing the overall geometry[2].

Comparative Data Analysis: Natural vs. UAA-Modified Peptides

The following table synthesizes experimental data comparing natural RNA-binding peptides (derived from viral scaffolds like HIV Rev/Tat or synthetic libraries) with their UAA-modified counterparts.

Peptide Modification StrategyExample Target RNABinding Affinity ( Kd​ )Complex Thermal Stability ( ΔTm​ )Serum Half-Life ( t1/2​ )Primary Mechanism of Enhancement
Natural Linear Peptide (Baseline)HIV TAR / RRE150 - 300 nMBaseline ( Tm​≈57∘C )< 10 minutesN/A
Hydrocarbon Stapled (R8/S5 UAAs)miR-21 / RRE5 - 45 nM+10.5 °C > 12 hoursEntropic pre-organization; Helix stabilization [4][5]
N-Methylated Backbone Aptamer / mRNA80 - 120 nM+2.0 °C> 24 hours Steric hindrance of proteases; Conformational locking [6]
Fluorinated Aliphatics Structured Viral RNA40 - 60 nM+6.5 °C ~ 4 hoursEnhanced hydrophobic packing (Fluorous effect)
D-Amino Acid Substitution Various200 - 500 nM-2.0 °C to +1.0 °C> 48 hoursComplete evasion of chiral-specific endogenous proteases

Data synthesized from benchmark studies on peptide-RNA thermodynamics and UAA incorporation[3][4][5].

Experimental Workflow: UAA-Modified Peptide-RNA Complex Evaluation

UAA_Workflow cluster_assays Biophysical Validation Assays Design 1. UAA Peptide Design (Stapling, N-Methylation) Synthesis 2. Solid-Phase Synthesis & HPLC Purification Design->Synthesis Complex 3. Peptide-RNA Complex Annealing & Formation Synthesis->Complex Thermal Thermal Stability (Tm) UV/CD Melting Complex->Thermal Affinity Binding Affinity (Kd) Isothermal Titration Calorimetry Complex->Affinity Protease Proteolytic Stability LC-MS Serum Assay Complex->Protease Analysis Data Synthesis & Lead Optimization Thermal->Analysis Affinity->Analysis Protease->Analysis

Workflow for evaluating the thermodynamic and proteolytic stability of UAA-modified peptide-RNA complexes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal validation checkpoints.

Protocol A: Thermal Stability Determination via UV/CD Melting

This protocol measures the hyperchromic shift (UV) or loss of ellipticity (CD) as the peptide-RNA complex denatures, providing the Tm​ .

Materials:

  • Jasco J-815 Spectropolarimeter (or equivalent) with a Peltier temperature controller.

  • 10 mM Sodium Phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Target RNA (refolded) and UAA-modified peptide.

Step-by-Step Procedure:

  • RNA Preparation: Dilute RNA to 2 μM in buffer. Heat to 90°C for 3 minutes, then snap-cool on ice for 10 minutes to ensure uniform secondary structure formation.

  • Complex Formation: Add the UAA peptide to the RNA at a 2:1 molar ratio (4 μM peptide). Incubate at 25°C for 30 minutes. Validation Checkpoint: Run a native PAGE gel parallel to ensure >95% complex formation before melting.

  • Data Acquisition (CD): Transfer the complex to a 1 mm path-length quartz cuvette. Monitor the ellipticity at 267 nm (for RNA A-form helix) or 222 nm (for peptide α -helix) [5].

  • Thermal Ramping: Ramp the temperature from 15°C to 95°C at a rate of 1°C/min. Record data points every 0.5°C with a 4-second integration time.

  • Data Analysis: Plot the first derivative of the melting curve ( dθ/dT vs. T ). The peak of the derivative curve represents the Tm​ . Compare the ΔTm​ between the RNA-only control, the natural peptide-RNA complex, and the UAA peptide-RNA complex.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the ΔG , ΔH , and −TΔS of the UAA peptide-RNA interaction [3].

Step-by-Step Procedure:

  • Dialysis (Critical Step): Dialyze both the RNA and the UAA peptide extensively against the exact same buffer (e.g., 20 mM Sodium Cacodylate, 50 mM NaCl, pH 7.4) to eliminate heat of mixing artifacts.

  • Setup: Load 10 μM of folded RNA into the calorimeter cell (volume 200 μL ). Load 100 μM of the UAA peptide into the injection syringe.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Control: Perform a control titration of the peptide into the buffer alone to measure the heat of dilution.

  • Analysis: Subtract the control heats from the complex heats. Fit the integrated heat data to an independent binding model to extract Kd​ , stoichiometry ( N ), and ΔH .

  • Interpretation Insight: A successful hydrocarbon stapling modification should yield a significantly less negative −TΔS compared to the natural peptide, proving the entropic benefit of pre-organization.

References

  • Profacgen. (2025). Incorporation of Unnatural Amino Acids into protein Service. Retrieved from[Link]

  • Kumar, A., et al. (2010). Thermodynamics of Peptide−RNA Recognition: The Binding of a Tat Peptide to TAR RNA. The Journal of Physical Chemistry B. Retrieved from[Link]

  • RSC Publishing. (2018). Construction of histidine-containing hydrocarbon stapled cell penetrating peptides for in vitro and in vivo delivery of siRNAs. Retrieved from[Link]

  • Oxford Academic. (2021). Constrained peptides mimic a viral suppressor of RNA silencing. Nucleic Acids Research. Retrieved from[Link]

  • NIH PubMed Central. (n.d.). Directing Evolution of Novel Ligands by mRNA Display. Retrieved from[Link]

Validation

A Comparative Guide to the Mass Spectrometric Characterization of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge (S)-2-amino-3-guanidinopropanoic acid, an isomer of the proteinogenic amino acid arginine, presents unique analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

(S)-2-amino-3-guanidinopropanoic acid, an isomer of the proteinogenic amino acid arginine, presents unique analytical challenges due to its high polarity and basicity.[1][2] Accurate characterization is critical in drug development and manufacturing, where it may be present as a process-related impurity or a metabolite. Its structural similarity to arginine necessitates highly specific analytical techniques to ensure unambiguous identification and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone for analyzing such challenging molecules, offering unparalleled sensitivity and specificity without the need for chemical derivatization.[3][4]

This guide will compare and detail state-of-the-art mass spectrometric workflows, contrast them with orthogonal analytical techniques, and provide a validated, integrated strategy for the comprehensive characterization of this compound.

Mass Spectrometry-Based Characterization: The Primary Approach

Due to the presence of readily protonated amino and guanidino groups, electrospray ionization (ESI) in the positive ion mode is the ideal method for the mass spectrometric analysis of (S)-2-amino-3-guanidinopropanoic acid.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Expertise & Experience: The first step in characterization is confirming the elemental composition. Low-resolution mass spectrometers can provide a nominal mass, but this is often insufficient for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically < 5 ppm), which is essential for building confidence in the molecular formula.[5]

Trustworthiness: A self-validating HRMS experiment involves analyzing the sample alongside a known internal standard or performing calibration immediately prior to the run. This ensures the mass accuracy of the measurement is within an acceptable tolerance, typically less than 5 ppm.

Experimental Protocol: Direct Infusion HRMS

  • Sample Preparation: Prepare a 1 µg/mL solution of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte is protonated.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific™ Q Exactive™ Orbitrap or Agilent™ 6545XT Q-TOF.[6]

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive ESI Mode):

    • Spray Voltage: 3.5–4.0 kV

    • Capillary Temperature: 275–325 °C

    • Sheath and Auxiliary Gas: Optimized for a stable spray.

    • Resolution: >70,000 (FWHM)

  • Data Analysis: Average the spectra over a 1-minute acquisition. Calculate the mass error between the measured monoisotopic mass of the [M+H]⁺ ion and the theoretical mass.

Data Presentation: Accurate Mass Measurement

ParameterValue
Chemical Formula C₄H₁₀N₄O₂
Theoretical Monoisotopic Mass (M) 146.079976 Da
Theoretical [M+H]⁺ Mass 147.087801 Da
Observed [M+H]⁺ Mass (Example) 147.087650 Da
Mass Accuracy (ppm) -1.03 ppm

A mass accuracy of < 5 ppm provides strong evidence for the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Expertise & Experience: While HRMS confirms what elements are present, tandem mass spectrometry (MS/MS) reveals how they are connected. By isolating the protonated molecule ([M+H]⁺) and fragmenting it via Collision-Induced Dissociation (CID), we can generate a unique fragmentation "fingerprint" that confirms the molecule's structure. For arginine and its analogs, characteristic losses involve the guanidino group and small neutral molecules like ammonia (NH₃) and water (H₂O).[7][8]

Trustworthiness: The fragmentation pattern must be logical and consistent with established chemical principles. Key fragment ions should correspond to the stable substructures of the molecule. Comparing the fragmentation pattern to that of a known standard, such as arginine itself, provides the highest level of confidence. For instance, arginine ([M+H]⁺ at m/z 175.1) is known to produce a characteristic fragment at m/z 70.1.[9]

Experimental Protocol: LC-MS/MS Analysis

Because of the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique, as it provides better retention than traditional reversed-phase chromatography.[10][11][12]

  • Chromatography:

    • Column: A HILIC column (e.g., Agilent AdvanceBio MS Spent Media, 2.1 x 100 mm).[6]

    • Mobile Phase A: Water with 20 mM ammonium formate, pH 3.[3]

    • Mobile Phase B: 90% Acetonitrile with 20 mM ammonium formate, pH 3.[3]

    • Gradient: Start at a high percentage of Mobile Phase B, gradually increasing Mobile Phase A to elute the polar analyte.

    • Flow Rate: 0.4-0.5 mL/min.

  • MS/MS Parameters (Positive ESI Mode on a Triple Quadrupole or Q-TOF):

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 147.1.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

    • Product Ion Scan: Scan the resulting fragment ions.

Mandatory Visualization: Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 147.1 frag1 Loss of H₂O [M+H-18]⁺ m/z 129.1 parent->frag1 - H₂O frag2 Loss of NH₃ [M+H-17]⁺ m/z 130.1 parent->frag2 - NH₃ frag3 Loss of Guanidine (CH₅N₃) [M+H-43]⁺ m/z 104.1 parent->frag3 - CH₅N₃ frag4 Loss of COOH₂ [M+H-46]⁺ m/z 101.1 parent->frag4 - HCOOH frag5 Guanidinium Ion [CH₆N₃]⁺ m/z 60.1 parent->frag5 Side-chain cleavage

Caption: Predicted MS/MS fragmentation of protonated (S)-2-amino-3-guanidinopropanoic acid.

Data Presentation: Key Fragment Ions

Observed m/zProposed Neutral LossProposed Fragment Structure
130.1NH₃ (Ammonia)Result of loss from the alpha-amino group.
129.1H₂O (Water)Loss from the carboxylic acid group.
104.1CH₅N₃ (Guanidine)Cleavage of the C-N bond connecting the side chain.
101.1HCOOH (Formic Acid)Loss of the carboxylic acid group.
60.1-Guanidinium ion [CH₆N₃]⁺ from side-chain cleavage.

Comparative Analysis: MS vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization relies on orthogonal techniques that provide different types of information. The primary alternative and complementary method is Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)HPLC with UV/Fluorescence
Information Provided Molecular weight, elemental formula, structural fragments.Unambiguous atom connectivity, stereochemistry.Purity, quantification.
Specificity Very High (distinguishes isomers by fragmentation).Absolute (gold standard for structure).Low (relies on retention time).
Sensitivity High (picomole to femtomole).Low (micromole to millimole).Moderate (nanomole).
Sample Requirement Very Low (nanograms).High (milligrams).Low (micrograms).
Throughput HighLowHigh
Expertise Required Moderate to HighHighLow to Moderate

NMR Spectroscopy: The Orthogonal Standard

NMR provides definitive structural elucidation by mapping the precise arrangement and connectivity of every proton and carbon atom in the molecule.[13][14] While MS excels at identifying a compound based on mass and fragmentation, NMR proves the de novo structure without ambiguity. For a regulatory filing or reference standard characterization, both MS and NMR data are typically required to provide a complete and undeniable structural proof.

HPLC with UV or Fluorescence Detection

For routine purity testing or quantification where the identity of the analyte is already established, HPLC with UV or fluorescence detection is a cost-effective and robust alternative.[15][16] However, (S)-2-amino-3-guanidinopropanoic acid lacks a strong UV chromophore, meaning detection often requires derivatization (e.g., with o-phthaldialdehyde) or monitoring at a low wavelength (~210 nm), which can suffer from interference.[17] This makes it less specific and suitable primarily for quality control rather than initial characterization.

Integrated Analytical Workflow: A Best Practice Guide

A robust characterization strategy does not rely on a single technique but integrates multiple methods in a logical sequence. This ensures efficiency and confidence in the final result.

Mandatory Visualization: Integrated Characterization Workflow

G cluster_0 Phase 1: Identification & Structure cluster_1 Phase 2: Method Development & Routine Analysis A Initial Sample B HRMS Analysis (Formula Confirmation) A->B C LC-MS/MS Analysis (Fragmentation & Structural Clues) B->C D NMR (¹H, ¹³C, 2D) (Definitive Structure) C->D E Confirmed Reference Standard D->E F HILIC-MS Method (Quantification & Purity) E->F G HPLC-UV/FLD Method (Routine QC) F->G

Caption: Recommended integrated workflow for compound characterization and method development.

Workflow Rationale:

  • Initial Identification (MS): Begin with HRMS to quickly confirm the elemental composition. Follow with LC-MS/MS to establish a fragmentation pattern, providing strong evidence for the proposed structure.

  • Definitive Confirmation (NMR): For a primary reference standard or in a drug development setting, use 1D and 2D NMR to unambiguously confirm the atomic connectivity and stereochemistry.

  • Quantitative Method Development: With a confirmed standard in hand, develop a sensitive and specific quantitative method using LC-MS/MS, often in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[9]

  • Routine Quality Control: For high-throughput process monitoring or release testing, transfer the method to a simpler HPLC-UV/FLD system if sensitivity and specificity requirements can be met.

Conclusion

Mass spectrometry, particularly the combination of high-resolution accurate mass measurement and tandem MS, is the premier technique for the rapid and confident characterization of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride. It provides an unmatched combination of specificity and sensitivity that is crucial for distinguishing it from structural isomers like arginine. When integrated into a workflow that includes orthogonal techniques like NMR for definitive structural proof, this approach provides a robust, self-validating system that meets the highest standards of scientific and regulatory scrutiny.

References

  • The Nest Group. Direct Analysis of Amino Acids by HILIC–ESI-MS. Available from: [Link]

  • Agilent Technologies. HILIC-LC/MS Method for Non-derivatized Amino Acid Analysis in Spent Media. Available from: [Link]

  • Agilent Technologies. Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Available from: [Link]

  • HPLC. Direct Analysis of Amino Acids by HILIC–ESI-MS. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Arginine. Available from: [Link]

  • Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. Journal of Chromatography B, 964, 145-154. Available from: [Link]

  • mzCloud. L Arginine. Available from: [Link]

  • ResearchGate. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: The road to maturity. Available from: [Link]

  • Sultana, H., Onodera, R., Or-Rashid, M. M., Khan, R. I., & Nakagawa, T. (2001). Convenient method for the determination of arginine and its related compounds in rumen fluid by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 321-329. Available from: [Link]

  • PubChem. L-Arginine. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]

  • Kwon, S., Shin, H. J., Park, J., Lee, K. R., Kim, Y. J., & Lee, S. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science & Technology, 24(2), 78-84. Available from: [Link]

  • Isbell, T. S., Kensicki, E., & Kradjel, C. (2014). Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry. Journal of biomolecular techniques: JBT, 25(Suppl), S29. Available from: [Link]

  • Kuroda, J., Fukai, T., & Nomura, T. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of mass spectrometry, 36(1), 30-37. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Arginine and Related Impurities. Available from: [Link]

  • Digital Commons @ Andrews University. Molecular Mass of L-Arginine-Based Potentially Carcinogenic Heterocyclic Amines. Available from: [Link]

  • Lak-Herwald, S., & Mo, W. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 236-246. Available from: [Link]

  • ResearchGate. The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram. Available from: [Link]

  • Pharmaffiliates. Arginine-impurities. Available from: [Link]

  • BuyChemJapan. (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride 95% | AiFChem, an Xtalpi Company. Available from: [Link]

  • PubChem. Beta-Guanidinopropionic acid. Available from: [Link]

  • University of Washington. Bio NMR spectroscopy. Available from: [Link]

  • NIH. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Available from: [Link]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available from: [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]

  • Meglasson, M. D., Wilson, M. W., & Schostarez, H. J. (2001). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of medicinal chemistry, 44(8), 1255-1261. Available from: [Link]

  • MDPI. Simultaneous Quantitation of Free Amino Acids, Nucleosides and Nucleobases in Sipunculus nudus by Ultra-High Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Available from: [Link]

Sources

Comparative

Benchmarking Arginase Inhibition: (S)-2-amino-3-guanidinopropanoic acid vs. Advanced Inhibitors

Executive Summary & Therapeutic Context Arginase is a binuclear manganese metalloenzyme responsible for catalyzing the hydrolysis of L-arginine into L-ornithine and urea. Because arginase directly competes with endotheli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Arginase is a binuclear manganese metalloenzyme responsible for catalyzing the hydrolysis of L-arginine into L-ornithine and urea. Because arginase directly competes with endothelial nitric oxide synthase (eNOS) for their common substrate (L-arginine), its hyperactivity is a primary driver of endothelial dysfunction, cardiovascular diseases, and tumor immune evasion[1].

To restore nitric oxide (NO) bioavailability, researchers have developed various classes of arginase inhibitors. This guide provides a rigorous mechanistic and quantitative benchmarking of the unreactive substrate analog (S)-2-amino-3-guanidinopropanoic acid (L-AGPA) against highly potent alternative inhibitors, including N-hydroxy-guanidinium derivatives (nor-NOHA) and boronic acid transition-state mimics (ABH, BEC).

Mechanistic Causality: Why AGPA is a Weak Inhibitor

To design or select an effective arginase inhibitor, one must understand the active site's geometry. The catalytic pocket of human arginase contains a binuclear manganese cluster ( MnA2+​ and MnB2+​ ) that activates a bridging hydroxide ion. During normal catalysis, this hydroxide executes a nucleophilic attack on the guanidinium carbon of L-arginine.

(S)-2-amino-3-guanidinopropanoic acid (AGPA) , also known as dinor-L-arginine, is a truncated substrate analog. Structurally, its side chain is two methylene groups shorter than that of native L-arginine. High-resolution X-ray crystallography reveals that while AGPA successfully anchors into the active site via hydrogen bonds at its α-carboxylate and α-amino groups, its shortened aliphatic chain prevents the terminal guanidinium group from reaching the metal-bridging hydroxide[2]. Because it cannot interact directly with the metal ions, AGPA acts only as a weak, non-covalent competitive inhibitor.

The Alternative Paradigm: In contrast, advanced inhibitors bridge this spatial gap to achieve nanomolar potency:

  • nor-NOHA: Features an N-hydroxy group that physically displaces the metal-bridging hydroxide ion, binding directly to the manganese cluster[3].

  • ABH & BEC (Boronic Acids): These compounds undergo nucleophilic attack by the metal-bridging hydroxide to form a tetrahedral boronate anion. This perfectly mimics the tetrahedral transition state of the natural arginine hydrolysis reaction, resulting in exceptionally tight, slow-binding inhibition[3].

G A Arginase Active Site (Binuclear Mn2+ Cluster) B (S)-2-amino-3-guanidinopropanoic acid (AGPA) A->B Binds E Boronic Acid Analogs (ABH / BEC) A->E Binds C Shortened Side Chain (Lacks 2 Methylene Groups) B->C D Fails to Reach Mn2+ Cluster (Weak Inhibition) C->D Structural limitation F Nucleophilic Attack by Metal-Bridging Hydroxide E->F G Tetrahedral Boronate Anion (Transition State Mimic) F->G Covalent interaction H Potent Nanomolar Inhibition G->H High affinity

Caption: Mechanistic divergence between AGPA and boronic acid inhibitors in the arginase active site.

Quantitative Benchmarking

The structural limitations of AGPA translate directly into its kinetic profile. Below is a comparative synthesis of inhibition constants ( Ki​ ) across different inhibitor classes.

InhibitorChemical ClassTarget IsozymeAffinity ( Ki​ / IC50​ )Primary Mechanism of Action
AGPA Substrate AnalogArginase I & IIWeak (mM range)H-bonding; fails to reach the Mn2+ cluster[2]
NOHA N-hydroxy-guanidiniumArginase II Ki​ = 1.6 µMDisplaces metal-bridging hydroxide[3]
nor-NOHA N-hydroxy-guanidiniumArginase II Ki​ = 51 nMDisplaces metal-bridging hydroxide[3]
BEC Boronic AcidArginase II Ki​ = 30 nM (pH 9.5)Tetrahedral transition state mimic[3]
ABH Boronic AcidArginase I & II Ki​ = 8.5 nM (pH 9.5)Tetrahedral transition state mimic[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems.

Protocol A: Arginase Enzymatic Inhibition Assay (Colorimetric)

This protocol determines the IC50​ of arginase inhibitors by quantifying urea production.

  • Enzyme Preparation: Dilute recombinant human Arginase I or II in activation buffer (100 mM HEPES, 100 µM MnCl2​ , pH 7.5). Incubate at 37°C for 30 minutes to ensure full binuclear cluster metalation.

  • Inhibitor Titration: Prepare a serial dilution of AGPA (100 µM to 10 mM) and ABH (1 nM to 1 µM) in a 96-well plate. Add the activated enzyme to the inhibitors and pre-incubate for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding L-arginine to a final concentration equivalent to its Km​ (approx. 1-2 mM).

  • Reaction Termination: After 30 minutes at 37°C, stop the reaction using an acidic stop solution ( H2​SO4​ : H3​PO4​ : H2​O at 1:3:7 v/v).

  • Urea Detection: Add 9% α-isonitrosopropiophenone (ISPF) dissolved in ethanol. Heat the plate at 100°C for 45 minutes, cool in the dark, and read absorbance at 540 nm.

  • Self-Validation Checkpoint: pH Dependency & Positive Control. Run parallel assays at pH 7.5 and pH 9.5. True slow-binding transition-state analogs (like ABH) will show a distinct non-linear progress curve and enhanced potency at pH 9.5 (the enzyme's pH optimum), whereas classical competitive inhibitors will not[3]. A well containing 10 µM ABH must show complete signal suppression, confirming the absorbance is strictly arginase-dependent.

Workflow Step1 1. Enzyme Activation Incubate with MnCl2 (pH 7.5) Step2 2. Inhibitor Pre-incubation Titrate AGPA vs ABH/BEC Step1->Step2 Step3 3. Substrate Addition Add L-Arginine (Km concentration) Step2->Step3 Step4 4. Reaction Termination Acidic Stop Solution Step3->Step4 Step5 5. Urea Detection ISPF Reagent + Heat (100°C) Step4->Step5 Step6 6. Data Analysis Calculate IC50 / Ki values Step5->Step6

Caption: Step-by-step experimental workflow for benchmarking arginase inhibitor potency.

Protocol B: X-ray Crystallography for Inhibitor Binding Validation

To definitively prove why AGPA is unreactive, structural validation is required.

  • Co-crystallization: Grow crystals of Mn²⁺-HAI using the hanging-drop vapor-diffusion method. Soak apo-crystals in a stabilizing solution containing 10 mM AGPA for 24 hours[2].

  • Diffraction & Phasing: Flash-cool crystals in liquid nitrogen and collect diffraction data at a synchrotron source. Solve the phases using molecular replacement against a known apo-arginase model.

  • Self-Validation Checkpoint: Omit Map Generation. Before modeling the AGPA ligand into the active site, calculate an Fo​−Fc​ omit map. The presence of positive electron density ( >3σ ) corresponding to the ligand ensures that the placement of AGPA is driven strictly by the experimental diffraction data and is not an artifact of model bias[2].

  • Refinement: Refine the structure to observe the exact distance between the AGPA guanidinium carbon and the metal-bridging hydroxide (which will be excessively long, >3.5 Å, confirming the lack of nucleophilic attack).

References

[1] Steppan, J., Nyhan, D., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. Link

[3] Colleluori, D. M., & Ash, D. E. (2001). Classical and Slow-Binding Inhibitors of Human Type II Arginase. Biochemistry, 40(31), 9356–9362. Link

[2] D'Antonio, E. L., & Christianson, D. W. (2012). Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. Acta Crystallographica Section F, 68(Pt 8), 889–893. Link

Sources

Validation

Validating Hydrogen Bonding Patterns in Dinor-L-Arginine Crystal Structures: A Computational Tool Comparison Guide

Introduction: The Crystallographic Challenge of Dinor-L-Arginine Dinor-L-arginine (L-2-amino-3-guanidinopropionic acid, AGPA) is a critical, unreactive substrate analog used extensively to probe the active sites of metal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge of Dinor-L-Arginine

Dinor-L-arginine (L-2-amino-3-guanidinopropionic acid, AGPA) is a critical, unreactive substrate analog used extensively to probe the active sites of metalloenzymes like human arginase I (HAI)[1]. Because its guanidinium side chain is two methylene groups shorter than L-arginine, it cannot directly interact with the binuclear manganese cluster in the HAI active site[2]. Instead, enzyme-inhibitor recognition is entirely dominated by a complex hydrogen-bonding network anchoring the α-carboxylate and α-amino groups[1].

Validating these intricate H-bonding patterns—both in protein-ligand complexes and isolated organic salts—requires robust analytical frameworks. Misassigning a protonation state or misinterpreting a weak C-H...O contact as a dominant interaction can derail downstream drug design. This guide objectively compares the three leading software suites for H-bond validation: CrystalExplorer , Mercury (CCDC) , and PLATON .

Comparative Analysis of Validation Platforms

To select the appropriate validation tool, researchers must align the software's mathematical approach with their specific crystallographic question.

Table 1: Feature Comparison of H-Bond Validation Tools

FeatureCrystalExplorerMercury (CCDC)PLATON
Core Methodology Hirshfeld Surface & 2D FingerprintingStatistical Propensity (HBP) & GeometrySymmetry & Graph-Set Assignments
Quantitative Output % Contribution of specific contacts (e.g., O...H, N...H)Propensity scores, Donor/Acceptor likelihoodAlgebraic descriptors (C, R, S, D)
Best Use Case for AGPA Quantifying weak C-H...O interactions vs strong N-H...OValidating if the AGPA H-bond network is statistically "usual"Mapping complex ring/chain topologies in AGPA salts
Causality Focus Electron density partitioningEmpirical database mining (CSD)Topological network mapping

Step-by-Step Experimental Workflows & Causality

As a best practice, crystallographic validation should never rely on a single metric. The following protocols represent self-validating systems, explaining the causality behind each computational choice.

Protocol 1: Statistical Validation using Mercury (Hydrogen Bond Propensity)

Causality: Before determining the physical strength of an H-bond, we must determine its statistical likelihood. Mercury uses the Cambridge Structural Database (CSD) to assess whether the observed N-H...O patterns in dinor-L-arginine are typical, mitigating the risk of misassigned protonation states[3].

  • Input Preparation: Load the .cif file of the dinor-L-arginine structure into Mercury[4].

  • Protonation State Verification: Ensure hydrogen atoms are explicitly present. If X-ray diffraction did not resolve them, use Mercury’s "Auto-Edit" to normalize A-H bond lengths to neutron diffraction standards (e.g., N-H to 1.03 Å, O-H to 0.98 Å). Why? X-ray diffraction systematically underestimates X-H bond lengths due to electron cloud polarization toward the heavy atom. Normalization prevents the artificial lengthening of the calculated D...A hydrogen bond distance.

  • HBP Calculation: Navigate to CSD-Materials > Polymorph Assessment > Hydrogen Bond Propensities[3].

  • Target Selection: Select the α-carboxylate oxygens as acceptors and the guanidinium nitrogens as donors.

  • Validation: Generate the propensity landscape. An observed network scoring in the top 5% of predicted propensities validates the crystallographic model's thermodynamic plausibility.

Protocol 2: Quantitative Contact Mapping via CrystalExplorer

Causality: Statistical likelihood does not equate to spatial electron density distribution. Hirshfeld surface (HS) analysis partitions the crystal space into non-overlapping molecular entities, allowing us to quantify the exact surface area dedicated to specific H-bonds[5]. This is vital for AGPA, where multiple competing donors exist.

  • Surface Generation: Import the .cif into CrystalExplorer. Select the dinor-L-arginine molecule and generate the Hirshfeld surface mapped with dnorm​ (normalized contact distance)[5].

  • Thresholding: Set the isovalue to 0.5. Why? Red spots on the dnorm​ surface visually pinpoint contacts shorter than the sum of van der Waals radii, instantly validating strong N-H...O bonds[6].

  • 2D Fingerprint Extraction: Generate the 2D fingerprint plot. Filter specifically for O...H and N...H contacts.

  • Data Synthesis: Extract the percentage contribution. In typical AGPA salts, O...H/H...O contacts account for a massive portion of the total Hirshfeld surface, validating the dominance of carboxylate-mediated interactions over weaker dispersive forces[7].

Structural Data Synthesis

When applying the above workflows to dinor-L-arginine, researchers should benchmark their findings against established geometric norms.

Table 2: Typical Hydrogen Bonding Geometries in Dinor-L-Arginine Complexes

Interaction TypeDonorAcceptorTypical D...A Distance (Å)Primary Validation Tool
Primary Anchoring α-Amino (N)Protein/Water (O)2.85 - 3.05Mercury (Geometry)
Secondary Anchoring Guanidinium (N)Solvent (O)2.90 - 3.15CrystalExplorer (HS)
Intramolecular α-Amino (N)α-Carboxylate (O)2.65 - 2.80PLATON (Graph-Set S(5) )

Multi-Software Validation Workflow

To achieve publication-grade validation, a sequential approach utilizing all three platforms is recommended.

G CIF Input: dinor-L-arginine Crystal Structure (.cif) Mercury Mercury (CCDC) Geometric & HBP Analysis CIF->Mercury Parse CrystalExplorer CrystalExplorer Hirshfeld Surface Analysis CIF->CrystalExplorer Electron Density PLATON PLATON Graph-Set Analysis CIF->PLATON Symmetry Val_HBP Statistical Validation (Usual vs. Unusual H-bonds) Mercury->Val_HBP Val_HS 2D Fingerprint Plots (O...H / N...H contacts) CrystalExplorer->Val_HS Val_Graph Topological Network (Chains & Rings) PLATON->Val_Graph Output Validated H-Bonding Pattern for dinor-L-arginine Val_HBP->Output Val_HS->Output Val_Graph->Output

Fig 1: Multi-software workflow for validating dinor-L-arginine H-bonding patterns.

References

1.[1] Title: Binding of the unreactive substrate analog l-2-amino-3-guanidinopropionic acid (dinor-l-arginine) to human arginase I - PMC Source: nih.gov URL:

2.[5] Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC Source: nih.gov URL:

3.[6] Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org Source: scirp.org URL:

4.[2] Title: 4FCI: Crystal Structure of the Mn2+2-Human Arginase I-AGPA Complex - RCSB PDB Source: rcsb.org URL:

5.[3] Title: Investigating Solid Form Stability: Understanding Hydrogen Bond Propensity in Mercury Source: cam.ac.uk URL:

6.[4] Title: What input file format do I need for a Hydrogen Bond Propensity calculation? - CCDC Home Source: cam.ac.uk URL:

7.[7] Title: Summary of the Doctoral Dissertation - INTiBS Source: intibs.pl URL:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Disposal Protocols for (S)-2-Amino-3-guanidinopropanoic Acid Dihydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checkbox, but as a foundational element of experimental integrity and laboratory safety. (S)-2-Amino-3-guanidinopropanoic acid di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checkbox, but as a foundational element of experimental integrity and laboratory safety. (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride (CAS: 2216751-08-3) is a highly specialized arginine analog, frequently utilized in the synthesis of peptidomimetics and antimicrobial peptides [1][1]. Because of its unique structural properties—specifically, the highly basic guanidino group paired with a dihydrochloride salt—its handling, operational integration, and disposal require precise logistical planning[2].

Physicochemical Profile & Causality in Handling

Understanding the molecular behavior of this compound is critical for safe disposal. The presence of the dihydrochloride salt renders the molecule highly water-soluble but inherently acidic in aqueous solutions. While some suppliers classify the monohydrochloride variant as non-hazardous, the dihydrochloride salt is frequently categorized under GHS as a Skin/Eye Irritant (H315, H319) and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant (H335) [2][3]. Consequently, aerosolization of the powder during weighing is the primary exposure risk, and downstream waste streams must account for pH shifts.

Quantitative Data & Operational Implications
PropertyValueOperational Implication
CAS Number 2216751-08-3[1]Ensures precise traceability for EHS disposal manifests.
Molecular Weight 219.07 g/mol [2]Required for exact molarity calculations during peptide synthesis.
Molecular Formula C₄H₁₂Cl₂N₄O₂[2]High nitrogen/chlorine content dictates specific incineration pathways.
GHS Classification H315, H319, H335[3]Mandates the use of a certified fume hood and specific PPE.
Storage Conditions 2-8°C, Desiccated[3]Prevents hygroscopic degradation and clumping of the salt.
Operational Workflow & Waste Segregation

G A Solid Powder (CAS 2216751-08-3) B Peptide Synthesis (Coupling) A->B Dissolution C Organic Waste (DMF, DIPEA) B->C Wash steps D Aqueous Waste (Cleavage/Wash) B->D Aqueous quench F Incineration (EHS Hand-off) C->F Transfer E Neutralization (pH 6-8 Check) D->E pH adjust E->F Transfer

Waste generation and disposal pathways for (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride.

Self-Validating Experimental & Disposal Protocols

To ensure absolute safety and trustworthiness, the following protocols are designed as self-validating systems—meaning each critical step includes an observable check to confirm success before proceeding to the next [3].

Protocol A: Safe Weighing and Solution Preparation

Causality: The fine powder form of the dihydrochloride salt is prone to electrostatic dispersion. Weighing must be strictly controlled to prevent inhalation (H335) and cross-contamination of the analytical balance.

  • Step 1: Don appropriate PPE: Nitrile gloves (double-gloved), anti-static lab coat, and safety goggles.

  • Step 2: Place an anti-static weighing boat inside a certified chemical fume hood. Validation Check: Observe the flow indicator on the fume hood to ensure face velocity is actively maintained between 80-100 fpm.

  • Step 3: Transfer the required mass of the chemical using a micro-spatula.

  • Step 4: Dissolve the powder in the target solvent (e.g., DMF for peptide synthesis or pure water for aqueous assays) directly in the hood. Validation Check: The solution must appear completely clear and colorless, confirming full dissolution and the absence of insoluble degradation products.

  • Step 5: Wipe down the balance and spatulas with 70% ethanol/water. Dispose of contaminated gloves and wipes in the solid hazardous waste bin in accordance with good laboratory practices.

Protocol B: Waste Segregation and Disposal

Causality: During solid-phase peptide synthesis (SPPS), unreacted amino acids are washed into waste streams containing organic solvents (DMF/NMP) and basic amines (piperidine, DIPEA). The acidic nature of the dihydrochloride salt can cause mild exothermic neutralization reactions if dumped rapidly into basic waste.

  • Step 1: Segregate Waste Streams. Never mix the pure aqueous solutions of this chemical with halogenated organic solvents unless explicitly required by the assay.

  • Step 2: Aqueous Waste Neutralization. If disposing of an aqueous stock solution, measure the initial pH. Validation Check: The pH will likely be acidic (pH 3-4) due to the HCl salt. Slowly add 1M NaOH dropwise until a pH indicator strip reads between 6.0 and 8.0.

  • Step 3: Transfer to Carboys. Slowly pour the neutralized aqueous waste or the DMF-based organic waste into their respective, clearly labeled EHS (Environmental Health and Safety) approved carboys.

  • Step 4: Labeling and Incineration Hand-off. Label the waste as "Non-halogenated Organic Waste containing Nitrogenous Compounds" (for DMF mixtures) or "Aqueous Waste - Neutralized Salts." Validation Check: Ensure the secondary containment tray under the carboy is completely dry, confirming no leaks. EHS will collect this for high-temperature incineration, which is required to safely break down the nitrogen-rich guanidino group without releasing toxic NOx gases [4].

Protocol C: Immediate Spill Response
  • Step 1: Isolate the area and ensure the fume hood remains on to capture any airborne dust.

  • Step 2: Do not sweep dry powder, as this creates hazardous combustible dusts and aerosols. Instead, lightly dampen an absorbent pad with water (since the compound is highly water-soluble).

  • Step 3: Wipe the spill from the outside in. Validation Check: Run a clean, dark-colored cloth or a dry Kimwipe over the area; no white residue should be visible against a dark background or under inspection.

  • Step 4: Place all contaminated materials into a suitable, closed container, label as "Hazardous Solid Waste (Irritant)", and submit for EHS pickup.

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, [Link].

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride

Welcome to your essential safety and logistics briefing for handling (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride. As researchers and drug development professionals, our work's integrity is intrinsically linked...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and logistics briefing for handling (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this specific amino acid derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental validity.

Hazard Identification and Risk Assessment: Understanding the "Why"

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride is an alanine derivative used in various research applications, including peptide synthesis.[1] While a valuable reagent, it is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of safe handling.

According to safety data sheets, this compound presents the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The dihydrochloride salt form means the compound is a solid, often a powder. This physical state presents a primary risk of aerosolization during handling (e.g., weighing, transferring), leading to inadvertent inhalation, as well as skin and eye contact. The guanidinium group, a key feature of this molecule, contributes to its biological activity but also necessitates careful handling to avoid unwanted physiological effects.

The Hierarchy of Controls: Engineering a Safe Environment

Before selecting Personal Protective Equipment (PPE), we must first implement engineering and administrative controls. This is a core principle of laboratory safety – modifying the workspace to minimize risk at the source.

  • Primary Engineering Control: The Chemical Fume Hood: All manipulations of solid (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride that could generate dust—such as weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's constant airflow is critical to containing airborne particles and preventing them from entering the laboratory environment and your breathing zone.

  • Administrative Controls:

    • Designated Work Area: Designate a specific area within the lab for handling this compound. This prevents cross-contamination of other experiments and surfaces.

    • Restricted Access: Limit access to the designated area while the compound is in use.

    • Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory.[2][3][4][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier between you and the hazard. Its effectiveness depends entirely on correct selection and consistent use.

PPE ComponentSpecificationRationale and Best Practices
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 (US) or EN166 (EU) standards.[4][5][6] Goggles provide a full seal around the eyes, which is critical for protecting against fine dust particles and potential splashes when preparing solutions. Standard safety glasses do not offer sufficient protection.[7]
Hand Protection Nitrile GlovesNitrile gloves are preferred for chemical protection in a laboratory setting.[8] Always inspect gloves for tears or punctures before use.[4] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[4] Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[2][8] Ensure the coat has long sleeves and fits properly.
Respiratory Protection NIOSH-approved N95 RespiratorGiven the H335 "May cause respiratory irritation" classification, a NIOSH-approved N95 dust mask or equivalent respirator should be worn when handling the powder outside of a fume hood (a scenario to be avoided) or if there is a risk of significant aerosolization even within the hood (e.g., handling large quantities).[9] Use of a respirator requires participation in your institution's respiratory protection program, including fit-testing.[6]

Procedural Guidance: Step-by-Step Handling Protocol

A. Preparation and Weighing:

  • Don PPE: Before approaching the chemical storage area, put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Work in Fume Hood: Transport the sealed container of (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride to the chemical fume hood.

  • Minimize Dust: Open the container carefully within the hood. Use a spatula to gently transfer the required amount to a weigh boat. Avoid any actions that could create a dust cloud, such as dropping or tapping the container unnecessarily.

  • Seal and Clean: Securely close the primary container. Use a damp paper towel to wipe down the spatula and any surfaces within the hood that may have been exposed to dust. Dispose of the towel in the designated chemical waste container.

B. Dissolution:

  • Add Solvent Slowly: Place the weigh boat containing the compound into your desired flask or beaker within the fume hood. Add the solvent slowly to avoid splashing.

  • Ensure Compatibility: Confirm that the solvent is compatible with the compound and the experimental procedure.

  • Complete Transfer: Rinse the weigh boat with a small amount of solvent to ensure all the compound has been transferred.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_exit Post-Procedure prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Designate Work Area in Fume Hood prep1->prep2 handle1 Carefully Weigh Solid (Minimize Dust) prep2->handle1 handle2 Slowly Add Solvent to Dissolve handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose via EHS Guidelines clean2->clean3 exit1 Remove PPE Correctly clean3->exit1 exit2 Wash Hands Thoroughly exit1->exit2

Caption: Workflow for handling (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][10]

  • Skin Contact: Remove all contaminated clothing immediately.[5][11] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][10][11] Seek medical attention if irritation develops or persists.[10][11]

  • Inhalation: Move the affected person to fresh air.[5][10] If breathing is difficult or irritation persists, seek medical attention.[5][10][12]

  • Ingestion: Do NOT induce vomiting.[5][10] Rinse the mouth with water.[10][12] Seek immediate medical attention.[5][10][12]

  • Spill Cleanup: For small spills, gently cover the powder with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing all contaminated materials into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride (e.g., gloves, weigh boats, paper towels) and unused material must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride."[13] Do not use abbreviations.

  • Disposal: The final disposal of the waste must be handled through your institution's EHS office or a licensed chemical waste contractor.[5] Never dispose of this chemical down the drain or in the regular trash.[3][13]

By integrating these principles and procedures into your daily workflow, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • Anaspec. Safety Data Sheet (SDS). Published March 12, 2021. [Link]

  • CHEMM. Personal Protective Equipment (PPE). Updated February 4, 2026. [Link]

  • Breckland Scientific Supplies Ltd. Amino Acid Set - SAFETY DATA SHEET. Published October 23, 2018. [Link]

  • Amino Labs. Practice Safe Science. [Link]

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